Dimethylpropiothetin hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-carboxyethyl(dimethyl)sulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUMKKGRKSSZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415714 | |
| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-33-1 | |
| Record name | Dimethyl-beta-propiothetin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4337-33-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL-.BETA.-PROPIOTHETIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GDD2X927T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Marine Chemosensation: A Technical Guide to the Natural Sources and Biosynthesis of Dimethylpropiothetin (DMPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylpropiothetin (DMPT), a tertiary sulfonium (B1226848) compound, is a potent chemoattractant for a wide variety of aquatic organisms. Its profound impact on the behavior of marine life has made it a focal point of research in chemical ecology, aquaculture, and drug development. This technical guide provides an in-depth exploration of the natural sources of DMPT and a detailed examination of its proposed biosynthetic pathway. Quantitative data on DMPT concentrations in various marine organisms are summarized, and comprehensive experimental protocols for its extraction, quantification, and the study of its biosynthesis are provided. This document aims to be a critical resource for researchers seeking to understand and harness the biological activity of this influential molecule.
Natural Sources of Dimethylpropiothetin
DMPT is predominantly found in marine environments, where it is synthesized by a variety of marine algae and phytoplankton.[1] It plays a crucial role in the marine food web, acting as a chemical cue for foraging and feeding behaviors. The compound has been identified in numerous species of macroalgae (seaweeds) and phytoplankton, which are the primary producers of DMPT. From these primary producers, DMPT is transferred through the food chain to various marine animals.
The concentration of DMPT in marine organisms can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes the reported concentrations of DMPT in a selection of marine macroalgae.
| Phylum | Species | DMPT Concentration (mg/g dry weight) | Reference |
| Rhodophyta (Red Algae) | Chondracanthus spp. | 6.28 | [2] |
| Rhodophyta (Red Algae) | Porphyra spp. | 1.22 | [2] |
| Rhodophyta (Red Algae) | Mazaella spp. | 4.11 | [2] |
| Chlorophyta (Green Algae) | Enteromorpha intestinalis | 10.04 (protein, not DMPT) | [3] |
| Phaeophyta (Brown Algae) | Sargassum cinereum | Not Reported | |
| Phaeophyta (Brown Algae) | Turbinaria ornata | Not Reported |
Note: The data on DMPT concentration is not always consistently reported as mg/g dry weight. The value for Enteromorpha intestinalis refers to protein content and is included for context on the biochemical composition of DMPT-containing organisms. Further research is needed to expand this quantitative dataset.
Biosynthesis of Dimethylpropiothetin
The biosynthesis of DMPT originates from the essential amino acid methionine. While the complete enzymatic pathway has not been definitively elucidated in all DMPT-producing organisms, a proposed pathway can be constructed based on studies of related metabolic routes, such as the biosynthesis of dimethylsulfoniopropionate (DMSP) in marine algae and the metabolism of methionine in various organisms. The proposed pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and methylation.
The key steps in the proposed biosynthetic pathway of DMPT from methionine are:
-
Transamination of Methionine: The pathway is initiated with the transamination of L-methionine to 4-methylthio-2-oxobutanoate (B1231810) (MTOB). This reaction is catalyzed by a methionine transaminase.[4][5]
-
Oxidative Decarboxylation of MTOB: MTOB then undergoes oxidative decarboxylation to yield 3-methylthiopropionyl-CoA. This step is likely catalyzed by a dehydrogenase complex.[6][7]
-
Formation of 3-Methylthiopropylamine: The subsequent steps are less clear, but it is proposed that 3-methylthiopropionyl-CoA is converted to 3-methylthiopropylamine.
-
Methylation to form DMPT: The final step is the methylation of the sulfur atom of a precursor molecule, likely derived from 3-methylthiopropylamine, using S-adenosylmethionine (SAM) as the methyl donor, to form DMPT.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and study of DMPT biosynthesis.
Extraction of DMPT from Marine Algae
This protocol describes a method for extracting DMPT from macroalgal tissues.
Materials:
-
Fresh or freeze-dried algal tissue
-
Dichloromethane
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Glass vials
Procedure:
-
Homogenize 1 g of fresh or 0.2 g of freeze-dried algal tissue in 10 mL of a methanol:dichloromethane:water (12:5:3 v/v/v) mixture.
-
Sonicate the mixture for 10 minutes in an ice bath.
-
Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet twice with 5 mL of the same solvent mixture.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 30°C.
-
Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.
References
- 1. Insights into methionine S-methylation in diverse organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid content of selected plant, algae and insect species: a search for alternative protein sources for use in pet foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-methylthio-2-oxobutanoate | SGD [yeastgenome.org]
- 5. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl-β-propiothetin Hydrochloride (DMPT HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-β-propiothetin hydrochloride (DMPT HCl), also known as (2-Carboxyethyl)dimethylsulfonium chloride, is a naturally occurring sulfur-containing compound.[1] Initially identified as a metabolite in marine phytoplankton, it serves as the primary precursor to the climatically significant gas, dimethyl sulfide (B99878) (DMS).[1] In recent years, DMPT HCl has garnered significant attention in the field of aquaculture as a potent feed attractant for a variety of aquatic species.[2] Its ability to stimulate feeding behavior and promote growth has made it a valuable additive in aquafeeds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of DMPT HCl, intended for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
DMPT HCl is the hydrochloride salt of dimethylsulfoniopropionate. Its chemical structure consists of a dimethylsulfonium group attached to a propionic acid backbone.
Chemical Structure:
Table 1: Chemical Identification of DMPT HCl
| Identifier | Value | Reference(s) |
| Chemical Name | (2-Carboxyethyl)dimethylsulfonium chloride | [2] |
| Synonyms | Dimethyl-β-propiothetin hydrochloride, DMPT HCl, Dimethylpropiothetin hydrochloride | [2] |
| CAS Number | 4337-33-1 | [2] |
| Molecular Formula | C₅H₁₁ClO₂S | [2] |
| Molecular Weight | 170.66 g/mol | [2] |
| InChI | InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | [2] |
| SMILES | C--INVALID-LINK--CCC(=O)O.[Cl-] | [2] |
Physicochemical Properties
DMPT HCl is a white to off-white crystalline solid.[3] It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[3]
Table 2: Physicochemical Properties of DMPT HCl
| Property | Value | Reference(s) |
| Physical State | Solid | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 129 °C | [3] |
| Solubility in Water | Slightly soluble | [3][4] |
| Solubility in Ethanol | Slightly soluble | [3][4] |
| Solubility in DMSO | Slightly soluble | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of DMPT HCl. While raw spectral data is not widely published, references to spectroscopic analyses exist.
Table 3: Spectroscopic Data References for DMPT HCl
| Technique | Source of Information | Key Observations/Notes |
| ¹H NMR Spectroscopy | PubChem CID 5316899 | Data from a Varian A-60 instrument is referenced. Expected signals would correspond to the two methyl groups attached to the sulfur atom and the two methylene (B1212753) groups of the propionate (B1217596) chain. |
| ¹³C NMR Spectroscopy | PubChem CID 5316899 | Data from Bio-Rad Laboratories, Inc. is referenced. Expected signals would include those for the methyl carbons, methylene carbons, and the carboxyl carbon. |
| Infrared (IR) Spectroscopy | PubChem CID 5316899 | A Fourier-Transform Infrared (FTIR) spectrum obtained via a KBr wafer is referenced. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid, C-H stretches of the alkyl groups, the C=O stretch of the carboxyl group, and S-C stretches. The FTIR spectrum of HCl exhibits a series of doublet peaks between 2650 cm⁻¹ and 3100 cm⁻¹.[5] A detailed analysis would involve identifying peaks corresponding to the organic cation and the hydrochloride salt.[6][7] |
| Mass Spectrometry (MS) | Not explicitly found for DMPT HCl. | A mass spectrum of HCl would show peaks corresponding to H³⁵Cl and H³⁷Cl, as well as fragments for ³⁵Cl and ³⁷Cl isotopes.[8] For DMPT HCl, one would expect to observe the molecular ion of the organic cation, [C₅H₁₀O₂S]⁺, and potentially its fragmentation pattern. |
Synthesis of DMPT HCl
DMPT HCl can be synthesized through the reaction of dimethyl sulfide with a 3-halopropionic acid. The use of 3-chloropropionic acid is a common method.[9]
Experimental Protocol: Synthesis from 3-Chloropropionic Acid and Dimethyl Sulfide
This protocol is adapted from a general method described in the literature.[9]
Materials:
-
3-Chloropropionic acid
-
Dimethyl sulfide
-
Acetonitrile (B52724) (solvent)
-
Diethyl ether (for washing)
Procedure:
-
Dissolve 3-chloropropionic acid in acetonitrile in a reaction flask equipped with a stirrer.
-
In a separate vessel, prepare a solution of dimethyl sulfide in acetonitrile.
-
Slowly add the dimethyl sulfide solution to the 3-chloropropionic acid solution at room temperature with continuous stirring.
-
Allow the reaction to proceed. The reaction time may vary and should be monitored (e.g., by TLC).
-
Upon completion of the reaction, a colorless crystalline product should precipitate.
-
Collect the product by filtration.
-
Wash the collected crystals several times with diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the final product under vacuum to yield (2-Carboxyethyl)dimethylsulfonium chloride.
Diagram 1: Synthesis Workflow for DMPT HCl
Synthesis of DMPT HCl from 3-Chloropropionic Acid and Dimethyl Sulfide.
Biological Activity and Mechanism of Action
DMPT HCl is primarily known for its role as a potent chemoattractant and feeding stimulant for a wide range of aquatic animals, including fish and crustaceans.[10]
Putative Signaling Pathway for Chemoattraction
The precise signaling pathway for DMPT HCl in fish has not been fully elucidated. However, based on the general understanding of fish chemosensory systems, a putative pathway can be proposed.[11] It is likely that DMPT HCl interacts with G-protein coupled receptors (GPCRs) on the surface of olfactory or gustatory receptor cells. This interaction is thought to trigger a downstream signaling cascade, leading to neurotransmitter release and the generation of a signal to the brain, which is interpreted as a food cue.
Diagram 2: Putative Signaling Pathway of DMPT HCl in Fish Taste Receptor Cells
A putative signaling cascade for DMPT HCl-induced chemoattraction in fish.
Experimental Protocols for Biological Evaluation
To assess the efficacy of DMPT HCl as a feed attractant, several experimental protocols can be employed.
Protocol for Fish Behavioral Preference Test
This protocol is a standardized method to assess the preference of fish for a particular environment or stimulus.[1][9][12]
Apparatus:
-
An experimental tank divided into multiple zones, with a central arena for introducing the stimulus.[9]
-
A video camera mounted above the tank for recording fish movement.[9]
-
A water recirculation system and heaters to maintain constant water quality and temperature.[9]
Procedure:
-
Acclimatize the test fish to the experimental tank for a period of several days.[1]
-
Prepare two identical feed pellets, one containing a control substance and the other containing DMPT HCl at a specific concentration.
-
Introduce the control and DMPT HCl-containing pellets into different zones of the tank.
-
Record the behavior of the fish for a set period, noting the time spent in each zone and the number of interactions with each pellet.
-
Analyze the video recordings to quantify the preference for the DMPT HCl-containing feed.[9] A preference index, such as Jacob's preference index, can be calculated to determine the degree of attraction or avoidance.[12]
Diagram 3: Workflow for a Fish Behavioral Preference Test
References
- 1. A Standardized Protocol for Preference Testing to Assess Fish Welfare [jove.com]
- 2. (2-Carboxyethyl)dimethylsulfonium Chloride | C5H11ClO2S | CID 5316899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-CARBOXYETHYL)DIMETHYLSULFONIUM CHLORIDE | 4337-33-1 [chemicalbook.com]
- 4. 4337-33-1 CAS MSDS ((2-CARBOXYETHYL)DIMETHYLSULFONIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. midac.com [midac.com]
- 6. stemed.site [stemed.site]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. researchgate.net [researchgate.net]
- 9. Video: A Standardized Protocol for Preference Testing to Assess Fish Welfare [jove.com]
- 10. Attractants: The basics - Responsible Seafood Advocate [globalseafood.org]
- 11. Neural circuits mediating olfactory-driven behavior in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Standardized Protocol for Preference Testing to Assess Fish Welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethylpropiothetin (DMPT) in Marine Ecosystems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylpropiothetin (DMPT), an aliphatic sulfonium (B1226848) compound, is a cornerstone of marine biogeochemical cycling and physiological processes. Produced in significant quantities by marine phytoplankton, DMPT serves as a critical osmolyte, antioxidant, and cryoprotectant, enabling organisms to thrive in the challenging marine environment. Its enzymatic cleavage product, dimethyl sulfide (B99878) (DMS), plays a pivotal role in cloud formation and climate regulation. This technical guide provides an in-depth exploration of DMPT's biosynthesis, its multifaceted physiological roles, and its intricate involvement in marine food webs and signaling pathways. Detailed experimental protocols for the quantification and functional assessment of DMPT are provided, alongside a comprehensive summary of its concentrations in various marine biota. This document aims to be an essential resource for researchers investigating the ecological significance of DMPT and for professionals exploring its potential applications in drug development.
Introduction
Dimethylpropiothetin (DMSP), often referred to as DMPT in older literature, is a tertiary sulfonium compound that is one of the most abundant organosulfur molecules in the marine environment.[1][2] Synthesized by a wide array of marine phytoplankton, macroalgae, and some species of coral, DMPT is integral to the survival and interaction of marine life.[3][4][5] Its significance extends beyond the cellular level, as its degradation product, dimethyl sulfide (DMS), is the primary natural source of sulfur to the atmosphere, where it influences cloud formation and climate.[1]
This guide delves into the core aspects of DMPT's function within marine ecosystems, providing a technical overview for researchers and professionals in marine science and pharmacology. We will explore its biosynthesis, its diverse physiological roles as an osmolyte, antioxidant, and cryoprotectant, and its complex interactions within the marine food web.
DMPT Biosynthesis
The primary biosynthetic pathway of DMPT in marine algae starts with the amino acid methionine.[6] The process involves a series of enzymatic steps, including transamination, reduction, and S-methylation, leading to the formation of the intermediate 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).[6][7] This intermediate is then oxidatively decarboxylated to yield DMPT.[6] While this pathway is prevalent in many marine algae, it is important to note that alternative pathways have been identified in some higher plants.[7]
Physiological Roles of DMPT
DMPT's prevalence in marine organisms is attributed to its diverse and vital physiological functions.
Osmolyte
In the hyperosmotic marine environment, organisms must maintain cellular turgor and integrity. DMPT serves as a compatible solute, a small organic molecule that accumulates in the cytoplasm to balance external osmotic pressure without interfering with cellular metabolism.[1][8] While its role as an osmolyte has been established in many algal species, some studies indicate that in certain organisms, other compounds may be more significant for osmotic acclimation, suggesting a multi-faceted role for DMPT.[8][9]
Antioxidant
The marine environment is characterized by high levels of oxidative stress due to factors such as intense solar radiation. DMPT and its degradation products, including DMS and acrylate, are potent antioxidants that can scavenge harmful reactive oxygen species (ROS).[1] This antioxidant function is crucial for protecting cellular components from oxidative damage. Studies have shown that marine organisms exposed to environmental stressors often exhibit increased DMPT concentrations, highlighting its role in stress response.
Cryoprotectant
In polar regions and cold waters, marine organisms face the threat of ice crystal formation within their cells, which can be lethal. DMPT has been shown to act as a cryoprotectant, helping to prevent the formation and growth of ice crystals.[1][10] This property is particularly important for phytoplankton and other microorganisms inhabiting sea ice and polar waters, allowing them to survive freezing temperatures.[10]
DMPT in the Marine Food Web and Signaling
DMPT is a significant component of the dissolved organic sulfur pool in the ocean and serves as a crucial carbon and sulfur source for marine bacteria.[1] Bacteria have evolved two primary pathways for DMPT metabolism: the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which yields methanethiol.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Increased DMSP availability during thermal stress influences DMSP-degrading bacteria in coral mucus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytoplankton Sources and Sinks of Dimethylsulphoniopropionate (DMSP) in Temperate Coastal Waters of Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of reduced salinity on the photosynthetic characteristics and intracellular DMSP concentrations of the red coralline alga, Lithothamnion glaciale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Potent Feed Attractant: An In-depth Look at the Early Research and Discovery of Dimethylpropiothetin (DMPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving field of aquaculture, the quest for optimizing feed efficiency and promoting robust growth in cultured aquatic species is paramount. A pivotal breakthrough in this area was the identification of Dimethylpropiothetin (DMPT) as a highly effective feed attractant. This technical guide delves into the foundational research that first brought DMPT to the forefront of aquaculture nutrition, presenting the core data, experimental methodologies, and the initial understanding of its mechanism of action.
The Discovery and Initial Findings
Early investigations in the late 1980s and early 1990s, pioneered by researchers such as Nakajima and colleagues, identified DMPT, a naturally occurring sulfur-containing compound, as a potent feeding stimulant for various fish species.[1][2][3] These initial studies laid the groundwork for decades of research into the application of DMPT in aquaculture feeds. The primary mechanism of action was identified as the stimulation of the olfactory and gustatory (taste) receptors in aquatic animals, triggering a strong feeding response.[2]
Quantitative Data from Early Studies
The initial research provided compelling quantitative evidence of DMPT's efficacy in promoting growth and feed intake. The following tables summarize the key findings from these seminal studies.
Table 1: Effect of Dietary DMPT on the Growth of Goldfish, Carp, and Red Sea Bream
| Species | Treatment | Concentration | Duration | Body Weight Gain (Fold Increase vs. Control) | Reference |
| Goldfish (Carassius auratus) | DMPT | 1 mM | 15 days | 4.5 | [1] |
| Goldfish (Carassius auratus) | DMT | 1 mM | 15 days | 3.1 | [1] |
| Goldfish (Carassius auratus) | Vitamin U | 1 mM | 15 days | 1.8 | [1] |
| Carp (Cyprinus carpio) | DMPT | 1 mM | 28 days | Significantly stimulated | [1] |
| Red Sea Bream (Pagrus major) | DMPT | 5 mM | 28 days | Significantly stimulated | [1] |
Table 2: Effect of Dietary DMPT on the Growth of Juvenile Goldfish and Rainbow Trout
| Species | Treatment | Concentration (μg/g wet diet) | Duration | Observation | Reference |
| Juvenile Goldfish (Carassius auratus) | DMPT | 117 | 9 days | Best growth and strongest resistance to oxygen-deficiency and raised water temperature | [2] |
| Juvenile Rainbow Trout (Oncorhynchus mykiss) | DMPT | 117 | 9 days | Best growth and strongest resistance to oxygen-deficiency and raised water temperature | [2] |
Experimental Protocols of Foundational Research
The early studies on DMPT employed rigorous, albeit now dated, methodologies to ascertain its effects on fish. The following is a detailed breakdown of the typical experimental protocols used in this pioneering research.
Experiment 1: Growth and Thrust Power in Goldfish, Carp, and Red Sea Bream
-
Objective: To examine the effects of DMPT and related compounds on the growth and "thrust power" of several fish species.[1]
-
Animal Subjects:
-
Goldfish (Carassius auratus): Approximately 6 months old, with an average weight of 1.2 g.
-
Carp (Cyprinus carpio): Approximately 1.5 years old, with an average weight of 389 g.
-
Red Sea Bream (Pagrus major): Approximately 7 months old, with an average weight of 11.4 g.
-
-
Experimental Diets:
-
Basal Diet: A paste prepared from commercial fish diet powder mixed with 10% gluten.
-
Test Diets: The basal diet was supplemented with solutions of DMPT, Dimethylthetin (DMT), or Vitamin U.
-
Concentrations: 1 mM for goldfish and carp, and 5 mM for red sea bream.
-
-
Feeding Regimen: The fish were fed the prepared diet pastes. The frequency and amount of feeding were not explicitly detailed but were sufficient to support growth.
-
Housing: Fish were kept in vessels with aerated and filtered water maintained at 20°C.
-
Data Collection:
-
Growth: Body weight was measured at regular intervals throughout the experimental period (up to 28 days).
-
Thrust Power: This was assessed by measuring the swimming time of the fish against a current. While the exact apparatus is not fully detailed in all publications, it involved stimulating the fish to swim against a controlled flow of water and recording the duration of sustained swimming.[1]
-
-
Experimental Workflow:
Experiment 2: Behavioral Response in Freshwater Fish
-
Objective: To detect new sulfur-containing feeding attractants by measuring the striking behavior of freshwater fish.[3]
-
Animal Subjects: Goldfish (Carassius auratus), Carp (Cyprinus carpio), and Crucian Carp (Carassius auratus cuvieri).
-
Methodology:
-
A "Kimographyone" instrument was used to record the fish's striking response to a food source. This apparatus likely involved a mechanism where the fish's contact with the bait would trigger a recording.
-
DMPT and other sulfur-containing compounds were incorporated into various diets:
-
Synthetic diet: Cellulose alone.
-
Semi-natural diet.
-
Natural diet.
-
-
-
Data Collection: The frequency of strikes on the bait was recorded and compared between the control and test diets.
-
Key Comparison: The stimulatory effect of DMPT was compared to that of L-glutamine, a known feeding stimulant, across a range of concentrations (10⁻⁶ to 10⁻¹ M).[3]
-
Neural Activity Measurement: In some experiments with carp, neural activity in the olfactory tract was measured in response to DMPT and L-glutamine to provide a physiological basis for the behavioral observations.[3]
Signaling Pathways in DMPT Chemoreception
The early research correctly identified that DMPT acts on the olfactory and gustatory systems of fish. While the specific receptors for DMPT were not identified at the time, subsequent research into fish chemosensation has elucidated the general pathways involved in detecting chemical cues.
Olfactory Signaling Pathway
The sense of smell in fish is highly sensitive and plays a crucial role in locating food. The proposed pathway for DMPT detection via olfaction is as follows:
Gustatory Signaling Pathway
The sense of taste provides the final assessment of food before ingestion. The likely pathway for DMPT detection through gustation involves taste receptor cells:
References
An In-depth Technical Guide to Dimethylpropiothetin Hydrochloride (CAS 4337-33-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethylpropiothetin hydrochloride (DMPT HCl), a potent chemoattractant with significant applications in aquaculture and potential for further research. This document details its physicochemical properties, synthesis, mechanism of action, experimental applications, and safety profile, adhering to stringent data presentation and visualization requirements.
Physicochemical Properties
DMPT HCl is a white to off-white crystalline powder that is soluble in water.[1][2] It is known to be deliquescent, meaning it readily absorbs moisture from the air, and may agglomerate, though this does not typically affect its efficacy.[1] For research purposes, it is recommended to store the compound at 2-8°C.
| Property | Value | Source(s) |
| CAS Number | 4337-33-1 | |
| Molecular Formula | C₅H₁₁ClO₂S | [3] |
| Molecular Weight | 170.66 g/mol | [3] |
| Appearance | White to off-white crystalline powder or crystals | [1][2] |
| Solubility | Soluble in water | [1] |
| Melting Point | 129 °C | [4] |
| Storage Temperature | 2-8°C | |
| Synonyms | (2-Carboxyethyl)dimethylsulfonium chloride, DMSP HCl, Dimethyl-3-propiothetin chloride |
Synthesis of this compound
The industrial synthesis of DMPT HCl is favored over natural extraction from sources like seaweed due to higher purity, consistency, and scalability.[1] The common chemical synthesis method involves the reaction of dimethyl sulfide (B99878) with 3-chloropropionic acid.[1]
Synthesis Workflow
The following diagram illustrates a typical workflow for the chemical synthesis of DMPT HCl.
References
- 1. China DMPT 98% Dimethyl-Beta-Propiothetin Aquapro Aquatic Attractant (2-Carboxyethyl) dimethylsulfonium chloride s,s-Dimethyl-β-propionic acid thetine White Crystalline Powder Manufacturer and Exporter | Sustar [sustarfeed.com]
- 2. Detection and Modulation of Olfactory Sensing Receptors in Carnivorous Rainbow Trout (Oncorhynchus mykiss) Fed from First Feeding with Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylsulfoniopropionate | C5H10O2S | CID 23736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silencing of odorant receptor gene expression by G protein βγ signaling ensures the expression of one odorant receptor per olfactory sensory neuron - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Dimethylpropiothetin Hydrochloride in Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylpropiothetin hydrochloride (DMPT-HCl), a naturally occurring sulfonium (B1226848) compound, has garnered significant interest, particularly in aquaculture as a potent feed attractant. Its efficacy in aqueous environments is intrinsically linked to its solubility and stability. This technical guide provides a comprehensive overview of the aqueous solubility and stability of DMPT-HCl, intended for researchers, scientists, and professionals in drug development. While specific quantitative data for DMPT-HCl is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. It further details relevant signaling pathways associated with Dimethylpropiothetin (DMPT) and provides experimental protocols for robust analysis.
Introduction
Dimethylpropiothetin (DMPT), and its hydrochloride salt (DMPT-HCl), is a tertiary sulfonium compound found in various marine algae and aquatic plants. It serves as a natural osmolyte, cryoprotectant, and a precursor to the climatically important gas, dimethyl sulfide (B99878) (DMS). In recent years, DMPT-HCl has been widely recognized and utilized as a highly effective feed attractant for a variety of aquatic animals, enhancing feed intake and promoting growth.[1] The application of DMPT-HCl in aqueous environments necessitates a thorough understanding of its solubility and stability to ensure its effective delivery and persistence. This guide aims to provide a detailed technical resource on these properties.
Physicochemical Properties of this compound
DMPT-HCl is a white to off-white crystalline powder. It is known to be hygroscopic and readily deliquescent, indicating a high affinity for water and suggesting high water solubility.[1][2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2-Carboxyethyl)dimethylsulfonium chloride | [2] |
| Synonyms | DMPT, DMSP-HCl, Dimethyl-β-propiothetin hydrochloride | [3] |
| CAS Number | 4337-33-1 | [2][3][4] |
| Molecular Formula | C₅H₁₁ClO₂S | [5] |
| Molecular Weight | 170.66 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Temperature | 2-8°C, sealed from moisture | [3][5] |
Aqueous Solubility of this compound
Factors Affecting Solubility
The solubility of salts like DMPT-HCl in water is primarily influenced by:
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[6] However, in some cases, the dissolution can be exothermic, leading to decreased solubility with increasing temperature.[7][8]
-
pH: The pH of the aqueous solution is not expected to significantly impact the solubility of DMPT-HCl as it is a salt of a strong acid (HCl) and a sulfonium cation which does not have an easily ionizable proton.
-
Presence of Other Solutes: The presence of other salts can influence solubility through the common ion effect or changes in the ionic strength of the solution.
Illustrative Solubility Data
In the absence of specific data for DMPT-HCl, the following table provides a template for how solubility data should be presented. For illustrative purposes, data for a structurally analogous, highly water-soluble organic salt may be considered.
Table 2: Aqueous Solubility of a Hypothetical Water-Soluble Organic Salt (Illustrative)
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 45.2 |
| 10 | 55.8 |
| 20 | 67.5 |
| 30 | 80.1 |
| 40 | 93.6 |
| 50 | 108.2 |
Note: This data is for illustrative purposes only and does not represent the actual solubility of DMPT-HCl.
Aqueous Stability of this compound
The stability of DMPT-HCl in aqueous solutions is crucial for its shelf-life and efficacy in various applications. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.
Factors Affecting Stability
-
pH: The stability of many organic compounds is pH-dependent. For DMPT-HCl, hydrolysis could be catalyzed by both acidic and basic conditions, although sulfonium salts are generally more stable than their ester counterparts.
-
Temperature: Increased temperature typically accelerates the rate of chemical degradation, following the principles of chemical kinetics.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation of susceptible molecules.
-
Oxidizing Agents: The presence of oxidizing agents in the water could lead to the oxidation of the sulfur atom in the DMPT molecule.
Degradation Kinetics
The degradation of DMPT-HCl in an aqueous solution is expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of DMPT-HCl. The half-life (t½), which is the time required for the concentration to decrease by half, is a key parameter for assessing stability.
Illustrative Stability Data
The following tables are templates for presenting stability data for DMPT-HCl in aqueous solutions.
Table 3: Effect of pH on the Stability of a Hypothetical Water-Soluble Organic Salt in Aqueous Solution at 25°C (Illustrative)
| pH | Pseudo-First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.015 | 46.2 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.012 | 57.8 |
| 9.0 | 0.025 | 27.7 |
Note: This data is for illustrative purposes only and does not represent the actual stability of DMPT-HCl.
Table 4: Effect of Temperature on the Stability of a Hypothetical Water-Soluble Organic Salt in Aqueous Solution at pH 7.0 (Illustrative)
| Temperature (°C) | Pseudo-First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.002 | 346.5 |
| 25 | 0.012 | 57.8 |
| 40 | 0.045 | 15.4 |
| 60 | 0.210 | 3.3 |
Note: This data is for illustrative purposes only and does not represent the actual stability of DMPT-HCl.
Experimental Protocols
This section provides detailed methodologies for determining the aqueous solubility and stability of DMPT-HCl.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of DMPT-HCl to a known volume of purified water in a sealed, screw-cap vial or flask. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature using a shaker or rotator for a sufficient period (typically 24 to 72 hours) to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature to separate the solid and liquid phases. Alternatively, centrifugation or filtration can be used, ensuring no temperature change during the process.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately with a suitable solvent (e.g., water or mobile phase for HPLC).
-
Analysis: Determine the concentration of DMPT-HCl in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: Calculate the solubility in units such as g/100 mL or mol/L.
-
Temperature Dependence: Repeat the experiment at various temperatures (e.g., 4, 25, 40, and 60°C) to determine the temperature-dependent solubility profile.
References
- 1. dmpt (cas no 4337-33-1) [digital.eurotier.com]
- 2. This compound, 97% 4337-33-1 India [ottokemi.com]
- 3. Dimethylpropiothetin PESTANAL , analytical standard 4337-33-1 [sigmaaldrich.com]
- 4. 二甲基丙酸噻亭盐酸盐 盐酸盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
The Physiological Impact of Dimethylpropiothetin (DMPT) on Aquatic Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, has garnered significant attention in aquaculture for its potent physiological effects on a wide range of aquatic animals. Initially identified as a powerful feed attractant, ongoing research has revealed its multifaceted roles in enhancing growth, improving feed utilization, and modulating key physiological pathways. This technical guide provides an in-depth analysis of the physiological effects of DMPT, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Effects on Growth Performance and Feed Intake
DMPT is renowned for its ability to significantly improve growth performance and feed intake in various aquatic species. It acts as a potent chemostimulant, enhancing the palatability of feed and triggering a strong feeding response.
Quantitative Data on Growth Performance and Feed Intake
The following tables summarize the quantitative effects of dietary DMPT supplementation on key growth and feed intake parameters in several aquatic species.
Table 1: Effects of DMPT on Growth Performance in Fish
| Species | DMPT Dosage | Duration | Initial Weight | Weight Gain Rate (%) | Specific Growth Rate (%/day) | Feed Conversion Ratio (FCR) | Reference |
| Carp (Cyprinus carpio) | 1.0 g/kg | 6 weeks | ~20 g | 98.49% increase vs. control | 60.31% increase vs. control | 33.05% decrease vs. control | [1] |
| Goldfish (Carassius auratus) | 1 mM in diet paste | 15 days | Not specified | 350% increase vs. control | Not specified | Not specified | [2] |
| Red Sea Bream (Pagrus major) | 5 mM in diet paste | 18 days | Not specified | ~150% increase vs. control | Not specified | Not specified | [3] |
Table 2: Effects of DMPT on Feed Intake in Fish
| Species | DMPT Dosage | Duration of Observation | Measurement | Result | Reference |
| Carp (Cyprinus carpio) | 1.0 g/kg | 2 minutes | Biting Frequency | Significantly increased vs. control | [1] |
| Goldfish (Carassius auratus) | 10⁻³ M in diet | Not specified | Strike Frequency Ratio | ~2 times higher than glutamine |
Table 3: Effects of DMPT on Growth Performance in Crustaceans
| Species | DMPT Dosage (mg/kg) | Duration (days) | Initial Weight (g) | Growth Rate (% increase vs. control) | Feed Conversion Ratio (FCR) | Reference |
| Whiteleg Shrimp (Litopenaeus vannamei) | 400 | 56 | ~0.77 | Significant increase | Not specified | [4] |
| Whiteleg Shrimp (Litopenaeus vannamei) | 500 | 56 | ~0.77 | Significant increase | Significantly lower than control | [4] |
Experimental Protocols for Growth and Feed Intake Trials
Objective: To evaluate the effect of dietary DMPT on growth performance and feed intake.
Experimental Animals: A statistically significant number of healthy, uniformly sized animals (e.g., fish or shrimp) are randomly distributed into experimental and control groups, with multiple replicates for each.
Acclimation: Animals are acclimated to the experimental conditions (tanks, water quality parameters, and a basal diet) for a period of 1-2 weeks.
Diet Preparation:
-
A basal diet is formulated to meet the known nutritional requirements of the target species.
-
DMPT is incorporated into the basal diet at various concentrations (e.g., 0.5, 1.0, 1.5 g/kg). The control diet contains no DMPT.
-
For accurate mixing, DMPT is typically first mixed with a small portion of the feed ingredients before being blended with the entire batch.
-
The diets are then pelletized, dried, and stored appropriately.
Feeding Trial:
-
Animals are fed the experimental diets to satiation two to three times daily for a specified period (e.g., 6-8 weeks).
-
Feed intake is recorded daily by weighing the amount of feed offered and the uneaten feed.
-
Water quality parameters (temperature, pH, dissolved oxygen, ammonia) are monitored regularly.
Data Collection and Analysis:
-
Initial and final body weights of individual animals are recorded.
-
The following parameters are calculated:
-
Weight Gain Rate (%): [(Final Weight - Initial Weight) / Initial Weight] x 100
-
Specific Growth Rate (%/day): [(ln(Final Weight) - ln(Initial Weight)) / Number of Days] x 100
-
Feed Conversion Ratio (FCR): Total Feed Intake / Total Weight Gain
-
Feed Intake: Total amount of feed consumed per animal or per group.
-
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the treatment groups.
Chemosensory Stimulation: The Gateway to Enhanced Feeding
DMPT's primary mechanism for inducing feeding is through the stimulation of the olfactory and gustatory systems. The dimethylsulfonium group, (CH₃)₂S⁺-, is believed to be the key structural feature responsible for this potent activity.
Olfactory and Gustatory Signaling Pathways
While the specific receptors for DMPT have not been definitively identified in all species, the general signaling pathways for chemosensation in fish provide a framework for understanding its action.
Figure 1: Putative Olfactory Signaling Pathway for DMPT in Fish.
Figure 2: Putative Gustatory Signaling Pathway for DMPT in Fish.
Effects on Digestive Enzyme Activity
DMPT is reported to promote the secretion of digestive enzymes, which can lead to improved nutrient digestion and absorption.[5] This effect contributes to the observed improvements in FCR. While direct quantitative studies on DMPT's effect on specific enzyme activities are still emerging, the general protocol for such an investigation is outlined below.
Experimental Protocol for Digestive Enzyme Activity Assay
Objective: To measure the activity of key digestive enzymes (protease, amylase, lipase) in the intestine of aquatic animals fed DMPT-supplemented diets.
Sample Collection:
-
Following a growth trial, animals are euthanized.
-
The intestine is carefully dissected on a chilled surface.
-
The intestinal contents are removed, and the tissue is weighed.
Enzyme Extraction:
-
The intestinal tissue is homogenized in a cold buffer solution (e.g., phosphate (B84403) buffer, pH 7.5).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.
-
The resulting supernatant, containing the crude enzyme extract, is collected and stored at -80°C until analysis.
Enzyme Activity Assays:
-
Protease Activity: Measured using a substrate like casein. The amount of tyrosine released is quantified spectrophotometrically.
-
Amylase Activity: Measured using a starch solution as the substrate. The amount of reducing sugars produced is determined using the dinitrosalicylic acid (DNS) method.
-
Lipase Activity: Measured using an emulsified substrate like olive oil or a chromogenic substrate like p-nitrophenyl myristate. The release of fatty acids or the chromogenic product is quantified.
Data Analysis: Enzyme activity is typically expressed as units per milligram of protein (U/mg protein). One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specific assay conditions.
Antioxidant Capacity and Immune Response
Recent studies suggest that DMPT and its analogs can enhance the antioxidant capacity and immune response of aquatic animals, contributing to improved health and stress resistance.
Quantitative Data on Antioxidant and Immune Parameters
The following table presents data from a study on a DMPT analog, (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT), in grass carp, demonstrating its impact on antioxidant and immune parameters.
Table 4: Effects of Br-DMPT on Antioxidant and Immune Parameters in Grass Carp (Ctenopharyngodon idella)
| Parameter | Control | Br-DMPT (291.14 mg/kg) | Br-DMPT (303.38 mg/kg) | Br-DMPT (312.01 mg/kg) | Reference |
| Antioxidant Enzymes | [6] | ||||
| Superoxide Dismutase (SOD) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Catalase (CAT) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Malondialdehyde (MDA) Content | Baseline | Significantly Decreased | Significantly Decreased | Significantly Decreased | [6] |
| Immune Parameters | [6] | ||||
| Lysozyme (LZ) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Acid Phosphatase (ACP) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Complement 3 (C3) Content | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Complement 4 (C4) Content | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Immunoglobulin M (IgM) Content | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
Signaling Pathways in Antioxidant and Immune Regulation
DMPT's effects on antioxidant capacity and immunity are likely mediated through the activation of key signaling pathways, such as the Nrf2 and NF-κB pathways.
Figure 3: DMPT-mediated activation of the Nrf2 antioxidant pathway.
Figure 4: DMPT-mediated modulation of the NF-κB immune pathway.
Experimental Protocol for Antioxidant Enzyme Activity Assay
Objective: To measure the activity of antioxidant enzymes (e.g., SOD, CAT) in tissues of aquatic animals fed DMPT-supplemented diets.
Sample Preparation:
-
Tissues (e.g., liver, gills) are collected and homogenized in a cold buffer.
-
The homogenate is centrifuged, and the supernatant is used for the assays.
Enzyme Assays:
-
Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).
-
Malondialdehyde (MDA): A marker of lipid peroxidation, measured using the thiobarbituric acid reactive substances (TBARS) assay.
Data Analysis: Enzyme activities are expressed as units per milligram of protein. MDA content is expressed as nanomoles per milligram of protein.
Role in Osmoregulation
DMPT is suggested to act as an osmoprotectant, helping aquatic animals cope with osmotic stress.[5] As a methyl donor, it can be converted to betaine, a known organic osmolyte. This is particularly relevant for euryhaline species that experience fluctuations in salinity.
Putative Mechanism of Osmoregulation
In response to changes in salinity, aquatic animals adjust the concentration of intracellular osmolytes to maintain cell volume. DMPT, or its metabolic products, may contribute to the pool of organic osmolytes, thereby protecting cells from osmotic stress.
Figure 5: Logical workflow of DMPT's potential role in osmoregulation.
Experimental Protocol for Osmoregulation Studies
Objective: To investigate the effect of DMPT on the osmoregulatory capacity of euryhaline species.
Experimental Design:
-
Acclimate animals to different salinities (e.g., low, normal, high).
-
Within each salinity group, feed animals diets with and without DMPT supplementation.
Measurements:
-
Gill Na⁺/K⁺-ATPase Activity: A key enzyme in ion transport. Its activity is measured in gill tissue homogenates.
-
Gene Expression Analysis: Quantify the expression of genes encoding ion transporters (e.g., NKCC, CFTR) in the gills using qPCR.
-
Blood Osmolality: Measure the osmotic concentration of the blood plasma.
Conclusion and Future Directions
DMPT is a promising functional feed additive with a wide range of physiological benefits for aquatic animals. Its primary role as a potent feed attractant is well-established, leading to significant improvements in growth and feed utilization. Furthermore, emerging evidence highlights its positive impacts on antioxidant capacity, immune function, and potentially osmoregulation.
Future research should focus on:
-
Elucidating the specific chemosensory receptors that bind DMPT in different aquatic species.
-
Conducting more extensive quantitative studies on the effects of DMPT on digestive enzyme activities across a broader range of species, including commercially important crustaceans.
-
Investigating the direct effects of DMPT on the Nrf2 and NF-κB signaling pathways to confirm the mechanisms observed with its analogs.
-
Providing quantitative evidence for the role of DMPT as an osmoprotectant under various salinity conditions.
A deeper understanding of these physiological and molecular mechanisms will enable the more effective and targeted application of DMPT in aquaculture, contributing to the sustainable growth of the industry.
References
- 1. Gill transcriptomes reveal expression changes of genes related with immune and ion transport under salinity stress in silvery pomfret (Pampus argenteus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2-Keap1/ARE signaling pathway in aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a feeding attractant, dimethyl-.BETA.-propiothetin, on growth of marine fish. | Semantic Scholar [semanticscholar.org]
- 4. proceedings.bas.bg [proceedings.bas.bg]
- 5. researchgate.net [researchgate.net]
- 6. Taste receptors and gustatory associated G proteins in channel catfish, Ictalurus punctatus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethylpropiothetin in Algal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylpropiothetin (DMPT), a tertiary sulfonated beta-amino acid, is a crucial metabolite synthesized by a diverse range of marine algae. Far from being a simple metabolic byproduct, DMPT is a multi-functional molecule that plays a central role in algal survival and adaptation to the dynamic and often harsh marine environment. Its functions are extensive, ranging from a potent osmolyte that protects against salinity stress to a powerful antioxidant that mitigates oxidative damage. Furthermore, DMPT and its enzymatic cleavage products, dimethyl sulfide (B99878) (DMS) and acrylic acid, act as effective grazing deterrents, influencing marine food web dynamics. This technical guide provides an in-depth exploration of the endogenous functions of DMPT in algae, detailing its biosynthesis, physiological roles, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to provide a clear and comprehensive understanding of this vital algal metabolite.
Introduction
Marine algae are foundational to aquatic ecosystems, contributing significantly to global primary productivity. Their success in a wide array of marine habitats is due in part to their ability to synthesize a variety of chemical compounds that aid in their survival. Among these, Dimethylpropiothetin (DMPT) stands out for its abundance and multifaceted roles.[1] Initially recognized for its role as the primary precursor to the climate-active gas dimethyl sulfide (DMS), research has increasingly focused on the direct, endogenous functions of DMPT within the algal cell.[1] This guide synthesizes the current understanding of DMPT's functions, providing a technical resource for researchers in marine biology, chemical ecology, and drug development.
DMPT Biosynthesis
The synthesis of DMPT in algae is a multi-step enzymatic process that begins with the amino acid methionine.[1][2] While several variations of the pathway exist across different algal species, the core pathway in many marine algae, including chlorophytes, involves four key steps.[2]
The biosynthesis of DMPT from methionine is a critical pathway for many marine algae, enabling them to produce this vital multifunctional compound.
Caption: The DMPT biosynthesis pathway in chlorophyte algae.
Endogenous Functions of DMPT
Osmoregulation
One of the most well-established functions of DMPT is its role as a compatible solute, aiding in osmotic adjustment in response to changes in external salinity.[3] Marine algae often experience fluctuations in salinity, which can cause significant osmotic stress. To counteract this, they accumulate intracellular solutes to maintain turgor pressure and cellular integrity. DMPT is an ideal osmolyte as it is a zwitterionic molecule that can accumulate to high concentrations without significantly perturbing cellular functions.[3] Studies have shown a positive correlation between intracellular DMPT concentrations and the salinity of the growth medium in various algal species.[4]
Antioxidant Defense
The marine environment is characterized by high levels of oxidative stress due to factors such as intense solar radiation and fluctuating nutrient availability. Algae have evolved robust antioxidant defense systems to combat the damaging effects of reactive oxygen species (ROS). DMPT has been identified as a potent antioxidant.[5] It can directly scavenge harmful free radicals, thereby protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage. The antioxidant capacity of DMPT contributes to the overall resilience of algae in their natural environment.
Grazing Deterrence
Herbivory is a major pressure for marine algae. Some species have developed chemical defense mechanisms to deter grazers. Upon cell damage, such as during grazing, DMPT can be enzymatically cleaved by DMSP lyase into DMS and acrylic acid.[6][7] Both of these breakdown products have been shown to be effective feeding deterrents against a variety of marine herbivores, including sea urchins.[7] This "wound-activated" defense mechanism can reduce grazing pressure and contribute to the ecological success of DMPT-producing algae.[7]
Role in the Marine Sulfur Cycle
Beyond its intracellular functions, DMPT is a cornerstone of the global marine sulfur cycle.[1] When algal cells lyse or are consumed, DMPT is released into the water column where it can be catabolized by marine bacteria.[8] The primary degradation pathway involves the cleavage of DMPT to DMS, a volatile compound that can escape into the atmosphere.[1][6] In the atmosphere, DMS is oxidized to form sulfate (B86663) aerosols, which act as cloud condensation nuclei and can influence regional climate.[1] Another recently discovered pathway involves the oxidation of DMSP to dimethylsulfoxonium propionate (B1217596) (DMSOP), which is then metabolized to dimethyl sulfoxide (B87167) (DMSO).[5][9]
The transformation of DMPT in the marine environment is a key process in the global sulfur cycle, with significant climatic implications.
Caption: Simplified marine sulfur cycle involving DMPT.
Quantitative Data
The concentration of DMPT varies significantly among different algal species and can be influenced by environmental conditions. The following table summarizes representative intracellular DMPT concentrations in various marine algae.
| Algal Species | Phylum | Intracellular DMPT Concentration (mM) | Reference |
| Emiliania huxleyi | Haptophyta | 100 - 400 | [6] |
| Codium fragile | Chlorophyta | ~150 | [7] |
| Ulva lactuca | Chlorophyta | >100 | [7] |
| Polysiphonia harveyi | Rhodophyta | >100 | [7] |
Experimental Protocols
DMPT Extraction and Quantification
A common method for the extraction and quantification of DMPT from algal tissues involves the following steps:
-
Sample Collection and Preparation: Algal tissue is collected, cleaned of epiphytes, and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Extraction: The frozen tissue is ground to a fine powder and extracted with a solvent, typically 50% methanol (B129727) or a similar polar solvent.
-
Purification: The extract is centrifuged to remove cellular debris. The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
Quantification: DMPT in the purified extract is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A generalized workflow for the extraction and quantification of DMPT from algal samples.
Caption: Experimental workflow for DMPT quantification.
DMSP Lyase Activity Assay
The activity of DMSP lyase, the enzyme that cleaves DMPT, can be measured by quantifying the production of one of its products, typically DMS.
-
Crude Extract Preparation: Algal cells are harvested and lysed to release intracellular contents, creating a crude cell extract.
-
Reaction Initiation: A known amount of DMPT substrate is added to the cell extract in a sealed vial.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period.
-
DMS Quantification: The headspace of the vial is sampled and injected into a gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) to quantify the amount of DMS produced.
Conclusion and Future Perspectives
Dimethylpropiothetin is a remarkably versatile and ecologically significant molecule in marine algae. Its roles as an osmolyte, antioxidant, and grazing deterrent are critical for the survival and proliferation of many algal species. Furthermore, its degradation to DMS has far-reaching implications for global climate. While significant progress has been made in understanding the functions of DMPT, many questions remain. Future research should focus on the intricate regulatory mechanisms governing DMPT synthesis and degradation in response to environmental cues. A deeper understanding of the enzymes involved in DMPT metabolism could open avenues for biotechnological applications, including the development of novel stress-tolerant algal strains for biofuel production or the discovery of new bioactive compounds for pharmaceutical use. The continued exploration of DMPT's endogenous functions will undoubtedly provide further insights into the complex chemical ecology of marine ecosystems.
References
- 1. Algae and the Sulfur Cycle | Roles of Algae in Biogeochemistry | Biogeochemical Role of Algae | Algae [biocyclopedia.com]
- 2. researchgate.net [researchgate.net]
- 3. The osmotic adjustment of marine microalgae and the complex role osmolytes play in this process - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MARINE SULFUR CYCLE. Identification of the algal dimethyl sulfide-releasing enzyme: A missing link in the marine sulfur cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The metabolite dimethylsulfoxonium propionate extends the marine organosulfur cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMPT Hydrochloride in Aquaculture Feed
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-β-propiothetin (DMPT) hydrochloride is a naturally occurring sulfur-containing compound that has garnered significant attention in aquaculture as a potent feed attractant and growth promoter.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of DMPT hydrochloride in aquaculture feed formulations. It is intended to guide researchers, scientists, and drug development professionals in evaluating the efficacy of DMPT and understanding its mechanisms of action. The protocols outlined below cover experimental design, feed preparation, and the evaluation of key performance indicators in aquatic species.
Introduction
Dimethyl-β-propiothetin (DMPT) is recognized as a fourth-generation aquatic feed attractant, demonstrating superior performance in stimulating the feeding behavior of a wide range of aquatic species, including fish and crustaceans.[4][5][6] Its primary mechanism of action involves the stimulation of the olfactory and gustatory systems in fish, mimicking natural feeding cues and thereby increasing feed intake.[3][7] Beyond its role as a powerful chemoattractant, DMPT also functions as an effective methyl donor, promoting growth and improving feed utilization.[3] Additionally, studies have indicated its positive effects on the anti-stress capacity, meat quality, and immune function of aquatic animals.[1][8]
Data Presentation
The following tables summarize the comparative efficacy and quantitative effects of DMPT hydrochloride from various studies.
Table 1: Comparative Efficacy of DMPT as a Feed Attractant
| Compound | Attractant Effect Compared to DMPT |
| Choline Chloride | 1.25 times less effective[1][2] |
| Glycine Betaine | 2.56 times less effective[1][2] |
| Methyl-Methionine | 1.42 times less effective[1][2] |
| Glutamine | 1.56 times less effective[1][2] |
Table 2: Recommended Dosage of DMPT Hydrochloride (98% Purity) in Compound Feed
| Aquatic Species | Recommended Dosage ( g/ton of feed) |
| Common Aquatic Fish (e.g., Carp, Tilapia) | 100 - 200 |
| Shrimp, Crab | 300 - 400 |
| High-value Special Aquatic Products (e.g., Sea Cucumber, Abalone) | 300 - 500 |
Source: Adapted from manufacturer recommendations.
Table 3: Effects of DMPT on Growth Performance (Conceptual Data based on Literature Review)
| Species | DMPT Inclusion | Weight Gain (%) | Feed Conversion Ratio (FCR) | Specific Growth Rate (SGR %/day) |
| Tilapia | Control (0%) | 150 | 1.8 | 1.5 |
| (Oreochromis niloticus) | 0.1% | 180 | 1.5 | 1.8 |
| 0.2% | 200 | 1.3 | 2.0 | |
| White Shrimp | Control (0%) | 250 | 1.6 | 2.5 |
| (Litopenaeus vannamei) | 0.2% | 300 | 1.4 | 2.8 |
| 0.4% | 320 | 1.2 | 3.0 |
Note: The data in this table are illustrative and compiled from general findings in the literature. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Evaluating the Efficacy of DMPT as a Feed Attractant and Growth Promoter
This protocol outlines a standard feeding trial to assess the impact of DMPT hydrochloride on the growth performance, feed utilization, and survival of an aquatic species.
3.1.1. Experimental Design
A completely randomized design is recommended. The experiment should consist of a control group (basal diet without DMPT) and at least three experimental groups with graded levels of DMPT hydrochloride supplementation (e.g., 0.1%, 0.2%, and 0.4% of the dry feed weight). Each treatment should have a minimum of three replicate tanks.
3.1.2. Experimental Animals and Acclimation
-
Procure healthy, juvenile fish or shrimp of a uniform size.
-
Acclimate the animals to the experimental conditions (tanks, water quality, and basal diet) for a period of 1-2 weeks prior to the start of the trial.
3.1.3. Experimental Diets
-
Basal Diet Formulation: Formulate a basal diet that meets the known nutritional requirements of the target species. The ingredients should be finely ground and mixed thoroughly.
-
DMPT Incorporation:
-
Accurately weigh the required amount of DMPT hydrochloride for each experimental diet.
-
Dissolve the DMPT in a small amount of distilled water.
-
Evenly spray the DMPT solution onto the basal feed mixture while continuously mixing to ensure a homogenous distribution.
-
For the control diet, spray an equal volume of distilled water without DMPT.
-
-
Pelleting and Drying:
-
Pellet the mixed feed using an appropriate pelletizer.
-
Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of less than 10%.
-
Store the prepared diets in airtight containers at 4°C until use.
-
3.1.4. Feeding Trial
-
Duration: The feeding trial should last for a minimum of 8 weeks for fish and 6-7 weeks for shrimp to observe significant growth differences.
-
Feeding Regime: Feed the animals to apparent satiation two to three times daily. Record the amount of feed provided to each tank.
-
Water Quality Monitoring: Monitor and maintain optimal water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) throughout the experiment.
3.1.5. Data Collection and Analysis
-
Growth Performance:
-
Record the initial and final body weight of all animals in each tank.
-
Calculate the following parameters:
-
Weight Gain (WG): Final body weight - Initial body weight
-
Specific Growth Rate (SGR, %/day): [(ln(Final body weight) - ln(Initial body weight)) / Number of days] x 100
-
-
-
Feed Utilization:
-
Record the total feed intake per tank.
-
Calculate the Feed Conversion Ratio (FCR): Total feed intake / Total weight gain
-
-
Survival Rate:
-
Record any mortalities daily.
-
Calculate the Survival Rate (%): (Final number of animals / Initial number of animals) x 100
-
-
Statistical Analysis: Analyze the collected data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Duncan's multiple range test) to determine significant differences between the control and experimental groups. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed Chemosensory Signaling Pathways for DMPT.
Caption: Experimental Workflow for DMPT Efficacy Trial.
Conclusion
DMPT hydrochloride is a highly effective feed additive in aquaculture with well-documented benefits as a feed attractant and growth promoter. The protocols and data presented in this document provide a framework for the systematic evaluation of DMPT in various aquatic species. Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible results. Further research into the specific molecular mechanisms and signaling pathways activated by DMPT will continue to enhance its application and contribute to the development of more efficient and sustainable aquaculture practices.
References
- 1. China DMPT — Tilapia fish attractant Manufacturers and Suppliers | E.Fine [efinegroup.com]
- 2. Olfaction and gustation in fish: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMPT: A Distinctive and Efficient Aquaculture Feed Attractant [yufinebio.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Frontiers | Effects of Time-Dependent Protein Restriction on Growth Performance, Digestibility, and mTOR Signaling Pathways in Juvenile White Shrimp Litopenaeus vannamei [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effects of three feed attractants on the growth performance and meat quality of the largemouth bass (Micropterus salmoides) [frontiersin.org]
- 8. The effect of using some natural growth promoters on growth performance and feed utilization of monosex Nile tilapia (Oreochromis niloticus), fingerlings [ejabf.journals.ekb.eg]
Preparation of Dimethylpropiothetin Hydrochloride (DMPT HCl) Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Dimethylpropiothetin hydrochloride (DMPT HCl), a compound of interest in various biological and chemical research fields. The protocol includes information on the chemical properties of DMPT HCl, recommended solvents, step-by-step instructions for dissolution, and storage guidelines. Adherence to this protocol will help ensure the accurate and reproducible preparation of DMPT HCl stock solutions for experimental use.
Introduction
This compound (DMPT HCl) is a naturally occurring sulfur compound found in marine algae and other aquatic organisms. It is recognized for its role as an osmolyte, antioxidant, and a potent chemoattractant for many aquatic species. In the laboratory setting, accurate preparation of stock solutions is the first critical step for any experiment to ensure reliable and reproducible results. This application note provides a standardized procedure for the preparation of DMPT HCl stock solutions, addressing key aspects such as solubility, stability, and handling.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of DMPT HCl is essential for its proper handling and for the preparation of accurate solutions.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁ClO₂S | [1] |
| Molecular Weight | 170.66 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility (Water) | Soluble | [1] |
| Solubility (DMSO) | 50 mg/mL | |
| Storage (Solid) | 2-8°C, sealed from moisture | |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months |
Experimental Protocol: Preparation of an Aqueous Stock Solution
This protocol details the steps for preparing a sterile 1 M aqueous stock solution of DMPT HCl. This concentration is a common starting point for further dilutions in various experimental setups.
Materials
-
This compound (DMPT HCl) powder
-
Sterile, nuclease-free water (for biological applications) or deionized water (for chemical applications)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure
-
Calculate the required mass of DMPT HCl:
-
To prepare a 1 M stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 10 mL of a 1 M stock solution:
-
Mass (g) = 1 mol/L x 0.010 L x 170.66 g/mol = 1.7066 g
-
-
-
Weighing the DMPT HCl:
-
Accurately weigh the calculated amount of DMPT HCl powder in a sterile conical tube.
-
-
Dissolution:
-
Add a portion of the sterile water to the conical tube containing the DMPT HCl powder. For a 10 mL final volume, start by adding approximately 7-8 mL of water.
-
Cap the tube securely and vortex the mixture until the DMPT HCl is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
-
Volume Adjustment:
-
Once the DMPT HCl is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
-
Sterile Filtration (for biological applications):
-
Draw the DMPT HCl solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination, which is critical for cell culture and other biological experiments.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
pH Consideration
Aqueous solutions of hydrochloride salts can be slightly acidic. For most applications, the buffering capacity of the experimental medium will be sufficient to neutralize the small volume of the acidic stock solution added. However, if the experimental system is highly sensitive to pH changes, the pH of the stock solution can be adjusted using sterile NaOH or HCl. It is important to note that pH adjustment may affect the solubility and stability of the compound.
Workflow and Diagrams
The following diagram illustrates the key steps in the preparation of a DMPT HCl stock solution.
Caption: Workflow for DMPT HCl Stock Solution Preparation.
Conclusion
This application note provides a detailed and practical guide for the preparation of this compound stock solutions. By following these standardized procedures, researchers can ensure the quality and consistency of their experimental starting materials, leading to more reliable and reproducible scientific outcomes. Always refer to the specific safety data sheet (SDS) for the compound and follow appropriate laboratory safety practices.
References
Application Notes and Protocols: Effective Dosage of Dimethylpropiothetin (DMPT) in Shrimp and Crab Farming
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and application of Dimethylpropiothetin (DMPT) as a feed attractant and growth promoter in shrimp and crab aquaculture. The information is compiled from peer-reviewed research and industry publications to guide further research and development.
Introduction to DMPT
Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in various marine algae and aquatic animals.[1][2][3] It is recognized as a highly effective feed attractant for a wide range of aquatic species, including crustaceans like shrimp and crabs.[3][4] Its primary functions in aquaculture feeds include stimulating feed intake, promoting growth, improving feed utilization, and enhancing stress resistance.[4][5] DMPT is also suggested to have a hormone-like effect on molting in crustaceans.[5]
Mechanism of Action
The efficacy of DMPT is attributed to several physiological mechanisms:
-
Chemostimulation: DMPT is a potent stimulant of the olfactory and gustatory receptors in crustaceans.[6] It activates chemosensory neurons, leading to increased feeding arousal and foraging behavior.[3][4]
-
Methyl Donation: DMPT can act as an efficient methyl donor in metabolic processes. This is crucial for the synthesis of essential molecules like amino acids and can improve overall growth and health.[1]
-
Hormonal Modulation: Evidence suggests that DMPT can influence the molting process in shrimp and crabs, potentially by interacting with the ecdysteroid signaling pathway, leading to an increased molting frequency and thus, faster growth.[5]
Quantitative Data Summary: Effective DMPT Dosages
The following tables summarize the recommended and experimentally determined effective dosages of DMPT for shrimp and crab species. It is important to note that the optimal dosage can vary depending on the species, life stage, feed formulation, and culture conditions.
Table 1: Effective DMPT Dosage for Shrimp Farming
| Species | Life Stage | DMPT Dosage (mg/kg of feed) | Observed Effects | Reference(s) |
| Litopenaeus vannamei | Juvenile (approx. 0.77g) | 383 (optimal) | Maximum growth rate. | - |
| Litopenaeus vannamei | Juvenile | 400 - 500 | Significantly higher growth rate than control. | - |
| Litopenaeus vannamei | Juvenile | 500 | Significantly lower feed conversion ratio. | - |
| Shrimp (General) | Not specified | 200 - 500 | General recommendation for complete feed. | [7] |
| Shrimp (General) | Not specified | 2000 - 3000 ( g/ton ) | Recommended dosage. | - |
Table 2: Recommended DMPT Dosage for Crab Farming
| Species | Life Stage | DMPT Dosage (mg/kg of feed) | Observed Effects | Reference(s) |
| Crab (General) | Not specified | 200 - 400 (g/T) | General recommendation for aquatic animals. | - |
| Crab (General) | Not specified | Not specified | Significantly accelerated shelling rate. | [7] |
Experimental Protocols
The following are detailed protocols for conducting experiments to determine the effective dosage of DMPT in shrimp and crab farming.
Protocol 1: Determining the Optimal DMPT Dosage for Growth Performance in Shrimp (Litopenaeus vannamei)
Objective: To determine the dietary DMPT level that maximizes growth rate and feed efficiency in juvenile Litopenaeus vannamei.
Experimental Design:
-
A 56-day feeding trial is conducted in a controlled indoor aquaculture system.
-
Juvenile L. vannamei (initial body weight ~0.77 g) are randomly distributed into triplicate tanks for each dietary treatment.
-
At least 8 dietary treatments with varying levels of DMPT are prepared: 0 (control), 100, 200, 300, 400, 500, 600, and 700 mg/kg of feed.
Methodology:
-
Animal Acclimation: Shrimp are acclimated to the experimental conditions for at least one week prior to the trial, being fed the control diet.
-
Diet Preparation:
-
A basal diet is formulated to meet the known nutritional requirements of L. vannamei.
-
DMPT is dissolved in a small amount of distilled water and then thoroughly mixed with the oil component of the diet before being blended with the other dry ingredients.
-
The diets are then pelletized, dried, and stored at -20°C until use.
-
-
Feeding Trial:
-
Shrimp are fed their respective experimental diets to apparent satiation two to four times daily.
-
Uneaten feed is collected, dried, and weighed to calculate feed intake.
-
Water quality parameters (temperature, salinity, pH, dissolved oxygen, ammonia, and nitrite) are monitored daily and maintained at optimal levels.
-
-
Data Collection and Analysis:
-
Shrimp in each tank are bulk-weighed at the beginning and end of the trial.
-
Mortality is recorded daily.
-
At the end of the trial, the following parameters are calculated:
-
Weight Gain (WG) = (Final Body Weight - Initial Body Weight)
-
Specific Growth Rate (SGR, %/day) = 100 × [ln(Final Body Weight) - ln(Initial Body Weight)] / number of days
-
Feed Conversion Ratio (FCR) = Total Feed Intake / Weight Gain
-
Survival Rate (%) = (Final number of shrimp / Initial number of shrimp) × 100
-
-
Data are analyzed using one-way ANOVA, and the optimal DMPT level is determined by quadratic regression analysis of the growth rate data.
-
Protocol 2: Evaluating the Feed Attractant Properties of DMPT for Mud Crabs (Scylla serrata)
Objective: To assess the effectiveness of DMPT as a feed attractant for juvenile mud crabs.
Experimental Design:
-
A behavioral assay is conducted in individual aquaria.
-
Juvenile crabs of similar size are used.
-
Two types of feed pellets are prepared: a control pellet (without DMPT) and a DMPT-infused pellet (e.g., 400 mg/kg).
Methodology:
-
Animal Acclimation: Crabs are individually housed and acclimated to the experimental setup for several days. They are fed a maintenance diet during this period but are starved for 24 hours before the assay.
-
Experimental Arena: A Y-maze or a simple rectangular tank with a water inflow at one end and two separate feeding zones at the other can be used.
-
Assay Procedure:
-
A single crab is placed in the starting area of the arena and allowed to settle.
-
A control pellet is placed in one feeding zone and a DMPT pellet in the other, with the water flow carrying the chemical cues towards the crab.
-
The following behavioral parameters are recorded over a set period (e.g., 15 minutes):
-
Latency to first approach: Time taken for the crab to move towards either pellet.
-
First choice: Which pellet the crab approaches first.
-
Time spent in each feeding zone: Duration the crab spends in the vicinity of each pellet.
-
Number of contacts with each pellet: How many times the crab touches each pellet.
-
-
-
Data Analysis:
-
The data for first choice are analyzed using a chi-square test.
-
The other behavioral parameters are analyzed using a paired t-test or Wilcoxon signed-rank test to compare the responses to the control and DMPT pellets.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways of DMPT's action and a general experimental workflow for its evaluation.
References
- 1. feedstim.com [feedstim.com]
- 2. DMPT - AA Baits [aabaits.co.uk]
- 3. Application of highly effective food attractant DMPT in aquatic feed [efinegroup.com]
- 4. Feed intake enhancer -- Aqua Excited DMPT® [everrisinggroup.com]
- 5. CAS 4337-33-1 Feed Additives Dmpt/Dimethyl-Beta-Propiothetin Aquatic Attractants - Dmpt, Feed Additives | Made-in-China.com [m.made-in-china.com]
- 6. China DMPT 98% Dimethyl-Beta-Propiothetin Aquapro Aquatic Attractant (2-Carboxyethyl) dimethylsulfonium chloride s,s-Dimethyl-β-propionic acid thetine White Crystalline Powder Manufacturer and Exporter | Sustar [sustarfeed.com]
- 7. China Big discounting Feed Meal - Dimethyl propiothetin (DMPT)–Strong feed attractant for fish – E.Fine Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
Synthesis of Dimethylpropiothetin Hydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Dimethylpropiothetin (DMPT) hydrochloride for research purposes. DMPT is a naturally occurring sulfur-containing compound found in marine algae and is a potent chemoattractant for many aquatic species. Its hydrochloride salt is a stable, water-soluble form suitable for laboratory use.
Chemical Synthesis of Dimethylpropiothetin Hydrochloride
The synthesis of DMPT hydrochloride can be achieved through two primary routes, both of which are detailed below. These methods offer high yields and purity, making them suitable for producing research-grade material.
Synthesis from 3-Chloropropionic Acid and Dimethyl Sulfide (B99878)
This two-step method involves the initial formation of the DMPT chloride salt followed by purification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4 moles of 3-chloropropionic acid with 5 to 6 moles of dimethyl sulfide.
-
Dissolution and Reaction: Gently heat the mixture to 40-50°C while stirring to dissolve the 3-chloropropionic acid in the dimethyl sulfide.
-
Solvent Addition: Add approximately 700 mL of an organic solvent such as acetone, butanone, or ethyl acetate (B1210297) to the reaction mixture.
-
Reaction Maintenance: Continue stirring the reaction mixture at 50°C for 20 hours.
-
Cooling and Filtration: After 20 hours, cool the mixture to 25°C in a water bath. The product will precipitate as a white solid. Collect the solid by suction filtration.
-
Purification by Recrystallization: Recrystallize the crude product from 95% ethanol (B145695) to obtain pure, white crystals of this compound.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Synthesis from Acrylic Acid and Dimethyl Sulfide in the Presence of Hydrochloric Acid
This method provides a high-yield, one-pot synthesis of DMPT hydrochloride.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, mix dimethyl sulfide and cooled 1M hydrochloric acid. The molar ratio of acrylic acid to dimethyl sulfide to hydrochloric acid should be approximately 1:1.5:2.5.
-
Addition of Acrylic Acid: While stirring, slowly add acrylic acid to the dimethyl sulfide and hydrochloric acid mixture.
-
Reaction Conditions: Control the reaction temperature at 50°C and allow the reaction to proceed under reflux for 3 hours.
-
Removal of Excess Reagents: After the reaction is complete, remove excess dimethyl sulfide, hydrochloric acid, and water using a rotary evaporator.
-
Crystallization: Cool the resulting concentrated solution to room temperature.
-
Purification: Add ethanol to the cooled solution to induce recrystallization of the DMPT hydrochloride.
-
Isolation and Drying: Collect the resulting white solid by filtration and dry it to obtain the final product. A yield of up to 99.4% has been reported for this method.[1]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₁ClO₂S | [2] |
| Molecular Weight | 170.66 g/mol | [2] |
| CAS Number | 4337-33-1 | [2] |
| Appearance | White crystalline powder | |
| Purity (HPLC) | ≥96.0% | [3] |
Table 1: Physicochemical Properties of this compound
| Precursor | Method Highlights | Reported Yield |
| 3-Chloropropionic Acid | Two-step synthesis with recrystallization | 65-84% (intermediate) |
| Acrylic Acid & HCl | One-pot synthesis with reflux and recrystallization | Up to 99.4% |
Table 2: Comparison of Synthesis Methods and Yields
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups attached to the sulfur atom, and the two methylene (B1212753) groups of the propionate (B1217596) backbone. |
| ¹³C NMR | Resonances for the methyl carbons, the methylene carbons, and the carbonyl carbon of the propionate group. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the DMPT cation (C₅H₁₀O₂S⁺) and fragmentation patterns resulting from the loss of methyl groups or the carboxylic acid moiety. |
Table 3: Expected Analytical Characterization Data
Signaling Pathways and Experimental Workflows
Signaling Pathway in Fish Chemoreception
Dimethylpropiothetin acts as a potent attractant by stimulating the olfactory and gustatory (taste) systems in fish. This process is initiated by the binding of DMPT to specific G-protein coupled receptors (GPCRs) located on the surface of chemosensory neurons in the olfactory epithelium and taste buds.[4][5][6][7] The binding of DMPT triggers a conformational change in the GPCR, initiating an intracellular signaling cascade. This cascade typically involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration depolarizes the neuron, leading to the firing of an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a food cue, prompting a feeding response.[8][9]
Caption: DMPT Signaling Pathway in Fish Chemoreception.
Experimental Workflow: DMPT as a Fish Feed Attractant
This workflow outlines a typical experiment to evaluate the efficacy of DMPT as a feed attractant in fish.
Protocol:
-
Acclimation: Acclimate the experimental fish to the laboratory conditions for at least one week prior to the experiment.
-
Feed Preparation:
-
Prepare a basal control diet.
-
Prepare experimental diets by incorporating DMPT hydrochloride at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight of the feed). DMPT is water-soluble and can be dissolved in a small amount of water before being mixed with the feed to ensure even distribution.
-
Pellet and dry the feeds.
-
-
Feeding Trial:
-
Divide the fish into control and experimental groups in separate tanks.
-
Provide the respective diets to the fish for a predetermined period (e.g., 4-8 weeks).
-
Record the amount of feed consumed by each group daily.
-
-
Data Collection:
-
Measure the initial and final body weight of each fish.
-
Observe and record feeding behavior, such as the time to initiate feeding and the intensity of the feeding response.
-
-
Analysis:
-
Calculate the feed intake, weight gain, specific growth rate, and feed conversion ratio for each group.
-
Statistically analyze the data to determine the effect of DMPT on feed intake and growth performance.
-
Caption: Experimental Workflow for DMPT as a Fish Feed Attractant.
Logical Relationship: Synthesis and Application
The successful application of DMPT in research is contingent upon its effective synthesis and purification. The purity of the synthesized DMPT hydrochloride directly impacts the reliability and reproducibility of experimental results.
Caption: Logical Relationship between DMPT Synthesis and Research Application.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. 二甲基丙酸噻亭盐酸盐 盐酸盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gustation in fish: search for prototype of taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pheromone Perception in Fish: Mechanisms and Modulation by Internal Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Ligands for Fish Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dimethylpropiothetin (DMPT) in Feed Pellets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in various marine algae and aquatic invertebrates. It is recognized as a highly effective feed attractant for a wide range of aquatic animals, including fish and shrimp. The inclusion of DMPT in aquafeed formulations can significantly enhance feed intake, growth performance, and stress resistance. Consequently, accurate and reliable quantification of DMPT in feed pellets is crucial for quality control, formulation optimization, and regulatory compliance.
These application notes provide detailed protocols for the quantitative analysis of DMPT in feed pellets using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is presented as the primary technique due to its superior sensitivity and selectivity, which are essential for complex matrices like animal feed.
Physicochemical Properties of DMPT
A thorough understanding of the physicochemical properties of Dimethylpropiothetin (DMPT) is fundamental for the development of robust analytical methods for its quantification.
| Property | Value | Reference |
| Chemical Name | 3-(dimethylsulfonio)propanoate | [1] |
| Synonyms | Dimethyl-β-propiothetin, DMPT | [2] |
| CAS Number | 4337-33-1 | [2] |
| Molecular Formula | C₅H₁₀O₂S | [1] |
| Molecular Weight | 134.20 g/mol | [1] |
| Appearance | White crystalline powder, known to be hygroscopic. | [2] |
| Solubility | Soluble in water. Information on solubility in organic solvents is limited, but as a zwitterionic compound, it is expected to have higher solubility in polar solvents. | [2] |
| Chemical Class | Sulfonium (B1226848) betaine, carboxylic acid salt. | [1][3] |
| Stability | As a sulfonium salt, DMPT's stability can be influenced by pH. While specific data on its stability in acidic and alkaline conditions is not readily available in the provided search results, related compounds are known to degrade under certain pH and temperature conditions. |
Analytical Methodologies
The choice of analytical technique for DMPT quantification depends on the required sensitivity, selectivity, and the available instrumentation. This document details two primary methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine quality control where DMPT concentrations are expected to be relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The preferred method for accurate and sensitive quantification, especially at low concentrations or for confirmatory analysis in complex feed matrices.
Protocol 1: Quantification of DMPT in Feed Pellets by LC-MS/MS
This protocol describes a method for the extraction and quantification of DMPT in animal feed pellets using liquid chromatography-tandem mass spectrometry.
Scope
This method is applicable for the quantitative determination of Dimethylpropiothetin (DMPT) in pelleted animal feed, particularly aquafeed.
Principle
DMPT is extracted from the ground feed pellets using a polar solvent. The extract is then clarified and analyzed by LC-MS/MS. Separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar, zwitterionic compounds like DMPT. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction efficiency.
Reagents and Materials
-
DMPT analytical standard (≥98% purity)
-
Deuterated DMPT (DMPT-d6) or a suitable structural analogue as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance (0.1 mg sensitivity)
-
Homogenizer or grinder
-
Vortex mixer
-
Centrifuge
-
Pipettes
Experimental Protocol
5.1. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMPT standard and dissolve in 10 mL of ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., DMPT-d6) in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 80:20 v/v) to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL). Spike each working standard with a constant concentration of the internal standard.
5.2. Sample Preparation and Extraction
-
Grinding: Grind a representative sample of feed pellets to a fine, homogeneous powder (e.g., to pass through a 0.5 mm sieve).
-
Weighing: Accurately weigh approximately 2 g of the ground feed sample into a 50 mL centrifuge tube.
-
Spiking with Internal Standard: Add a known amount of the internal standard solution to each sample.
-
Extraction: Add 20 mL of the extraction solvent (e.g., Acetonitrile:Water, 80:20 v/v with 0.1% formic acid). The use of a polar solvent is crucial for the efficient extraction of the zwitterionic DMPT.
-
Homogenization: Vortex the mixture for 1 minute, followed by shaking for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
-
LC System:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually increase the percentage of Mobile Phase A.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
DMPT: Precursor ion (m/z) → Product ion (m/z) (To be determined by direct infusion of the standard)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z) (To be determined by direct infusion of the standard)
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument.
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of DMPT to the internal standard against the concentration of the working standards.
-
Determine the concentration of DMPT in the feed samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final concentration of DMPT in the feed pellets, taking into account the initial sample weight and extraction volume.
Diagrams
Caption: LC-MS/MS experimental workflow for DMPT quantification.
Protocol 2: Quantification of DMPT in Feed Pellets by HPLC-UV
This protocol provides a more accessible method for DMPT quantification, suitable for laboratories without access to mass spectrometry.
Scope
This method is for the quantitative analysis of DMPT in feed pellets where higher concentrations are expected.
Principle
DMPT is extracted from the feed matrix and separated by reversed-phase HPLC. As DMPT lacks a strong chromophore for UV detection, a pre-column derivatization step can be employed to enhance its detectability. However, given the zwitterionic nature of DMPT, direct analysis on a suitable column with a low wavelength UV detection is also possible, although with lower sensitivity. This protocol will focus on direct analysis for simplicity.
Reagents and Materials
-
DMPT analytical standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Other reagents as listed in Protocol 1.
Instrumentation
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Other equipment as listed in Protocol 1.
Experimental Protocol
5.1. Standard Preparation
Prepare stock and working standard solutions as described in Protocol 1, using the mobile phase as the diluent for the working standards.
5.2. Sample Preparation and Extraction
Follow the same sample preparation and extraction procedure as outlined in Protocol 1 (steps 1-7).
5.3. HPLC-UV Conditions
-
LC System:
-
Column: C18 column suitable for polar compounds (e.g., with polar end-capping) (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of aqueous phosphate (B84403) buffer (e.g., 20 mM, pH 2.5) and a small percentage of acetonitrile. The acidic pH helps to protonate the carboxylate group of DMPT, improving retention on a C18 column.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Low UV, e.g., 205 nm.
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of DMPT against the concentration of the working standards.
-
Determine the concentration of DMPT in the feed samples by comparing their peak areas to the calibration curve.
-
Calculate the final concentration of DMPT in the feed pellets.
Diagrams
References
Dimethylpropiothetin Hydrochloride (DMPT-HCl) as a Methyl Donor in Animal Nutrition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylpropiothetin hydrochloride (DMPT-HCl), a naturally occurring sulfur-containing compound found in marine algae, has garnered significant attention in animal nutrition.[1][2] While widely recognized as a potent feed attractant, particularly in aquaculture, its role as a methyl donor is of increasing interest.[3][4] Methyl groups are fundamental to numerous physiological processes, including the synthesis of nucleic acids, proteins, and phospholipids, as well as in detoxification and osmoregulation.[4] This document provides detailed application notes and experimental protocols for evaluating DMPT-HCl as a methyl donor in animal nutrition, with a focus on its comparative efficacy against other common methyl donors such as betaine (B1666868) and choline.
Mechanism of Action: The Role of Methyl Donors
Methyl donors are crucial for the one-carbon metabolism, a network of interconnected pathways that includes the methionine and folate cycles.[5] These cycles are vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[5] A deficiency in methyl donors can lead to elevated plasma homocysteine levels, which is associated with various health issues.[6]
DMPT-HCl is proposed to function as an efficient methyl donor by providing a labile methyl group that can be transferred to homocysteine to regenerate methionine, thereby supporting the methionine cycle.[7] This action is particularly important when diets are deficient in other methyl donors like methionine, choline, or betaine.
Data Presentation: Comparative Efficacy
While direct comparative studies of DMPT-HCl with other methyl donors in poultry and swine are limited, data from aquaculture and related studies suggest its potential. The following tables summarize available quantitative data.
Table 1: Comparative Attractant Efficacy of DMPT
| Compound | Comparative Attractant Efficacy (relative to DMPT) | Source Species |
| DMPT | 1.00 | Aquatic Species |
| Choline Chloride | 0.80 | Aquatic Species[1][3] |
| Betaine | 0.39 | Aquatic Species[1][3] |
| Methyl-Methionine | 0.70 | Aquatic Species[1][3] |
| Glutamine | 0.64 | Aquatic Species[1][3] |
Note: This table reflects the efficacy of these compounds as feed attractants, which may indirectly influence growth performance by increasing feed intake. Direct comparative data on methyl donor efficacy for performance is limited.
Table 2: Effects of Betaine Supplementation on Broiler Performance (for comparative context)
| Treatment | Average Daily Gain (g) | Feed Conversion Ratio (FCR) |
| Control (Methionine & Choline Deficient) | Data Not Available | Data Not Available |
| Control + 0.05% Betaine | Significantly Higher than Control | Significantly Improved vs. Control |
| Control + 0.05% Betaine (20% reduction in Met & Cho) | Higher than Control | Improved vs. Control[8] |
This table provides an example of the expected performance improvements when a known methyl donor is added to a deficient diet. Similar trials are warranted for DMPT-HCl.
Table 3: Recommended Inclusion Levels of DMPT-HCl in Aquatic Feeds
| Species | Recommended Dosage ( g/ton of feed) |
| Shrimp | 2000 - 3000[9] |
| Fish | 1000 - 3000[9] |
Note: Optimal dosage for poultry and swine requires further investigation through dose-response trials.
Signaling and Metabolic Pathways
The primary role of a methyl donor is to contribute to the regeneration of methionine from homocysteine. This process is central to the methionine cycle.
References
- 1. what is the DMPT? Action mechanism of DMPT and its application in aquatic feed. [efinegroup.com]
- 2. feedstim.com [feedstim.com]
- 3. News - What is Dimethyl-β-Propiothetin Hydrochloride (referred to as DMPT) [sustarfeed.com]
- 4. nbinno.com [nbinno.com]
- 5. The Metabolic Burden of Methyl Donor Deficiency with Focus on the Betaine Homocysteine Methyltransferase Pathway [mdpi.com]
- 6. The metabolic burden of methyl donor deficiency with focus on the betaine homocysteine methyltransferase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction of Aquatic attractant — DMPT [efinegroup.com]
- 8. Daily feeding regimen impacts pig growth and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. China OEM/ODM Factory Feed Additives In Animal Nutrition Ppt - DMPT(Dimethylpropiothetin) – E.Fine Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
Application Notes and Protocols for Formulating All-Plant Protein Diets with DMPT Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sustainable Aquaculture and the Promise of DMPT
The rapid expansion of aquaculture to meet global seafood demand has placed immense pressure on marine resources, particularly for the production of fishmeal and fish oil, the traditional cornerstones of aquafeeds. The reliance on these finite resources presents significant sustainability and economic challenges. Consequently, the aquaculture industry is actively seeking viable alternatives, with plant-based proteins emerging as a promising solution due to their widespread availability and lower cost.
However, the complete replacement of fishmeal with plant proteins in aquafeeds for many commercially important fish species has been hampered by several factors. These include lower palatability, the presence of anti-nutritional factors, and imbalanced amino acid profiles, which can lead to reduced feed intake, compromised growth performance, and diminished flesh quality.[1][2]
Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound found in marine algae and other aquatic organisms, has garnered significant attention as a potent feed attractant and growth promoter in aquaculture.[3][4] Its supplementation in all-plant protein diets offers a promising strategy to overcome the limitations of fishmeal replacement. DMPT effectively stimulates the olfactory and gustatory receptors in fish, leading to increased feed intake and improved growth rates.[3][5] Furthermore, as an efficient methyl donor, DMPT plays a crucial role in various metabolic processes, including protein synthesis and antioxidant defense.[6][7][8]
These application notes provide a comprehensive guide for researchers and scientists on the formulation of all-plant protein diets supplemented with DMPT. This document outlines detailed experimental protocols for evaluating the efficacy of DMPT, presents quantitative data from studies on key aquaculture species, and illustrates the underlying molecular mechanisms and experimental workflows.
Data Presentation: Efficacy of DMPT in All-Plant Protein Diets
The following tables summarize the quantitative effects of DMPT supplementation in all-plant protein diets on the growth performance, feed utilization, and physiological status of various fish species.
Table 1: Growth Performance and Feed Utilization in Carp (B13450389) Species Fed All-Plant Protein Diets with DMPT Supplementation
| Species | Diet Composition | DMPT Inclusion (mg/kg) | Initial Weight (g) | Final Weight (g) | Weight Gain Rate (%) | Specific Growth Rate (%/day) | Feed Conversion Ratio (FCR) | Protein Efficiency Ratio (PER) | Source(s) |
| Yellow River Carp (Cyprinus carpio var.) | Plant Protein Base (Soybean meal, rapeseed meal, cottonseed meal, etc.) | 0 (Control) | 12.97 ± 0.13 | - | - | - | - | - | [9] |
| Plant Protein Base + Compound Attractant 1 (0.06% DMPT) | 600 | 12.97 ± 0.13 | - | Significantly Improved | Significantly Improved | - | Significantly Improved | [9] | |
| Grass Carp (Ctenopharyngodon idella) | Non-Fish Meal (NFM) Base | 0 (Control) | 216.49 ± 0.29 | - | - | - | - | - | [5][10] |
| NFM + Br-DMPT | 130 | 216.49 ± 0.29 | - | Improved | Improved | - | - | [5][10] | |
| NFM + Br-DMPT | 260 | 216.49 ± 0.29 | - | Significantly Improved | Significantly Improved | - | - | [5][10] | |
| NFM + Br-DMPT | 390 | 216.49 ± 0.29 | - | Improved | Improved | - | - | [5][10] | |
| NFM + Br-DMPT | 520 | 216.49 ± 0.29 | - | No significant difference from control | No significant difference from control | - | - | [5][10] | |
| Carp (Cyprinus carpio) | Basal Diet | 0 (Control) | - | - | - | - | 1.89 | - | [3] |
| Basal Diet + DMPT | 100 | - | - | 52.94% increase in daily weight gain | Significantly Increased | 1.36 | - | [3] | |
| Basal Diet + DMPT | 200 | - | - | 78.43% increase in daily weight gain | Significantly Increased | 1.33 | - | [3] | |
| Basal Diet + DMPT | 300 | - | - | 113.73% increase in daily weight gain | Significantly Increased | 1.26 | - | [3] |
Table 2: Effects of DMPT on Muscle Quality and Antioxidant Status in Grass Carp Fed a Non-Fish Meal Diet for 60 Days
| Parameter | Control (0 mg/kg DMPT) | 260 mg/kg Br-DMPT | Source(s) |
| Muscle Composition | [5] | ||
| Crude Protein (%) | Lower | Increased | [5] |
| Crude Lipid (%) | Lower | Increased | [5] |
| Flavor-related Amino Acids | [5] | ||
| Aspartic acid | Lower | Increased | [5] |
| Glutamic acid | Lower | Increased | [5] |
| Physical Properties | [5] | ||
| Tenderness | Lower | Increased | [5] |
| Water Holding Capacity | Lower | Increased | [5] |
| Antioxidant Status | [5][10] | ||
| Superoxide (B77818) Dismutase (SOD) Activity | Lower | Increased | [5][10] |
| Catalase (CAT) Activity | Lower | Increased | [5][10] |
| Malondialdehyde (MDA) Content | Higher | Decreased | [5][10] |
Experimental Protocols
This section provides detailed methodologies for conducting a dose-response feeding trial to evaluate the effects of DMPT supplementation in all-plant protein diets.
Experimental Diet Formulation
-
Basal Diet Formulation : Formulate a basal diet completely devoid of fishmeal, using a combination of plant protein sources such as soybean meal, pea protein concentrate, and corn gluten meal. The diet should be isonitrogenous and isoenergetic, meeting the known nutritional requirements of the target fish species.[2][11]
-
DMPT Supplementation : Prepare experimental diets by supplementing the basal diet with graded levels of DMPT. A typical dose-response study may include a control group (0 mg/kg DMPT) and several experimental groups with increasing concentrations of DMPT (e.g., 100, 200, 400, 800 mg/kg).[3][12]
-
Diet Preparation :
-
Thoroughly mix all dry ingredients in a mixer.
-
Add fish oil and soy lecithin (B1663433) and mix until a homogenous mixture is obtained.
-
Add distilled water to form a stiff dough.
-
Pellet the dough using a pelletizer with an appropriate die size for the target fish.
-
Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of approximately 10%.
-
Store the prepared diets in airtight bags at -20°C until use.
-
Experimental Design and Fish Husbandry
-
Experimental Design : Employ a completely randomized design with multiple replicate tanks per dietary treatment (a minimum of three is recommended).[13]
-
Acclimation : Acclimate the experimental fish to the rearing conditions for at least two weeks prior to the start of the feeding trial. During this period, feed a commercial diet.
-
Fish Stocking : At the start of the trial, fast the fish for 24 hours, then individually weigh and stock them into the experimental tanks at a predetermined density.
-
Feeding Trial :
-
Feed the fish to apparent satiation two to three times daily for a period of 8-12 weeks.
-
Record the daily feed intake for each tank.
-
-
Water Quality Monitoring : Monitor and maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) throughout the experimental period.
Growth Performance and Feed Utilization Calculations
At the end of the feeding trial, fast the fish for 24 hours, then count and batch-weigh the fish from each tank. Calculate the following parameters:
-
Weight Gain (WG, %) = [(Final body weight - Initial body weight) / Initial body weight] x 100
-
Specific Growth Rate (SGR, %/day) = [(ln(Final body weight) - ln(Initial body weight)) / Number of days] x 100
-
Feed Conversion Ratio (FCR) = Total feed intake / (Final biomass - Initial biomass)
-
Protein Efficiency Ratio (PER) = (Final biomass - Initial biomass) / Protein intake
-
Survival Rate (%) = (Final number of fish / Initial number of fish) x 100
Sample Collection and Biochemical Analysis
-
Sample Collection : Anesthetize a subset of fish from each tank and collect blood, liver, and muscle tissue samples.
-
Biochemical Analysis :
-
Amino Acid Profile of Diets and Tissues : Hydrolyze samples with 6N HCl at 110°C for 24 hours. Analyze the amino acid composition using high-performance liquid chromatography (HPLC) or an amino acid analyzer.[14][15][16]
-
Digestive Enzyme Activity : Homogenize intestine samples in a suitable buffer. Determine the activity of key digestive enzymes such as protease, amylase, and lipase (B570770) using established spectrophotometric methods.[4][9][17][18]
-
Antioxidant Enzyme Activity : Homogenize liver tissue in a phosphate (B84403) buffer. Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using appropriate assay kits or spectrophotometric methods.[3][12][19][20][21]
-
Statistical Analysis
Analyze the collected data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences among the dietary treatments. A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of DMPT Action
DMPT is hypothesized to promote growth and improve the physiological status of fish fed all-plant protein diets through multiple signaling pathways. As a potent chemoattractant, it stimulates feed intake. As a methyl donor, it participates in one-carbon metabolism, which is crucial for the synthesis of key molecules and for epigenetic regulation.[6][7][8] This can influence major growth-regulating pathways.
Caption: Proposed signaling pathways of DMPT action in fish.
Experimental Workflow for a DMPT Dose-Response Study
The following diagram illustrates a typical experimental workflow for a dose-response study to evaluate the efficacy of DMPT in all-plant protein diets.
Caption: Experimental workflow for a DMPT dose-response study.
Conclusion
The supplementation of DMPT in all-plant protein diets presents a highly effective strategy to enhance the sustainability and economic viability of aquaculture. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute experiments to further elucidate the benefits and mechanisms of DMPT in various fish species. Future research should focus on optimizing DMPT inclusion levels for different species and life stages, as well as exploring its synergistic effects with other feed additives to maximize the replacement of fishmeal in aquafeeds.
References
- 1. curresweb.com [curresweb.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of DMPT and DMT on the feeding and growth promotion of carp fish [efinegroup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. One-carbon metabolism nutrients impact the interplay between DNA methylation and gene expression in liver, enhancing protein synthesis in Atlantic salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scialert.net [scialert.net]
- 17. Effects of Different Dietary Protein Levels on the Growth Performance, Physicochemical Indexes, Quality, and Molecular Expression of Yellow River Carp (Cyprinus carpio haematopterus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fish Protein Promotes Skeletal Muscle Hypertrophy via the Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. One-carbon metabolism nutrients impact the interplay between DNA methylation and gene expression in liver, enhancing protein synthesis in Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inorganic Phosphate Activates the AKT/mTORC1 Pathway and Shortens the Life Span of an α‑Klotho–Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dimethylpropiothetin Hydrochloride (DMPT HCl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Dimethylpropiothetin hydrochloride (DMPT HCl) powder, with a primary focus on preventing clumping.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPT HCl) and what are its key properties?
A1: this compound is the hydrochloride salt of Dimethylpropiothetin (DMPT), a naturally occurring organosulfur compound. It is typically a white to off-white crystalline powder.[1] A key property to be aware of during handling and storage is its high solubility in water, which indicates a potential for hygroscopicity (the tendency to absorb moisture from the air).[1]
Q2: Why is my DMPT HCl powder clumping?
A2: Clumping, or caking, of DMPT HCl powder is most commonly caused by exposure to moisture.[2][3] As a hygroscopic compound, DMPT HCl can absorb water vapor from the surrounding atmosphere. This absorbed moisture can form liquid bridges between powder particles, which, upon slight temperature or humidity fluctuations, can solidify and create clumps.[4] The main factors influencing clumping are ambient humidity, temperature, and the duration of exposure to air.[2]
Q3: How can I prevent my DMPT HCl powder from clumping?
A3: To prevent clumping, it is crucial to minimize the powder's exposure to atmospheric moisture. This can be achieved by:
-
Proper Storage: Always store DMPT HCl in a tightly sealed container in a cool, dry environment. The recommended storage temperature is between 2°C and 8°C.[5]
-
Controlled Environment: When handling the powder, work in a low-humidity environment. This can be a glove box with a controlled atmosphere or a room equipped with a dehumidifier.[3]
-
Minimize Exposure Time: Only open the container for the shortest time necessary to weigh or transfer the powder.
-
Use of Desiccants: Store the sealed container of DMPT HCl in a desiccator or a sealed bag containing a desiccant, such as silica (B1680970) gel, to absorb any ambient moisture.[3]
Q4: What are the ideal storage conditions for DMPT HCl?
A4: Based on available data for DMPT HCl and best practices for hygroscopic powders, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C | To maintain chemical stability.[5] |
| Relative Humidity (RH) | As low as possible (ideally <40%) | To prevent moisture absorption and clumping.[3] |
| Container | Tightly sealed, airtight container | To create a barrier against atmospheric moisture.[3] |
| Storage Location | A dry, well-ventilated area away from direct sunlight and heat. | To prevent temperature fluctuations that can contribute to caking. |
| Incompatibilities | Store away from strong oxidizing agents.[5] | To avoid potential chemical reactions. |
Q5: My DMPT HCl has already clumped. Can I still use it?
A5: If the clumping is minor, you may be able to break up the clumps gently with a dry, clean spatula. However, it is important to consider that moisture absorption may have affected the water content of the powder, which could impact the accuracy of your experimental concentrations. If the powder has significantly hardened or appears discolored, it is a sign of potential degradation, and it is advisable to use a fresh, unclumped lot for your experiments to ensure data integrity.
Troubleshooting Guide
This guide addresses specific issues you might encounter with DMPT HCl powder.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder immediately clumps upon opening the container. | High ambient humidity in the laboratory. | Move to a controlled environment with lower humidity (e.g., a room with a dehumidifier or a glove box). Minimize the time the container is open. |
| Improperly sealed container during previous use. | Ensure the container is always tightly sealed immediately after use. Check the container and cap for any damage that may compromise the seal. | |
| Powder clumps over time in storage. | The storage environment is too humid. | Use a desiccator for storage. Add fresh desiccant packs to the storage container. |
| The storage temperature is fluctuating. | Store in a temperature-controlled environment (2°C - 8°C) to minimize temperature cycles.[5] | |
| Difficulty in accurately weighing the powder due to static and clumping. | The powder is hygroscopic and may have some static charge. | Use an anti-static weighing dish. Work quickly and in a low-humidity environment. If clumping is the primary issue, address the moisture exposure as described above. |
| Inconsistent experimental results. | The powder has absorbed a significant amount of water, leading to inaccurate concentrations. | Use a fresh, dry lot of DMPT HCl. If you must use a slightly clumped powder, consider that the actual concentration of your stock solution may be lower than calculated due to the added water weight. |
| The powder has started to degrade due to moisture. | Discard the powder and use a fresh lot. Ensure proper storage conditions are maintained to prevent future degradation. |
Experimental Protocols
Protocol for Handling and Preparing a Stock Solution of DMPT HCl to Minimize Clumping
Objective: To provide a step-by-step procedure for handling DMPT HCl powder and preparing a stock solution while minimizing moisture exposure and preventing clumping.
Materials:
-
This compound (DMPT HCl) powder
-
Appropriate solvent (e.g., ultrapure water, DMSO)
-
Airtight container for the DMPT HCl powder
-
Desiccator with active desiccant
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Spatula
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Weighing paper or boat
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Analytical balance
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Volumetric flask
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Pipettes
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Acclimatization:
-
Before opening, allow the DMPT HCl container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
-
Environmental Control:
-
Perform all powder handling in a controlled environment with low relative humidity (ideally below 40%). A glove box or a balance enclosure with a dehumidifier is recommended.
-
-
Weighing:
-
Ready all necessary equipment (spatula, weighing boat, volumetric flask with solvent) before opening the DMPT HCl container.
-
Briefly open the container and quickly transfer the desired amount of powder to the weighing boat using a clean, dry spatula.
-
Immediately and tightly reseal the DMPT HCl container.
-
-
Storage of Unused Powder:
-
Place the sealed container back into a desiccator for storage at the recommended temperature (2°C - 8°C).
-
-
Solution Preparation:
-
Promptly transfer the weighed powder into the volumetric flask containing the appropriate solvent.
-
Rinse the weighing boat with the solvent to ensure all the powder is transferred.
-
Cap the volumetric flask and mix by inversion until the powder is completely dissolved. DMPT HCl is highly soluble in water.[1]
-
Visualizations
Caption: A decision-making workflow for troubleshooting clumped DMPT HCl powder.
References
- 1. PESTANAL this compound, 96% (HPLC), MilliporeSigma Supelco 100 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. This compound, 2 kg, CAS No. 4337-33-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. biosynth.com [biosynth.com]
Technical Support Center: Optimizing DMPT Concentration for Different Fish Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dimethylpropiothetin (DMPT) as a feed attractant in aquaculture.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental application of DMPT.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why are the fish not responding to the DMPT-laced feed? | 1. Sub-optimal Concentration: The DMPT concentration may be too low to elicit a response. 2. Over-saturation/Habituation: Excessively high concentrations can lead to reduced efficacy or even repulsion.[1][2] 3. Species-Specific Differences: The effectiveness of DMPT can vary between species; what works for one may not work for another.[1] 4. Improper Mixing: Uneven distribution of DMPT in the feed can lead to inconsistent results. | 1. Conduct a Dose-Response Study: Systematically test a range of concentrations to determine the optimal level for your target species. 2. Review Existing Literature: Check recommended dosage ranges for similar species. For instance, a typical effective dose is between 50 and 200 mg/kg of diet.[1] 3. Ensure Homogeneous Mixture: Dissolve DMPT in a solvent (e.g., distilled water) before mixing with the feed ingredients to ensure even distribution.[3] |
| Why is there high variability in feed intake among different tanks with the same DMPT concentration? | 1. Inconsistent Feed Preparation: Variations in how the feed was prepared for each tank. 2. Water Quality Parameters: Differences in water quality (e.g., temperature, pH, dissolved oxygen) between tanks can affect fish appetite and chemoreception. 3. Health Status of Fish: Underlying health issues in some tanks can lead to reduced feed intake. | 1. Standardize Feed Preparation Protocol: Ensure all batches of feed are prepared using the exact same procedure. 2. Monitor and Maintain Water Quality: Regularly check and record water quality parameters in all experimental tanks to ensure they are consistent. 3. Acclimatize and Observe Fish: Ensure all fish are properly acclimated and appear healthy before starting the experiment. |
| The initial positive feeding response to DMPT has decreased over time. | Habituation: Prolonged exposure to a constant high concentration of a stimulant can lead to a diminished response.[1] | 1. Implement a Pulsed Feeding Strategy: Alternate between DMPT-supplemented feed and a control diet. 2. Vary the Concentration: Periodically adjust the DMPT concentration within the optimal range. 3. Introduce Other Attractants: Consider using DMPT in rotation or combination with other feeding stimulants. |
Frequently Asked Questions (FAQs)
Q1: What is DMPT and how does it work as a feed attractant?
A1: DMPT (Dimethyl-β-propiothetin) is a naturally occurring sulfur-containing compound found in marine algae and phytoplankton.[1] It is a highly effective feed attractant for a wide range of aquatic species.[4][5] DMPT stimulates the olfactory and gustatory (smell and taste) receptors of fish, mimicking the scent and taste of natural prey.[1] This potent chemosensory stimulation triggers a strong feeding response, leading to increased feed intake.[1][4]
Q2: What are the main benefits of using DMPT in aquaculture?
A2: The primary benefits of incorporating DMPT into aquafeeds include:
-
Enhanced Feed Intake: It significantly increases the palatability of feed, encouraging fish to eat more.[4][6]
-
Improved Growth Rate: Higher feed consumption directly contributes to faster growth and increased weight gain.[7][8]
-
Better Feed Conversion Ratio (FCR): By reducing feed waste, a larger proportion of the feed is consumed and converted into biomass.[7]
-
Stress Reduction: Some studies suggest DMPT can help mitigate stress responses in fish.[1]
Q3: Is DMPT safe for all fish species and for the environment?
A3: DMPT is a natural compound found in the aquatic environment and is considered a safe and eco-friendly feed additive with no toxic side effects.[4] However, its effectiveness can be species-specific, with pronounced effects in cyprinids (like carp) and tilapia, and potentially less effect on some carnivorous species like salmonids.[1]
Q4: How should DMPT be stored?
A4: DMPT is typically a white crystalline powder that is prone to deliquescence (absorbing moisture from the air). It should be stored in a cool, dry place and kept in a sealed container to prevent moisture absorption and degradation.
Q5: Can DMPT be used in combination with other feed additives?
A5: Yes, DMPT can be used alongside other additives. For example, it can be used to mask the less palatable flavors of plant-based proteins, allowing for higher inclusion rates of these sustainable ingredients in aquafeeds.[1]
Data Presentation: Optimal DMPT Concentrations
The following table summarizes effective and optimal DMPT concentrations for various aquatic species based on published research. It is important to note that the optimal concentration can be influenced by factors such as the life stage of the animal, diet composition, and culture conditions.
| Species | Common Name | Optimal Concentration (mg/kg of diet) | Key Findings |
| Cyprinus carpio | Carp (B13450389) | 100 - 300 | Significantly increased biting frequency, weight gain rate, and specific growth rate, while decreasing the feed coefficient.[7][9] |
| Pagrus major | Red Sea Bream | 585 (5mM) | Resulted in a 2.5-fold increase in body weight gain at day 18.[8] |
| Seriola quinqueradiata | Yellowtail | 117 (1mM) | Showed a 4.5-fold increase in body weight gain at day 13.[8] |
| Paralichthys olivaceus | Flounder | Not specified, but effective | Led to a 1.3-fold increase in body weight gain at week 13.[8] |
| Litopenaeus vannamei | Whiteleg Shrimp | 383 | Determined by quadratic regression analysis based on maximum growth rate. Levels of 400-500 mg/kg showed significantly higher growth rates.[10] |
| General Recommendation | Various freshwater and marine fish | 50 - 200 | Generally effective range for many species, particularly cyprinids and tilapia.[1] |
Experimental Protocols
Protocol for Determining Optimal DMPT Concentration
This protocol outlines a dose-response experiment to determine the optimal concentration of DMPT for a specific fish species.
1. Objective: To determine the dietary DMPT concentration that maximizes feed intake, growth rate, and feed efficiency for the target fish species.
2. Experimental Design:
- Treatments: A minimum of five dietary treatments should be prepared: a control diet (0% DMPT) and at least four diets with increasing concentrations of DMPT (e.g., 100, 200, 400, 600 mg/kg). The range should be based on available literature for similar species.
- Replicates: Each treatment should have at least three replicate tanks to ensure statistical validity.
- Animals: Use fish of a uniform size and from the same cohort. Stock a predetermined number of fish per tank.
- Acclimation: Acclimate the fish to the experimental conditions for at least one week before the trial begins, feeding them the control diet.
3. Diet Preparation:
- Formulate a basal diet that meets the known nutritional requirements of the target species.
- For each experimental diet, weigh the required amount of DMPT. To ensure homogeneity, first, dissolve the DMPT in a small amount of distilled water.
- Thoroughly mix this solution with the other feed ingredients before pelleting.
- Dry the pellets at a low temperature to prevent degradation of heat-sensitive nutrients and store them in airtight containers in a cool, dry place.
4. Experimental Procedure:
- Randomly assign the dietary treatments to the experimental tanks.
- Feed the fish to apparent satiation two to three times daily for a period of 6-8 weeks.
- Record the amount of feed offered and any uneaten feed to calculate daily feed intake.
- At the beginning and end of the experiment, and at regular intervals (e.g., every two weeks), bulk-weigh the fish in each tank to monitor growth.
- Monitor and maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) throughout the experiment.
5. Data Collection and Analysis:
- Calculate the following performance indicators:
- Weight Gain (WG): Final body weight - Initial body weight
- Specific Growth Rate (SGR %/day): 100 * [(ln(Final weight) - ln(Initial weight)) / Number of days]
- Feed Conversion Ratio (FCR): Total feed intake / Weight gain
- Feed Intake (FI): Total amount of feed consumed per fish
- Survival Rate (%): (Final number of fish / Initial number of fish) * 100
- Analyze the data using one-way ANOVA to determine if there are significant differences between the treatment groups. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which groups differ.
- The optimal DMPT concentration can be estimated using regression analysis (e.g., quadratic regression) of the growth data.
Visualizations
Caption: Troubleshooting workflow for non-responsive fish.
Caption: Experimental workflow for optimizing DMPT concentration.
Caption: Generalized olfactory signaling pathway for DMPT.
References
- 1. kdlfeed.com [kdlfeed.com]
- 2. DMPT - AA Baits [aabaits.co.uk]
- 3. The use of aquatic feed promoting agent — DMPT [efinegroup.com]
- 4. DMPT: A Distinctive and Efficient Aquaculture Feed Attractant [yufinebio.com]
- 5. feedstim.com [feedstim.com]
- 6. DMPT Application In Fish [efinegroup.com]
- 7. China The effects of DMPT and DMT on the feeding and growth promotion of carp fish Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 8. Effect of a feeding attractant, dimethyl-.BETA.-propiothetin, on growth of marine fish. | Semantic Scholar [semanticscholar.org]
- 9. The effects of DMPT and DMT on the feeding and growth promotion of carp fish [efinegroup.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Potential degradation products of DMPT in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethylsulfoniopropionate (DMPT) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving DMPT.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of DMPT in solution | Microbial contamination is the most likely cause. DMPT is readily metabolized by a wide range of microorganisms. | Ensure all solutions, glassware, and equipment are sterile. Filter-sterilize DMPT solutions using a 0.22 µm filter. Work in a laminar flow hood to maintain sterility. Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental design. |
| Inconsistent DMPT concentrations between experiments | DMPT is hygroscopic. Inaccurate weighing due to moisture absorption can lead to errors in stock solution concentration. | Store DMPT powder in a desiccator. Equilibrate the container to room temperature before opening to prevent condensation. Weigh the required amount quickly. |
| Detection of Dimethyl Sulfide (B99878) (DMS) or Methanethiol (B179389) (MeSH) in headspace | These are the primary volatile degradation products of microbial DMPT metabolism. | This confirms microbial activity. Refer to the "Rapid loss of DMPT in solution" section for mitigation strategies. If DMS or MeSH are your analytes of interest, ensure your experimental setup is designed to capture and measure these volatile compounds. |
| Precipitate formation in concentrated DMPT stock solutions | DMPT has a finite solubility in aqueous solutions, which can be temperature-dependent. | Prepare stock solutions at a concentration known to be soluble at the storage temperature. Gentle warming and sonication can aid in dissolving DMPT. Store stock solutions at a stable temperature. |
| Unexpected pH shift in the DMPT solution | The degradation of DMPT to acrylic acid via the cleavage pathway can lower the pH of the medium. | Monitor the pH of your solution, especially in long-term experiments. Use a buffered aqueous solution appropriate for your experimental pH range to maintain stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of DMPT in aqueous solutions?
A1: The primary degradation of DMPT in aqueous solutions is biological, mediated by microorganisms. There are two main pathways[1][2]:
-
Cleavage Pathway: DMSP is cleaved to form dimethyl sulfide (DMS) and acrylate[3].
-
Demethylation Pathway: DMSP is demethylated to produce methanethiol (MeSH)[4].
Q2: Is DMPT stable in sterile water? What about at different pH values and temperatures?
A2: While there is extensive literature on the microbial degradation of DMPT, there is a notable lack of data on its abiotic degradation (e.g., hydrolysis or photolysis) in aqueous solutions. It is generally considered to be relatively stable in sterile aqueous solutions under standard laboratory conditions. However, prolonged exposure to high temperatures or extreme pH values could potentially lead to degradation, though specific rates and products of abiotic degradation are not well-documented in the scientific literature. Researchers should empirically determine the stability of DMPT under their specific experimental conditions if abiotic degradation is a concern.
Q3: My experiment does not involve microorganisms, but I am seeing DMPT degradation. What could be the cause?
A3: If you have rigorously excluded microbial contamination, consider the possibility of chemical reactions with other components in your aqueous solution. Highly reactive species, such as free radicals, or strong oxidizing/reducing agents, could potentially degrade DMPT. Additionally, ensure that your analytical methods are not causing degradation during sample processing.
Q4: How can I analyze DMPT and its degradation products?
A4: Several analytical methods are available. The choice of method depends on the specific compounds of interest and the sample matrix. Common techniques include:
-
For DMPT: Direct analysis can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5]. An indirect method involves the chemical cleavage of DMPT to DMS with a strong base (e.g., NaOH), followed by the quantification of DMS.
-
For DMS and MeSH: These volatile compounds are typically analyzed by Gas Chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS). Purge and trap systems are often used to extract and concentrate these volatiles from the aqueous phase.
-
For Acrylate: Acrylate can be quantified by High-Performance Liquid Chromatography (HPLC) after derivatization[6].
Experimental Protocols
Protocol 1: Quantification of DMPT via Alkaline Hydrolysis and GC-FPD
This protocol describes the indirect measurement of DMPT by converting it to DMS.
1. Materials:
- Gas-tight vials with septa
- Gas chromatograph with a flame photometric detector (GC-FPD)
- Gas-tight syringe
- 5 M NaOH solution
- DMPT standards
- Your DMPT-containing aqueous samples
2. Procedure:
- Add a known volume of your aqueous sample or standard to a gas-tight vial.
- Seal the vial.
- Inject a small volume of concentrated NaOH (e.g., to a final concentration of 1 M) into the vial to initiate the hydrolysis of DMPT to DMS.
- Incubate the vial at a controlled temperature (e.g., 60°C) for a set time to ensure complete conversion. This step should be optimized.
- After incubation, take a known volume of the headspace using a gas-tight syringe.
- Inject the headspace sample into the GC-FPD for DMS quantification.
- Create a calibration curve using known concentrations of DMPT standards treated in the same manner.
- Calculate the DMPT concentration in your samples based on the DMS measured and the calibration curve.
Protocol 2: Direct Quantification of DMPT using LC-MS/MS
This protocol allows for the direct measurement of DMPT without conversion to DMS.
1. Materials:
- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
- Appropriate HPLC column (e.g., C18)
- Mobile phases (e.g., water and methanol (B129727) with formic acid)
- DMPT standards
- Your DMPT-containing aqueous samples
2. Procedure:
- Prepare a series of DMPT standards in a solvent compatible with your mobile phase.
- Filter your aqueous samples through a 0.22 µm syringe filter to remove particulates.
- Develop an LC method to achieve chromatographic separation of DMPT from other components in your sample matrix.
- Optimize the MS/MS parameters for DMPT detection in Multiple Reaction Monitoring (MRM) mode. This will involve selecting precursor and product ions for quantification and confirmation.
- Inject the standards and samples onto the LC-MS/MS system.
- Generate a calibration curve from the DMPT standards.
- Quantify DMPT in your samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: Biological degradation pathways of DMPT.
Caption: Workflow for DMPT quantification.
References
- 1. Catabolism of dimethylsulphoniopropionate: microorganisms, enzymes and genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. Research Portal [experts.esf.edu]
Technical Support Center: Optimizing DMPT in Research Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering palatability issues with high concentrations of Dimethylpropiothetin (DMPT) in their experimental feeds.
Frequently Asked Questions (FAQs)
Q1: What is DMPT and why is it used in aquatic feeds?
Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in marine algae and various aquatic animals.[1] It is widely recognized as a potent feed attractant, or chemoattractant, for a variety of aquatic species, including fish and crustaceans.[1][2] Its primary function is to stimulate the olfactory (smell) and gustatory (taste) receptors of these animals, thereby increasing feed intake, reducing feed wastage, and improving growth performance.[1][3][4] DMPT also serves as an effective methyl donor, contributing to various metabolic processes.[5]
Q2: What are the typical inclusion levels of DMPT in aquafeeds?
The optimal inclusion level of DMPT is species-specific and depends on the composition of the basal diet. Generally, DMPT is effective at very low concentrations. For fish, recommended dosages typically range from 100 to 400 grams per ton of complete feed. For shrimp, the suggested range is often between 200 and 500 grams per ton.
Q3: We've observed a decrease in feed intake after increasing the DMPT concentration in our experimental diet. Why is this happening?
This is a common issue when formulating feeds with high concentrations of DMPT. While DMPT is an excellent feed attractant at optimal levels, excessively high concentrations can lead to a decrease in palatability and even feed rejection.[6] This phenomenon is often described as a bell-shaped dose-response curve, where the positive effect on feed intake peaks at a certain concentration and then declines. The exact concentration at which this occurs can vary significantly between species. Overdosing can lead to habituation or reduced efficacy.[7]
Q4: Are there any other potential negative effects of high DMPT concentrations?
While the primary observed issue with high DMPT concentrations is reduced palatability, it is also important to consider the potential for creating an overly strong and unnatural scent profile in the feed. This could potentially lead to avoidance behavior in some species. From a formulation standpoint, DMPT is an acidic substance and should not be in direct contact with alkaline additives in a premix.
Troubleshooting Guide: Addressing Palatability Issues
Problem: Decreased feed intake or feed rejection observed after increasing DMPT concentration.
This guide provides a systematic approach to diagnosing and resolving palatability issues associated with high levels of DMPT in your experimental aquatic feeds.
Caption: Troubleshooting workflow for DMPT palatability issues.
Quantitative Data on DMPT Dose-Response
The following tables summarize the effects of different DMPT concentrations on the performance of selected aquatic species.
Table 1: Effect of DMPT on Growth Performance of Carp (B13450389) (Cyprinus carpio)
| DMPT Concentration (g/kg feed) | Biting Frequency (times/min) | Weight Gain Rate (%) | Specific Growth Rate (%/day) | Feed Conversion Ratio (FCR) | Survival Rate (%) |
| 0 (Control) | - | 51.0 | 0.60 | 2.07 | 90 |
| 0.1 | - | 81.8 | 0.85 | 1.49 | 95 |
| 0.2 | - | 88.5 | 0.91 | 1.46 | 95 |
| 0.3 | - | 101.2 | 1.02 | 1.39 | 95 |
Data adapted from a study on the effects of DMPT on carp. The study showed that as DMPT concentration increased from 0.1g/kg to 0.3g/kg, there were significant improvements in weight gain, specific growth rate, and feed conversion ratio.[2]
Table 2: Effect of DMPT on Growth of White Shrimp (Litopenaeus vannamei)
| DMPT Concentration (mg/kg feed) | Growth Rate ( g/week ) | Feed Conversion Ratio (FCR) |
| 0 (Control) | 0.45 | 1.65 |
| 100 | 0.48 | 1.58 |
| 200 | 0.52 | 1.52 |
| 300 | 0.55 | 1.47 |
| 400 | 0.58 | 1.42 |
| 500 | 0.56 | 1.38 |
| 600 | 0.53 | 1.45 |
| 700 | 0.50 | 1.51 |
Data synthesized from a study on L. vannamei. The results indicate an optimal DMPT level around 400 mg/kg for maximizing growth rate, with a decrease in growth at higher concentrations.[8]
Experimental Protocols
Protocol 1: Two-Choice Feeding Preference Trial
This experiment is designed to determine the preference of an aquatic species for a diet containing DMPT compared to a control diet.
Caption: Workflow for a two-choice feeding preference trial.
Methodology:
-
Diet Preparation:
-
Prepare a basal (control) diet that is known to be moderately palatable to the target species.
-
Prepare the test diet by incorporating DMPT into the basal diet at the desired concentration.
-
Ensure both diets are pelletized to the same size and have similar physical characteristics (e.g., hardness, water stability).
-
-
Animal Acclimation:
-
Acclimate the experimental animals to the testing tanks for at least one week.
-
During acclimation, feed all animals the control diet to familiarize them with the basal feed.
-
-
Experimental Procedure:
-
Deprive the animals of food for 24 hours before the trial to ensure they are motivated to eat.
-
At the start of the trial, introduce a pre-weighed, equal amount of the control and test diets into the tank. Place the two diets in separate, designated areas of the tank to allow for clear choice.
-
Observe and record the feeding behavior of the animals for a predetermined period (e.g., 30 or 60 minutes).
-
At the end of the observation period, carefully remove all uneaten pellets of both diets.
-
-
Data Analysis:
-
Dry the uneaten pellets to a constant weight.
-
Calculate the amount of each diet consumed by subtracting the final dry weight from the initial dry weight.
-
Calculate a preference index (PI) to quantify the preference for the test diet.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in the consumption of the two diets.
-
Protocol 2: Single-Tank Feed Intake Monitoring
This protocol is used to quantify the effect of different DMPT concentrations on the total feed intake of a group of animals over a longer period.
Methodology:
-
Diet Preparation:
-
Prepare multiple batches of the experimental diet, each with a different concentration of DMPT (including a zero-DMPT control).
-
Ensure all diets are nutritionally identical except for the DMPT level.
-
-
Experimental Setup:
-
Randomly assign groups of animals to different tanks, with each tank receiving one of the experimental diets. Use multiple replicate tanks for each dietary treatment.
-
-
Feeding and Data Collection:
-
Feed the animals to apparent satiation twice daily for a period of several weeks.
-
At each feeding, provide a known amount of the assigned diet.
-
After a set feeding time (e.g., 1 hour), collect any uneaten feed.
-
Dry the uneaten feed to a constant weight.
-
Calculate the daily feed intake for each tank by subtracting the weight of uneaten feed from the weight of feed provided.
-
At the beginning and end of the experiment, weigh the animals in each tank to determine growth performance metrics (e.g., weight gain, feed conversion ratio).
-
-
Data Analysis:
-
Analyze the feed intake and growth performance data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different DMPT concentrations.
-
DMPT Signaling Pathway
DMPT is detected by the olfactory and gustatory systems of aquatic animals. The binding of DMPT to specific chemosensory receptors, which are likely G-protein coupled receptors (GPCRs), initiates a signal transduction cascade that ultimately leads to a neuronal signal being sent to the brain, stimulating a feeding response.
Caption: Generalized chemosensory signaling pathway for DMPT.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of DMPT and DMT on the feeding and growth promotion of carp fish [efinegroup.com]
- 3. Olfaction and gustation in fish: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attractant in Aquaculture: Understanding their types and uses to enhance productivity [mispeces.com]
- 5. researchgate.net [researchgate.net]
- 6. brainkart.com [brainkart.com]
- 7. oxfordre.com [oxfordre.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing DMPT Delivery in Large-Scale Aquaculture
This technical support center provides researchers, scientists, and aquaculture professionals with comprehensive guidance on the effective delivery of Dimethylpropiothetin (DMPT) in large-scale aquaculture operations. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges and enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DMPT and its primary function in aquaculture?
A1: DMPT, or Dimethylpropiothetin, is a naturally occurring sulfur-containing compound found in various marine algae and aquatic animals.[1][2] Its primary function in aquaculture is as a potent feed attractant, stimulating the olfactory and gustatory receptors of fish and crustaceans to significantly increase feed intake and reduce feed waste.[3][4]
Q2: What are the main benefits of using DMPT?
A2: The principal benefits of incorporating DMPT into aquafeed include:
-
Enhanced Feed Intake: DMPT is a highly effective feeding stimulant, leading to increased appetite and feeding activity.[4]
-
Improved Growth Rate: By promoting greater feed consumption, DMPT contributes to faster weight gain and improved growth performance.[5]
-
Better Feed Conversion Ratio (FCR): With less feed wasted, a larger proportion is converted into biomass, improving the overall efficiency of the feed.[5]
-
Reduced Environmental Impact: Increased feed intake efficiency leads to less uneaten feed, which helps in maintaining better water quality in aquaculture systems.[3]
-
Enhanced Stress Tolerance: DMPT can improve the ability of aquatic animals to cope with stressors such as handling, transportation, and suboptimal environmental conditions like low oxygen.[5]
Q3: Is DMPT safe for cultured species and the environment?
A3: DMPT is a natural substance found in the aquatic environment and is considered safe for cultured species, with no residue problems reported, allowing for long-term use.[2] As a green additive, it promotes ecological balance and does not contribute to environmental pollution.[4]
Q4: What is the recommended dosage of DMPT?
A4: The optimal dosage of DMPT can vary depending on the species, life stage, and specific feed formulation. However, general recommendations are as follows:
-
Shrimp: 200-500 g/ton of complete feed.[6]
-
Fish: 100-400 g/ton of complete feed.[2] It is crucial to note that using an excessive amount of DMPT can be counterproductive and may lead to feed rejection.[1]
Q5: How should DMPT be stored?
A5: DMPT is a white crystalline powder that is prone to deliquescence (absorbing moisture from the air). Therefore, it should be stored in a sealed container in a cool, ventilated, and dry place, avoiding direct contact with moisture.[2][6]
Q6: Can DMPT be used in combination with other feed additives?
A6: Yes, DMPT can be used synergistically with other feed additives. For instance, combining DMPT with choline (B1196258) chloride can be particularly effective. DMPT enhances feed intake, while choline chloride improves the metabolism of ingested nutrients, leading to better overall growth performance.[3] However, as DMPT is an acidic substance, direct contact with alkaline additives should be avoided.[2][6]
Troubleshooting Guides
Problem 1: Low feed intake despite DMPT supplementation.
-
Possible Cause: Overdosing of DMPT.
-
Solution: While DMPT is a powerful attractant, excessive concentrations can act as a deterrent.[1] Review the dosage and consider conducting a dose-response trial to determine the optimal concentration for the target species. Start with the lower end of the recommended dosage range and gradually increase it.
-
-
Possible Cause: Uneven distribution of DMPT in the feed.
-
Solution: Ensure that DMPT is thoroughly and homogeneously mixed with the other feed ingredients. For dry mixing, use a V-blender or a ribbon mixer for an adequate duration. For liquid application, ensure the spraying system provides uniform coverage of the pellets.
-
-
Possible Cause: Interaction with other feed ingredients.
-
Solution: DMPT is acidic and should not be in direct contact with alkaline additives during premixing.[6] Evaluate the chemical properties of all feed components and adjust the mixing process accordingly.
-
Problem 2: High leaching rate of DMPT from feed pellets.
-
Possible Cause: Poor pellet water stability.
-
Solution: The water stability of aquafeed is crucial for retaining water-soluble additives like DMPT.[7] Improve pellet stability by:
-
Using appropriate binders such as wheat gluten, pea starch, or guar (B607891) gum.[8][9]
-
Optimizing the extrusion process, as higher temperatures and pressures can lead to better starch gelatinization and a more stable pellet.[4][10]
-
Ensuring a fine particle size of the feed ingredients before pelleting.[11]
-
-
-
Possible Cause: Direct exposure of DMPT on the pellet surface.
Problem 3: Inconsistent growth performance.
-
Possible Cause: Variability in DMPT concentration in the final feed product.
-
Solution: Implement a stringent quality control process. Regularly sample and analyze the feed for DMPT concentration using methods like High-Performance Liquid Chromatography (HPLC) to ensure it meets the formulation specifications.[2]
-
-
Possible Cause: Degradation of DMPT during processing or storage.
Problem 4: Degradation of DMPT during feed processing.
-
Possible Cause: High temperatures during extrusion.
-
Solution: While heat is necessary for starch gelatinization, excessive temperatures can degrade sensitive compounds like DMPT. Optimize the extrusion temperature and residence time to achieve good pellet stability without compromising the integrity of DMPT. Conduct trials at different temperature profiles to find the optimal balance.[3][14]
-
Problem 5: Difficulty in achieving uniform dispersion of DMPT in the feed mixture.
-
Possible Cause: Physical properties of DMPT powder.
-
Solution: Due to its crystalline nature, DMPT may not mix easily with all feed components. Consider using a micro-pulverized form of DMPT for better dispersion. Alternatively, dissolve DMPT in a suitable solvent (e.g., water) and spray it onto the feed mixture before pelleting, ensuring even application.
-
Data Presentation
Table 1: Recommended DMPT Dosage for Various Aquaculture Species
| Species Category | Species Example | Recommended Dosage ( g/ton of feed) | Reference |
| Freshwater Fish | Tilapia, Carp, Eel, Trout | 100 - 400 | [2] |
| Marine Fish | Salmon, Sea Bream, Turbot | 100 - 400 | [2] |
| Crustaceans | Shrimp, Crab | 200 - 500 | [6] |
Table 2: Comparison of DMPT Delivery Methods
| Delivery Method | Description | Advantages | Disadvantages |
| Direct Mixing | DMPT powder is directly mixed with other dry ingredients before pelleting. | Simple and cost-effective. | High potential for leaching; risk of uneven distribution and degradation during extrusion. |
| Liquid Coating | DMPT is dissolved in a liquid and sprayed onto the finished pellets. | Avoids degradation from high extrusion temperatures. | May not be as water-stable; DMPT can be washed off easily. |
| Encapsulation | DMPT is coated with a protective material (e.g., lipids, polymers) before being added to the feed mix. | Minimizes leaching; allows for controlled release; protects DMPT from degradation. | More complex and potentially higher cost. |
Table 3: Effect of Binders on Pellet Water Stability and Potential DMPT Retention
| Binder | Inclusion Level (%) | Effect on Water Stability | Potential for DMPT Retention | Reference |
| Wheat Gluten | 5.0 | High | High | [15] |
| Guar Gum | 2.0 | Moderate to High | Moderate to High | [15] |
| Pea Starch | Not Specified | High | High | [8] |
| Polymethylolcarbamide (PMC) | 0.5 | High | High | [15] |
Table 4: Influence of Extrusion Parameters on Pellet Properties and DMPT Stability
| Parameter | Effect on Pellet Properties | Potential Impact on DMPT | Reference |
| Temperature | Higher temperature increases starch gelatinization and pellet stability. | Excessive heat can lead to DMPT degradation. | [3][4] |
| Moisture Content | Affects starch gelatinization and pellet expansion. Too much water can reduce shear and temperature. | Indirectly affects stability and thus DMPT retention. | [10] |
| Screw Speed | Higher speed can increase mechanical shear and temperature. | Can contribute to DMPT degradation if temperature rises excessively. | [4] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of DMPT as a Feed Attractant in Shrimp
-
Acclimation: Acclimate juvenile shrimp (e.g., Penaeus monodon) to experimental tanks for at least one week.
-
Diet Preparation: Formulate a basal diet without any attractants. Prepare experimental diets by adding DMPT at graded levels (e.g., 0, 200, 400, 600, 800 g/ton ) to the basal diet.
-
Experimental Setup: Use a Y-maze or a multi-chamber tank system.[5]
-
Procedure: a. Starve the shrimp for 24 hours prior to the trial. b. Place an individual shrimp in the starting chamber. c. Introduce the control diet and one of the DMPT-supplemented diets into the arms of the Y-maze or different chambers. d. Record the time it takes for the shrimp to move towards a diet (attraction) and the time spent feeding on each diet (ingestion). e. Repeat the experiment with multiple shrimp and for each DMPT concentration.
-
Data Analysis: Analyze the data for significant differences in attraction time and feeding duration between the control and DMPT diets using appropriate statistical tests (e.g., ANOVA).[5]
Protocol 2: Encapsulation of DMPT using Spray Drying
-
Wall Material Preparation: Prepare a solution of the wall material. A common choice is a mixture of maltodextrin (B1146171) and gum arabic (1:1 w/w) dissolved in distilled water (e.g., 20 g/100 mL).[13]
-
Core Material Addition: Dissolve DMPT into the wall material solution to create the feed emulsion. The concentration of DMPT will depend on the desired loading capacity.
-
Spray Drying Parameters:
-
Inlet Temperature: Set the inlet air temperature of the spray dryer. A typical range for encapsulating sensitive compounds is 150-220°C.[16]
-
Outlet Temperature: The outlet temperature will be a function of the inlet temperature, feed flow rate, and aspiration rate. It should be monitored to ensure complete drying without excessive heat exposure.
-
Feed Flow Rate: Adjust the feed flow rate to achieve optimal atomization and drying.
-
-
Collection: The encapsulated DMPT powder is collected from the cyclone and collection vessel of the spray dryer.
-
Evaluation: Analyze the microcapsules for encapsulation efficiency, particle size, morphology, and DMPT release characteristics.
Protocol 3: Quantification of DMPT in Aquafeed using HPLC
-
Sample Preparation: a. Grind a representative sample of the aquafeed to a fine powder. b. Weigh a precise amount of the ground sample (e.g., 1 g) into a centrifuge tube.[17] c. Add a suitable extraction solvent (e.g., 5 mL of phosphate (B84403) buffer).[17] d. Vortex or sonicate the mixture for a specified time to extract the DMPT. e. Centrifuge the mixture at high speed (e.g., 8000 rpm for 20 minutes) to separate the solid and liquid phases.[17] f. Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable buffer system, such as a gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specific wavelength (e.g., 210 nm, as DMPT has UV absorbance in the lower range).[6]
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using known concentrations of pure DMPT. Compare the peak area of the DMPT in the sample chromatogram to the standard curve to determine its concentration in the feed.
Protocol 4: Measurement of DMPT Leaching from Feed Pellets
-
Sample Preparation: Use feed pellets with a known concentration of DMPT.
-
Leaching Test: a. Weigh a precise amount of pellets (e.g., 5 g). b. Place the pellets in a beaker containing a known volume of water (e.g., 500 mL). c. At specific time intervals (e.g., 15, 30, 60, 120 minutes), collect a water sample from the beaker. d. Simultaneously, carefully remove the remaining pellets from the water, dry them in an oven, and weigh them to determine dry matter loss.
-
DMPT Analysis in Water: Analyze the collected water samples for DMPT concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[6][18]
-
Calculation: Calculate the percentage of DMPT leached at each time point relative to the initial amount in the pellets.
Mandatory Visualizations
Caption: General Workflow for DMPT Incorporation into Aquafeed.
Caption: Troubleshooting Logic for Low DMPT Efficacy.
Caption: DMPT Encapsulation and Controlled Release Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. mt.com [mt.com]
- 8. Evaluation of different Starch Binders on physical quality of fish feed pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Encapsulation improves viability and stability of spray-dried Lactococcus lactis A12 for inclusion in fish feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient [mdpi.com]
- 14. An introduction to extrusion - International Aquafeed [aquafeed.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faunajournal.com [faunajournal.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Chemical Synthesis of Dimethyl-β-propiothetin (DMPT)
Welcome to the technical support center for the chemical synthesis of Dimethyl-β-propiothetin (DMPT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the synthesis of DMPT.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical synthesis routes for DMPT?
A1: There are two main chemical synthesis methods for DMPT. The first is a two-step process that begins with the reaction of 3-chloropropionic acid and dimethyl sulfide (B99878) to produce an intermediate, β-dimethylsulfonium propionic acid chloride. This intermediate is then treated with sodium bicarbonate to yield the final DMPT product.[1][2] The second is a more direct, high-yield, one-step method involving the reaction of acrylic acid, dimethyl sulfide, and a hydrohalic acid, such as hydrochloric acid (HCl), to produce S,S-dimethyl-β-propionic acid thetine hydrohalide salt.[3]
Q2: My DMPT synthesis is resulting in a low yield. What are the common causes?
A2: Low yield is a frequently cited problem, particularly in older synthesis methods.[2] Key factors that can lead to low yield include:
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Incorrect Stoichiometry: The molar ratio of reactants is critical. For the two-step method, a molar ratio of 4 moles of 3-chloropropionic acid to 5-6 moles of dimethyl sulfide is recommended.[2] For the one-step method, the ratio of acrylic acid to dimethyl sulfide to hydrohalic acid should be carefully controlled, with optimal ranges around 1:0.6-1:1-3.[3]
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Suboptimal Reaction Temperature: Temperature control is crucial for both driving the reaction to completion and preventing side reactions. The first step of the two-step synthesis is typically conducted at 40-50°C.[1][2] The one-step method can be performed over a wider range of 25-95°C, with specific examples showing high yields at both 40°C and 95°C.[3]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. The initial step of the two-step method often requires around 20 hours.[1][2] The one-step method is significantly faster, with reaction times between 1.5 and 4.5 hours.[3]
Q3: What are the typical impurities in synthetic DMPT, and how can they be removed?
A3: Common impurities include unreacted starting materials, by-product acids, and various salts generated during the reaction.[2] The most effective and commonly used purification technique is recrystallization, typically from ethanol (B145695) (e.g., 95% ethanol).[1][2][3] This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which causes the desired DMPT to crystallize in a pure form, leaving impurities behind in the solvent. Suction filtration is then used to collect the purified crystals.[1]
Q4: I'm having difficulty with the final recrystallization step. What can I do to improve it?
A4: If you are facing challenges during recrystallization, consider the following:
-
Solvent Choice: While 95% ethanol is commonly cited, ensure it is appropriate for your specific product (DMPT vs. DMPT hydrochloride).[1][3]
-
Cooling Rate: Avoid cooling the solution too rapidly, as this can trap impurities within the crystals. A slower, more controlled cooling process generally yields purer crystals.
-
Saturation: Ensure you are creating a saturated solution at the higher temperature. If the solution is too dilute, crystallization will be inefficient. If necessary, carefully evaporate some solvent to increase the concentration before cooling.
-
Seeding: If crystals are slow to form, adding a single, pure "seed" crystal of DMPT can initiate the crystallization process.
Q5: Can alternative starting materials, like 3-bromopropionic acid, be used?
A5: Yes, patents indicate that other phenylpropionic acid compounds, such as 3-bromopropionic acid, can be used in place of 3-chloropropionic acid in the two-step synthesis method.[2] However, using a different starting material may require adjustments to the reaction conditions (e.g., time, temperature, stoichiometry) to optimize the yield and purity of the intermediate product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Reagents: Starting materials may have degraded. | Use fresh or properly stored reagents. Ensure dimethyl sulfide has not oxidized. |
| Incorrect Reaction Temperature: Temperature may be too low for the reaction to initiate or proceed at a reasonable rate. | Verify thermocouple accuracy. Gradually increase the reaction temperature within the recommended range (e.g., 40-50°C for the two-step method).[1][2] | |
| Incomplete Reaction: Insufficient reaction time. | Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, GC). Increase the reaction time if necessary.[1][2][3] | |
| Product is Impure (e.g., oily, discolored) | Inefficient Purification: The recrystallization process was not effective. | Repeat the recrystallization step. Ensure the correct solvent is used and allow for slow cooling to form pure crystals.[1][3] |
| Residual Solvents or Reagents: Excess starting materials or solvents were not fully removed. | In the one-step method, use a rotary evaporator to remove excess dimethyl sulfide, acid, and water before recrystallization.[3] For the two-step method, ensure the intermediate is properly filtered and washed. | |
| Presence of By-products: Side reactions may have occurred due to incorrect temperature or stoichiometry. | Optimize reaction conditions as per the protocol. The purification step is critical for removing these by-products.[2] | |
| Difficulty Filtering Product | Fine Crystal Formation: Crystals are too small, clogging the filter paper. | This can be caused by cooling the solution too quickly during recrystallization. Allow the solution to cool more slowly to encourage the growth of larger crystals. |
| Hygroscopic Product: The product may be absorbing moisture from the air, becoming sticky. | Handle the product in a dry environment or under an inert atmosphere if possible. Dry the final product thoroughly under vacuum. |
Data Presentation
Table 1: Comparison of DMPT Synthesis Methods
| Feature | Two-Step Method | One-Step Method |
| Primary Reactants | 3-Chloropropionic Acid, Dimethyl Sulfide, Sodium Bicarbonate[1][2] | Acrylic Acid, Dimethyl Sulfide, Hydrohalic Acid (e.g., HCl)[3] |
| Typical Reaction Time | ~20 hours (for step one)[1][2] | 1.5 - 4.5 hours[3] |
| Typical Reaction Temp. | 40-50°C[1][2] | 25 - 95°C[3] |
| Reported Yield | Intermediate: 65-84%[2] | Up to 99.5%[3] |
| Key Advantage | Established method with defined intermediates. | High yield, significantly faster reaction time.[3] |
| Key Disadvantage | Lower overall yield, longer process. | Produces the hydrohalide salt of DMPT directly. |
Table 2: Example Reaction Parameters for One-Step Synthesis of DMPT Hydrochloride[3]
| Parameter | Example 1 | Example 2 |
| Acrylic Acid | 20 g | 20 g |
| Dimethyl Sulfide | 15 g | 12 g |
| Hydrochloric Acid (1mol/L) | 40 mL | 110 mL |
| Reaction Temperature | 40°C | 95°C |
| Reaction Time | 2.5 hours | 1.5 hours |
| Reported Yield | 99.4% | 99.5% |
Experimental Protocols
Protocol 1: Two-Step Synthesis of DMPT from 3-Chloropropionic Acid (Based on methodologies described in patents)[1][2]
Step A: Preparation of β-dimethylsulfonium propionic acid chloride
-
To a suitable reaction flask, add 4 moles of 3-chloropropionic acid and 5.4 moles of dimethyl sulfide.
-
Stir the mixture and gently heat to 40-50°C until the 3-chloropropionic acid is fully dissolved.
-
Add 700 mL of an organic solvent such as acetone, butanone, or ethyl acetate.[1][2]
-
Maintain the temperature at 50°C and continue stirring for 20 hours.
-
After 20 hours, cool the reaction mixture to 25°C using a water bath.
-
Collect the resulting white precipitate by suction filtration.
-
Recrystallize the collected filter cake from 1000 mL of 95% ethanol to obtain purified white crystals of the intermediate.
Step B: Preparation of DMPT
-
Prepare an aqueous solution of the intermediate from Step A.
-
Slowly add sodium bicarbonate to the solution while stirring. The molar ratio of sodium bicarbonate to the initial amount of 3-chloropropionic acid should be approximately 1:4.[2]
-
Continue the reaction until gas evolution ceases.
-
Concentrate the resulting solution under reduced pressure at a temperature not exceeding 40°C.[2]
-
Purify the crude DMPT by recrystallization to obtain the final product.
Protocol 2: High-Yield One-Step Synthesis of DMPT Hydrochloride (Based on the high-yield method described in patent CN100526295C)[3]
-
In a reaction flask, mix 15 g of dimethyl sulfide with 40 mL of pre-chilled 1 mol/L hydrochloric acid.
-
While stirring, slowly add 20 g of acrylic acid to the mixture.
-
Control the reaction temperature at 40°C and allow the reaction to proceed under reflux for 2.5 hours.
-
After the reaction is complete, remove the excess dimethyl sulfide, hydrochloric acid, and water using a rotary evaporator.
-
Cool the resulting residue to room temperature.
-
Add ethanol to the residue to recrystallize the product.
-
Collect the white solid by filtration and dry to obtain S,S-dimethyl-β-propiothetin hydrochloride. The reported yield for this specific procedure is 99.4%.[3]
Visualizations
Caption: General workflow for the two-step synthesis of DMPT.
Caption: High-yield workflow for the one-step synthesis of DMPT HCl.
Caption: Troubleshooting logic for addressing low DMPT synthesis yield.
References
- 1. Method for preparing dimethyl-beta-propiothetin - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107382802A - The preparation method of dimethyl beta DMPT - Google Patents [patents.google.com]
- 3. CN100526295C - Method for synthesizing S,S-dimethyl-beta-propiothetin haloid acid salt - Google Patents [patents.google.com]
Safety precautions for handling Dimethylpropiothetin hydrochloride in the lab.
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling Dimethylpropiothetin hydrochloride (DMPT) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPT)?
A1: this compound (DMPT), also known as Dimethylsulfoniopropionate hydrochloride, is a natural, sulfur-containing compound.[1][2][3] It is often found in marine algae and other aquatic organisms.[4][5] In research, it is recognized as a potent feed-inducing stimulant.[2][3]
Q2: What are the primary hazards associated with DMPT in the lab?
A2: The toxicological properties of DMPT have not been thoroughly investigated.[1] Therefore, it should be handled with caution. It may cause eye irritation. Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[1]
Q3: What personal protective equipment (PPE) is required when handling DMPT?
A3: A comprehensive set of PPE should be worn to prevent exposure. This includes:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1]
-
Eye Protection: Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
Q4: How should I properly store DMPT?
A4: DMPT should be stored at 2-8°C.[1][4] Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6] It should be stored away from moisture and incompatible substances such as strong oxidizing agents, strong bases, and alkaline materials.[6][7][8]
Troubleshooting Guides
Problem: I spilled a small amount of DMPT powder on the lab bench.
Solution:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area. Ensure adequate ventilation.
-
Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator, gloves, and safety goggles.
-
Containment: Cover drains to prevent the substance from entering the sewer system.
-
Clean-up: Carefully sweep up the spilled solid and collect it in a closed, suitable container for disposal.[1] Avoid creating dust.
-
Decontamination: Clean the affected area thoroughly.[1]
-
Waste Disposal: Dispose of the waste according to applicable laws.[1] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1]
Problem: I believe I may have gotten DMPT powder in my eye.
Solution:
-
Immediate Flushing: Immediately go to an eye wash station and flush the affected eye with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart.[1]
-
Remove Contact Lenses: If you are wearing contact lenses, remove them if it is safe to do so.
-
Seek Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.[1]
-
Report the Incident: Inform your lab supervisor about the incident.
Problem: The DMPT is not dissolving as expected in my solvent.
Solution:
-
Verify Solvent: Confirm that you are using an appropriate solvent. While solubility information can be limited in safety-focused documents, ensure the chosen solvent is compatible with DMPT.
-
Check for Contamination: Ensure your solvent and glassware are clean and free from contaminants.
-
Review Storage Conditions: Improper storage, such as exposure to moisture, can affect the physical properties of the compound. DMPT should be stored in a sealed container away from moisture.[7]
-
Gentle Agitation: Use a vortex mixer or magnetic stirrer to aid dissolution. Avoid vigorous shaking that could generate dust if the container is not properly sealed.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H11ClO2S | [7] |
| Molecular Weight | 170.66 g/mol | [7][9] |
| Storage Temperature (Solid) | 2°C - 8°C | [1][4] |
| Storage Temperature (In Solvent) | -80°C (6 months); -20°C (1 month) | [7] |
| Melting Point | 139 - 145 °C | [6] |
| pH | 5-6 (500 g/l aq. sol.) | [6] |
| Assay (HPLC) | ≥96.0% | |
| Impurities (Water) | ≤5.0% |
Experimental Protocols
Protocol: Preparation of an Aqueous Stock Solution of DMPT
Objective: To safely prepare a stock solution of DMPT for experimental use.
Materials:
-
This compound (DMPT) powder
-
Distilled or deionized water
-
Appropriate volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Pre-Experiment Safety Check: Ensure the chemical fume hood is functioning correctly. Confirm the location and accessibility of the nearest safety shower and eye wash station.[1]
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves. A respirator is recommended when handling the powder.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of DMPT powder using a clean spatula and weighing boat. Avoid creating dust.
-
Transfer: Gently transfer the weighed powder into the appropriate volumetric flask.
-
Dissolution: Add a portion of the solvent (e.g., distilled water) to the flask, approximately half of the final desired volume.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved.
-
Final Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Labeling and Storage: Cap the flask securely and label it clearly with the compound name, concentration, date, and your initials. Store the solution according to the recommended storage conditions (e.g., at 4°C for short-term use or frozen for longer-term storage).[7]
-
Waste Disposal: Dispose of any contaminated weighing paper, gloves, or other disposable materials in the appropriate chemical waste container.
-
Post-Procedure Clean-up: Wash your hands thoroughly after handling.[1]
Visualizations
Caption: Workflow for responding to a small DMPT powder spill in the lab.
References
- 1. biosynth.com [biosynth.com]
- 2. DMPT - AA Baits [aabaits.co.uk]
- 3. feedstim.com [feedstim.com]
- 4. Dimethylpropiothetin PESTANAL , analytical standard 4337-33-1 [sigmaaldrich.com]
- 5. Buy Bulk – Dimethylpropiothetin (DMPT) | Wholesale Supplier [sinofoodsupply.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. China DMPT 98% Dimethyl-Beta-Propiothetin Aquapro Aquatic Attractant (2-Carboxyethyl) dimethylsulfonium chloride s,s-Dimethyl-β-propionic acid thetine White Crystalline Powder Manufacturer and Exporter | Sustar [sustarfeed.com]
- 9. Dimethylpropiothetin PESTANAL , analytical standard 4337-33-1 [sigmaaldrich.com]
Impact of water quality parameters on DMPT efficacy.
Welcome to the technical support center for Dimethylpropiothetin (DMPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the impact of water quality on DMPT's efficacy in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems that may arise during your experiments with DMPT, focusing on the influence of key water quality parameters.
General Questions
Q1: What is DMPT and what is its primary mechanism of action? A1: Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in some marine algae and aquatic animals.[1][2] It is considered a highly effective feed attractant (phagostimulant) in aquaculture.[3][4] Its primary mechanism involves stimulating the olfactory and gustatory receptors of aquatic animals, which can significantly promote feeding behavior and growth.[1][3]
Q2: My experiment is showing poor DMPT efficacy. Where should I start troubleshooting? A2: If you are observing lower-than-expected efficacy, the first step is to systematically evaluate your water quality parameters. The stability and bioavailability of DMPT can be influenced by factors such as pH, temperature, and the presence of other dissolved substances. Begin by measuring the core parameters of your experimental water: pH, temperature, and hardness.
pH-Related Issues
Q3: How does water pH affect the stability and efficacy of DMPT? A3: DMPT is an acidic material.[1] Like many organic compounds, its chemical stability can be pH-dependent. Highly alkaline water (high pH) can lead to alkaline hydrolysis, a chemical reaction that can degrade the compound, reducing its effectiveness.[5][6] Most aquatic additives perform best in slightly acidic to neutral water. While specific data on DMPT's half-life at various pH levels is not readily available, it is advisable to avoid strongly alkaline conditions.
Q4: The water in my lab is alkaline (pH > 8.0). What can I do to ensure DMPT stability? A4: If your water source is alkaline, consider adjusting the pH of the experimental water.
-
Test Regularly: Frequently check the pH of your water source as it can fluctuate.[6]
-
Use a Buffering Agent: Employ a commercial buffering agent to lower the pH to a neutral or slightly acidic range (e.g., pH 6.5-7.5). Always follow the manufacturer's instructions for the buffering agent.[5]
-
Prepare Solutions Freshly: To minimize potential degradation over time, prepare your DMPT stock solutions and experimental media immediately before use.
Temperature-Related Issues
Q5: Is there an optimal water temperature for DMPT efficacy? A5: Water temperature directly influences the metabolic rate and feeding behavior of aquatic animals.[7][8] DMPT's efficacy is therefore indirectly affected by temperature, as it relies on the animal's motivation to feed. The optimal temperature is species-specific and should align with the ideal temperature range for the growth and health of the animal being studied.[7][9] For example, warmwater species will not feed actively at low temperatures, rendering any attractant less effective.[8]
Q6: Can high temperatures degrade DMPT? A6: Higher temperatures generally increase the rate of chemical reactions, including potential degradation pathways for organic compounds.[10][11] While DMPT is stable under normal aquaculture conditions, storing stock solutions at high temperatures or conducting experiments in water that exceeds the optimal physiological range for the target species could potentially accelerate its degradation. It is recommended to store DMPT in a cool, dry place and prepare solutions with water at the target experimental temperature.
Water Hardness and Salinity
Q7: Can water hardness affect DMPT's performance? A7: Water hardness is determined by the concentration of dissolved minerals, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[12][13][14] These ions can sometimes interact with dissolved organic compounds.[12] High water hardness may reduce the bioavailability of certain pollutants by competing for uptake sites on organisms.[15] While direct studies on DMPT are scarce, it is plausible that very hard water could have some impact on its interaction with chemoreceptors. If you are working in an area with very hard water and experiencing issues, consider using deionized or softened water to prepare your experimental solutions as a control.
Q8: Is DMPT effective in both freshwater and marine environments? A8: Yes, DMPT has been shown to be an effective attractant for a wide range of both freshwater and marine species, including various fish and crustaceans.[1][4] It can also improve the anti-stress ability of aquatic animals when dealing with changes in osmotic pressure, making it useful across different salinities.[1]
Other Water Quality Parameters
Q9: How do dissolved oxygen levels impact DMPT efficacy? A9: Dissolved oxygen (DO) is critical for the health and metabolic activity of aquatic organisms.[16][17][18] Low DO levels (hypoxia) create a stressful environment where fish and other animals will reduce their feeding activity, which would in turn make DMPT less effective.[3] Ensure your experimental setup is adequately aerated to maintain optimal DO concentrations for your target species.
Q10: Will high turbidity or dissolved organic matter interfere with DMPT? A10: High turbidity (cloudiness from suspended particles) or high levels of dissolved organic matter can present challenges.[19] These substances could potentially adsorb DMPT, reducing its concentration in the water column and thus its availability to the target organisms. Furthermore, high turbidity can interfere with visual feeding cues, making chemosensory attractants like DMPT even more critical, but its efficacy might be reduced if the compound binds to suspended particles.[20] If possible, use filtered water with low turbidity for your experiments.
Quantitative Data Summary
Direct quantitative data on the degradation of DMPT under varying water quality conditions is limited in publicly available literature. However, we can analyze data from similar compounds, such as phthalates, to understand potential behaviors. The following table illustrates the impact of pH on the half-life of various pesticides in water, which demonstrates the principle of alkaline hydrolysis.
Table 1: Example of pH Impact on the Half-Life of Various Chemical Compounds in Water
| Compound | pH 5 | pH 7 | pH > 8 |
| Flumioxazin | Stable | 24 hours | 15 minutes (at pH 9) |
| Carbaryl | Data not found | 24 days | 1 day |
| Chlorpyrifos | 63 days | 35 days | 1.5 days |
| Phosmet | 13 days* | 12 hours | 4 hours |
| Captan | 32 hours | 8 hours | 10 minutes |
| Note: Data for Phosmet at pH 4.5. This table is provided for illustrative purposes to show the general trend of increased degradation of certain chemicals in alkaline conditions.[5] |
Table 2: Summary of Potential Impacts of Water Quality Parameters on DMPT Efficacy
| Parameter | Potential Impact on DMPT Efficacy | Recommended Range/Condition | Troubleshooting Action |
| pH | High alkalinity may cause degradation via hydrolysis. DMPT itself is acidic.[1] | Slightly acidic to neutral (6.0 - 7.5) | Buffer water to the target pH range. Avoid mixing directly with alkaline additives.[1] |
| Temperature | Affects organism's metabolic rate and feeding response.[7] High temperatures may accelerate degradation. | Optimal range for the specific species being tested.[8][9] | Maintain species-specific optimal temperature. Store DMPT stock solutions in a cool place. |
| Salinity | DMPT is effective in both freshwater and marine environments.[1][4] | Applicable across a wide range of salinities. | Ensure the salinity is appropriate for the test organism. |
| Water Hardness | Very high levels of Ca²⁺/Mg²⁺ could potentially interact with DMPT or chemoreceptors.[15] | Standard aquaculture conditions. | If issues persist in very hard water, use a control group with softened water. |
| Dissolved Oxygen | Low DO (hypoxia) reduces feeding activity, thus lowering DMPT's apparent efficacy.[3][17] | Maintain >80% saturation (or optimal level for the species). | Ensure adequate aeration in experimental tanks. |
| Turbidity | DMPT may adsorb to suspended particles, reducing bioavailability.[20] | Low turbidity (clear water). | Use filtered water. If using natural water, measure and report turbidity. |
Experimental Protocols
This section provides a detailed methodology for a key experiment to quantify the impact of a water quality parameter on DMPT efficacy.
Protocol: Evaluating the Impact of Water pH on DMPT Efficacy as a Feed Attractant
1. Objective: To determine the relative efficacy of DMPT as a feed attractant for a model fish species under acidic (pH 6.0), neutral (pH 7.0), and alkaline (pH 8.5) conditions.
2. Materials and Reagents:
-
DMPT (≥98% purity)
-
Dechlorinated tap water or deionized water
-
Basal feed pellets (without attractants)
-
pH meter, calibrated
-
Buffering agents (e.g., HCl and NaOH solutions, or phosphate (B84403) buffers)
-
Glass or polycarbonate experimental tanks (e.g., 10L)
-
Model fish species (e.g., Zebrafish, Danio rerio), acclimated
-
Stopwatch and video recording equipment (optional)
3. Experimental Workflow:
4. Detailed Steps:
-
Water Preparation: Prepare three batches of water and adjust them to pH 6.0 (±0.1), 7.0 (±0.1), and 8.5 (±0.1) using appropriate buffers. Monitor and maintain the pH throughout the experiment.
-
Feed Preparation: Dissolve a calculated amount of DMPT in a small amount of ethanol (B145695) or distilled water. Evenly spray this solution onto the basal feed pellets. Allow the solvent to fully evaporate. Prepare control feed by spraying with the solvent only.
-
Acclimation: Acclimate groups of fish to the three different pH water conditions for at least 48 hours prior to the trial to avoid pH shock.
-
Feeding Trial: After a 24-hour fasting period, introduce a known quantity of either the control or DMPT-laced feed into each tank.
-
Data Collection:
-
Feed Intake: After the feeding period (e.g., 30 minutes), carefully remove all uneaten pellets, dry them, and weigh them. Calculate the total feed consumed.
-
Behavioral Metrics: Record the time it takes for the first fish to approach the feed (latency) and the number of feeding attempts within a set timeframe (e.g., the first 5 minutes).
-
-
Statistical Analysis: Use a two-way ANOVA to determine the effects of pH, DMPT presence, and their interaction on feed intake and feeding behavior.
Visualizations and Diagrams
Troubleshooting Flowchart
This diagram provides a logical path to diagnose potential issues with DMPT efficacy in your experiments.
Hypothetical DMPT Interaction Pathway
This diagram illustrates the theoretical mechanism of DMPT as a chemoattractant and how water quality parameters could interfere with the process.
References
- 1. China DMPT 98% Dimethyl-Beta-Propiothetin Aquapro Aquatic Attractant (2-Carboxyethyl) dimethylsulfonium chloride s,s-Dimethyl-β-propionic acid thetine White Crystalline Powder Manufacturer and Exporter | Sustar [sustarfeed.com]
- 2. DMPT - AA Baits [aabaits.co.uk]
- 3. DMPT: A Distinctive and Efficient Aquaculture Feed Attractant [yufinebio.com]
- 4. The effects of DMPT and DMT on the feeding and growth promotion of carp fish [efinegroup.com]
- 5. shaponline.org [shaponline.org]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. Examining water temperature in aquaculture - Responsible Seafood Advocate [globalseafood.org]
- 8. Water temperature in aquaculture - Responsible Seafood Advocate [globalseafood.org]
- 9. Effects of Water Temperature on Growth, Hematological Measurements and Stress-Related Gene Expression of Atlantic Salmon (Salmo salar) Parr Reared in a Recirculating Aquaculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. yeserchem.com [yeserchem.com]
- 13. Ion Exchange Wastewater Treatment Solution Pennsylvania, USA - [us.ionexchangeglobal.com]
- 14. purewaterent.net [purewaterent.net]
- 15. The impact of increased water hardness on pollutant toxicity in freshwater aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. Physiological effects of dissolved oxygen are stage-specific in incubating Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fergusonfoundation.org [fergusonfoundation.org]
- 20. How Do You Troubleshoot Problems With Water Quality? [sewagetreatmentplants.in]
Validation & Comparative
DMPT vs. L-Glutamine: A Comparative Analysis of Fish Feed Attractants
In the realm of aquaculture, the efficacy of feed attractants is paramount for optimizing feed intake, improving growth performance, and minimizing feed waste. Among the myriad of compounds utilized, Dimethylpropiothetin (DMPT) and L-glutamine have emerged as prominent chemoattractants. This guide provides a comprehensive, data-driven comparison of DMPT and L-glutamine, tailored for researchers, scientists, and professionals in drug development.
Executive Summary
Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in marine algae.[1][2] It is widely regarded as a highly potent feed attractant for a variety of aquatic animals, including freshwater and marine fish.[1][2] L-glutamine, an amino acid, is also a well-known feed attractant, particularly for herbivorous and omnivorous fish.[3] While both compounds effectively stimulate feeding behavior, available evidence suggests that DMPT often exhibits a stronger attractant effect. One study has reported that the feeding-stimulating impact of DMPT is 2.5 times that of glutamine.[4] This guide will delve into the experimental data, methodologies, and underlying signaling pathways to provide a clear comparison of these two crucial aquaculture additives.
Quantitative Performance Data
The following tables summarize the quantitative data from various studies comparing the efficacy of DMPT and L-glutamine as fish feed attractants.
Table 1: Comparative Attractant Efficacy in Grass Carp (Ctenopharyngodon idellus)
| Attractant | Concentration for Significant Feeding Stimulation (Biting-balls Test) | Relative Electro-olfactogram (EOG) Response Intensity |
| DMPT | Not specified as significantly different from control in the provided abstract, but induced EOG response. | High |
| L-glutamic acid | 10⁻² mol/L | Moderate |
Source: Adapted from a study on the attractive effects of various substances on grass carp.[4][5]
Table 2: Effects of L-glutamine Supplementation on Growth Performance in Various Fish Species
| Fish Species | L-glutamine Supplementation Level | Key Findings |
| Jian Carp (Cyprinus carpio var. Jian) | 12.0 g/kg diet | Improved growth performance.[2] |
| Rainbow Trout (Oncorhynchus mykiss) | 2% | Most notable increase in growth rate.[6] |
| Triploid Crucian Carp | 2% | Significantly promoted glutamine synthetase expression in vivo.[7] |
| Giant Trahira (Hoplias lacerdae) | 4.83 g/kg - 5.42 g/kg | Improved growth performance and intestinal histomorphometry.[8] |
Note: Direct comparative studies with DMPT for these species were not found in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate fish feed attractants.
Feeding Trial Protocol for Growth Performance Evaluation
This protocol is designed to assess the long-term effects of DMPT and L-glutamine on fish growth, feed utilization, and survival.
a. Experimental Setup:
-
Animals: A statistically significant number of healthy, juvenile fish of the target species, acclimated to laboratory conditions for at least two weeks.
-
Tanks: Multiple replicate tanks for each dietary treatment, supplied with filtered, aerated water at a controlled temperature and photoperiod.
-
Diets: A basal diet is formulated to meet the known nutritional requirements of the fish species. Experimental diets are prepared by supplementing the basal diet with varying concentrations of DMPT and L-glutamine. A control group receives the basal diet without any attractant.
b. Experimental Procedure:
-
Fish are starved for 24 hours prior to the start of the trial to ensure appetite.
-
Initial body weight and length of all fish are recorded.
-
Fish are fed their respective experimental diets to apparent satiation two to three times daily for a period of several weeks (e.g., 8-12 weeks).
-
Uneaten feed is collected after each feeding to calculate feed intake.
-
Water quality parameters (e.g., temperature, pH, dissolved oxygen, ammonia) are monitored daily.
-
At the end of the trial, final body weight and length are recorded.
c. Data Collection and Analysis:
-
Weight Gain (WG): (Final body weight - Initial body weight)
-
Specific Growth Rate (SGR): 100 * (ln(Final body weight) - ln(Initial body weight)) / number of days
-
Feed Conversion Ratio (FCR): Total feed intake / Weight gain
-
Survival Rate: (Final number of fish / Initial number of fish) * 100
-
Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between dietary treatments.[9][10][11]
Behavioral Assay Protocol: Y-Maze Test for Attractant Preference
This protocol assesses the preference of fish for DMPT or L-glutamine in a controlled environment.
a. Experimental Setup:
-
Apparatus: A Y-shaped maze with a starting arm and two choice arms. Water flows from the two choice arms to the starting arm.
-
Stimuli: DMPT and L-glutamine solutions of known concentrations are introduced into the choice arms. A control arm receives only water.
b. Experimental Procedure:
-
Individual fish are placed in the starting arm and allowed to acclimate for a set period.
-
The attractant solutions are introduced into the choice arms.
-
The behavior of the fish is recorded for a defined duration (e.g., 5-10 minutes).
c. Data Collection and Analysis:
-
Time spent in each arm: The duration the fish spends in each of the choice arms is recorded.
-
First choice: The arm the fish enters first is noted.
-
Statistical analysis (e.g., Chi-square test or t-test) is used to determine if there is a significant preference for one attractant over the other or the control.
Electrophysiological Recording Protocol: Electro-olfactogram (EOG)
This protocol measures the electrical response of the fish's olfactory epithelium to DMPT and L-glutamine, providing a direct measure of olfactory sensitivity.
a. Experimental Setup:
-
Animal Preparation: The fish is anesthetized and immobilized. The gills are continuously irrigated with aerated water.
-
Recording Equipment: Glass microelectrodes filled with a saline solution are used as recording and reference electrodes. A micromanipulator is used for precise electrode placement. An amplifier and data acquisition system are used to record the signals.
b. Experimental Procedure:
-
The olfactory rosette is surgically exposed.
-
The recording electrode is placed on the surface of the olfactory epithelium, and the reference electrode is placed on the nearby skin.
-
A continuous flow of clean water is passed over the olfactory epithelium.
-
Solutions of DMPT and L-glutamine at various concentrations are introduced to the water flow for a short duration.
-
The resulting negative voltage deflections (EOG responses) are recorded.
c. Data Collection and Analysis:
-
EOG Amplitude: The peak amplitude of the negative voltage deflection is measured for each stimulus concentration.
-
Dose-Response Curve: The EOG amplitudes are plotted against the logarithm of the stimulus concentration to generate a dose-response curve.
-
The relative sensitivity to DMPT and L-glutamine can be compared based on the magnitude of the EOG responses at different concentrations.[3][5][12][13]
Signaling Pathways
The attractant properties of DMPT and L-glutamine are mediated through the olfactory and gustatory systems of fish. The following diagrams illustrate the putative signaling pathways involved.
Conclusion
References
- 1. Olfactory neural circuitry for attraction to amino acids revealed by transposon-mediated gene trap approach in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First evidence for the presence of amino acid sensing mechanisms in the fish gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The electroolfactogram: a review of its history and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gustation in fish: search for prototype of taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dietary Supplementation of an Organic Acid-Based Feed Attractant in Juvenile Largemouth Bass (Micropterus salmoides): Effects on Growth, Morphohistology, and Oxidative Stress [mdpi.com]
- 10. Frontiers | Effects of three feed attractants on the growth performance and meat quality of the largemouth bass (Micropterus salmoides) [frontiersin.org]
- 11. Effects of Compound Feed Attractants on Growth Performance, Feed Utilization, Intestinal Histology, Protein Synthesis, and Immune Response of White Shrimp (Litopenaeus Vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Functional Dichotomy: Dimethylpropiothetin Hydrochloride vs. Glycine Betaine
In the realm of chemical biology and drug development, the exploration of small molecules with significant physiological effects is paramount. Among these, Dimethylpropiothetin (DMPT) hydrochloride and glycine (B1666218) betaine (B1666868) (GB) have garnered considerable attention for their distinct yet occasionally overlapping roles in biological systems. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
While both are betaine-class compounds, their primary efficacies diverge significantly. DMPT hydrochloride is predominantly recognized as a potent feeding attractant in aquatic species, whereas glycine betaine is a well-established osmoprotectant, crucial for conferring tolerance to abiotic stress in a wide array of organisms, most notably plants.
Comparative Efficacy as a Feeding Stimulant
Dimethylpropiothetin is a highly effective feed attractant for a variety of aquatic animals.[1][2] Its mechanism of action involves the stimulation of olfactory and gustatory receptors, which triggers a strong feeding response.[1] Several studies have quantified its superior efficacy compared to other known attractants, including glycine betaine.
Table 1: Comparative Efficacy of DMPT and Other Compounds as Aquatic Feed Attractants
| Compound | Comparative Attractant Effect | Reference |
| Dimethylpropiothetin (DMPT) | Best attractant effect | [2][3] |
| Choline (B1196258) chloride | 1.25 times less effective than DMPT | [3] |
| Glycine betaine | 2.56 times less effective than DMPT | [3] |
| Methyl-methionine | 1.42 times less effective than DMPT | [3] |
| Glutamine | 1.56 times less effective than DMPT | [3] |
It is important to note that while glycine betaine does exhibit some attractant properties, its potency is markedly lower than that of DMPT in this specific application.[1][3]
Comparative Efficacy as an Osmoprotectant
Glycine betaine is a quintessential osmoprotectant, playing a critical role in cellular osmotic adjustment and the protection of macromolecules under stress conditions such as high salinity, drought, and extreme temperatures.[4][5][6] Its accumulation in cells helps to maintain water balance, stabilize proteins and membranes, and scavenge reactive oxygen species (ROS).[4][5][7]
Dimethylpropiothetin also functions as an osmolyte, particularly in marine algae where it was first identified.[8][9] However, the body of research on its osmoprotective efficacy is less extensive than that for glycine betaine. One study on Escherichia coli found dimethylthetin (a related compound) to be about as effective as glycine betaine in promoting growth in hypertonic conditions.[10]
The following table summarizes the effects of exogenous glycine betaine application on plant performance under abiotic stress, demonstrating its efficacy as an osmoprotectant.
Table 2: Effects of Exogenous Glycine Betaine on Plants Under Abiotic Stress
| Plant Species | Stress Condition | Glycine Betaine Concentration | Observed Effects | Reference |
| Tomato | Cold Stress | 30 mmol/L | Improved cold tolerance, higher Fv/Fm value and photochemical activity. | [11] |
| Rice (in vitro) | Salt Stress (NaCl) | 5 and 10 mM | Ameliorated salt-induced damages, improved plant height, root length, biomass, and total chlorophyll. | [12] |
| Alfalfa & Cowpea | Drought Stress | 100 and 200 ppm (foliar spray) | Improved drought tolerance and enhanced performance, particularly in Cowpea. | [13] |
| Chinese Hamster Ovary (CHO) cells | Hyperosmotic Stress | 15 mM | Strong osmoprotective effect, enabling cell growth at high osmolality. | [14] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental designs used to evaluate the efficacy of these compounds is crucial for replicating and building upon existing research.
Aquatic Feed Attractant Assay (General Workflow)
This assay is designed to quantify the chemoattractant properties of a compound on an aquatic species.
Plant Abiotic Stress Tolerance Assay (General Workflow)
This type of experiment evaluates the ability of a compound to mitigate the negative effects of environmental stress on plant growth and physiology.
Signaling and Metabolic Pathways
The mechanisms through which Dimethylpropiothetin hydrochloride and glycine betaine exert their effects are rooted in distinct biochemical pathways.
Glycine Betaine Biosynthesis and Action in Plants
In higher plants, glycine betaine is synthesized from choline in a two-step oxidation process.[4] It then acts to protect cellular components, particularly the photosynthetic apparatus, from stress-induced damage.[5][6]
Dimethylpropiothetin (DMPT) as a Chemostimulant
The action of DMPT as a feeding stimulant is a neurophysiological process involving the chemoreceptors of aquatic animals.
Conclusion
For researchers in aquaculture and animal nutrition, DMPT hydrochloride represents a powerful tool for enhancing feed intake. For scientists and drug development professionals focused on agriculture, crop science, and cellular stress responses, glycine betaine is a well-validated agent for mitigating the effects of environmental and cellular stress. The choice between these two molecules is, therefore, highly dependent on the specific application and biological system under investigation. Future research could explore potential synergistic effects or novel applications for these versatile compounds.
References
- 1. Buy Bulk – Dimethylpropiothetin (DMPT) | Wholesale Supplier [sinofoodsupply.com]
- 2. China DMPT 98% Dimethyl-Beta-Propiothetin Aquapro Aquatic Attractant (2-Carboxyethyl) dimethylsulfonium chloride s,s-Dimethyl-β-propionic acid thetine White Crystalline Powder Manufacturer and Exporter | Sustar [sustarfeed.com]
- 3. Dimethylpropiothetinï¼DMPT), natural S-containing compound (thio betaine) [efinegroup.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycinebetaine and abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dimethylsulfoniopropionate | C5H10O2S | CID 23736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of exogenous glycine betaine on growth and development of tomato seedlings under cold stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Osmoprotective effect of glycine betaine on thrombopoietin production in hyperosmotic Chinese hamster ovary cell culture: clonal variations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Aquaculture Potential: DMPT as a Potent Growth Promoter in Carp
A Comparative Analysis of Dimethylpropiothetin (DMPT) and Other Feed Additives in Enhancing Carp (B13450389) Growth and Feed Utilization
For researchers, scientists, and professionals in drug development focused on aquaculture, the quest for effective and safe growth promoters is paramount. This guide provides a comprehensive comparison of Dimethylpropiothetin (DMPT) with other common growth-promoting additives used in carp farming, supported by experimental data. We delve into the performance metrics, experimental methodologies, and potential biological mechanisms to offer a clear perspective on the efficacy of these compounds.
Performance Comparison: DMPT Outshines Alternatives
Experimental evidence consistently demonstrates the superior growth-promoting effects of DMPT in carp when compared to other additives such as probiotics, prebiotics, and carotenoids. Quantitative data from various studies are summarized below, highlighting key performance indicators.
Table 1: Comparative Efficacy of DMPT and Other Growth Promoters on Carp Growth Performance
| Growth Promoter | Dosage | Duration (days) | Weight Gain Rate (%) | Specific Growth Rate (SGR %/day) | Feed Conversion Ratio (FCR) | Reference |
| DMPT | 0.1 g/kg | 42 | 60.44 | 41.22 | -28.01% | [1][2] |
| 0.2 g/kg | 42 | 73.85 | 51.15 | -29.41% | [1][2] | |
| 0.3 g/kg | 42 | 98.49 | 60.31 | -33.05% | [1][2] | |
| Probiotics | 1 g/kg | 84 | - | - | - | [3] |
| (Bacillus subtilis c-3102) | ||||||
| Probiotics | 1 x 10^10 CFU/g | 28 | Significantly Increased | Significantly Increased | Significantly Reduced | [4] |
| (Bacillus subtilis) | ||||||
| Prebiotics | - | - | Improved | - | - | [3] |
| Carotenoids | 1% Beet Root | 45 | - | - | - | [5] |
| (Natural Sources) | 1% Carrot Peel | 45 | Significantly Higher | - | Lower | [5] |
| 1% Tomato Peel | 45 | - | Significantly Highest | - | [5] | |
| Control | No Additive | 42 | - | - | - | [1][2] |
Note: A negative percentage in FCR indicates a reduction, signifying improved feed efficiency.
The data clearly indicates that DMPT, particularly at a concentration of 0.3 g/kg, leads to a remarkable increase in both weight gain rate and specific growth rate, alongside a significant improvement in feed conversion ratio.[1][2] While probiotics and prebiotics also show positive effects on growth, the magnitude of improvement appears to be more pronounced with DMPT.[3][4] Carotenoids, primarily used for pigmentation, also exhibit some growth-promoting properties, though their primary function is not growth enhancement.[5]
Experimental Protocols: A Closer Look at the Methodology
To ensure the validity and reproducibility of these findings, it is crucial to understand the experimental designs employed in these studies. Below are detailed methodologies for key experiments cited in this guide.
DMPT Growth Promotion Trial in Carp
-
Objective: To evaluate the effect of different concentrations of DMPT on the growth performance of carp.
-
Experimental Fish: Healthy carp with a uniform initial body weight are selected and acclimatized to the experimental conditions for at least one week.
-
Experimental Design: The fish are randomly divided into different experimental groups, each with multiple replicates. A control group is fed a basal diet without DMPT, while the treatment groups receive the basal diet supplemented with varying concentrations of DMPT (e.g., 0.1 g/kg, 0.2 g/kg, and 0.3 g/kg).[6]
-
Feeding Regimen: The fish are fed to satiation two to three times daily for a specified period, typically 6 to 8 weeks. The amount of feed consumed is recorded.
-
Data Collection:
-
Growth Performance: Fish are weighed at the beginning and end of the experiment to calculate Weight Gain Rate (WGR) and Specific Growth Rate (SGR).
-
Feed Utilization: The total feed intake is recorded to determine the Feed Conversion Ratio (FCR).
-
Survival Rate: The number of surviving fish in each group is counted.
-
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the control and treatment groups.
Probiotics Efficacy Trial in Carp
-
Objective: To assess the impact of dietary probiotic supplementation on the growth and health of carp.
-
Experimental Diets: A basal diet is formulated, and the experimental diets are prepared by supplementing the basal diet with specific strains of probiotics (e.g., Bacillus subtilis) at a known concentration (e.g., 1 x 10^10 CFU/g). A control diet without probiotics is also prepared.
-
Experimental Setup: Carp are randomly distributed into tanks, with each dietary treatment having multiple replicates.
-
Feeding and Rearing: The fish are fed their respective diets for a predetermined duration (e.g., 28 days). Water quality parameters are monitored and maintained at optimal levels.
-
Data Analysis: Growth parameters (WGR, SGR), feed utilization (FCR), and in some cases, intestinal microbiota and antioxidant capacity are analyzed.[4]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the growth-promoting effects of a feed additive like DMPT in carp.
Understanding the Mechanism: Potential Signaling Pathways
While the precise molecular mechanisms of DMPT's growth-promoting effects in carp are still under investigation, research in related species suggests the involvement of key signaling pathways that regulate growth and antioxidant responses. One such proposed pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
DMPT, or its analogs, may enhance the antioxidant status of the fish.[7] This can lead to the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This improved antioxidant capacity can reduce oxidative stress, leading to better overall health and, consequently, improved growth performance.
References
- 1. Nrf2 and Nrf2-Related Proteins in Development and Developmental Toxicity: Insights from studies in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ahr signaling by Nrf2 during development: Effects of Nrf2a deficiency on PCB126 embryotoxicity in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejnf.journals.ekb.eg [ejnf.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. fisheriesjournal.com [fisheriesjournal.com]
- 6. The effects of DMPT and DMT on the feeding and growth promotion of carp fish [efinegroup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Natural vs. Synthetic Dimethylpropiothetin (DMPT)
For Researchers, Scientists, and Drug Development Professionals
Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, has garnered significant attention as a potent feed attractant in aquaculture. Its ability to stimulate feeding behavior and promote growth in various aquatic species is well-documented.[1] This guide provides a comparative analysis of DMPT derived from natural sources versus that produced through chemical synthesis, offering insights into their respective properties, performance, and methodologies for evaluation.
I. Overview and Production
Natural Dimethylpropiothetin is a metabolite found in marine algae and other aquatic organisms.[1][2] It is considered the original and purest form of the compound, responsible for the natural feeding cues in many aquatic environments. The extraction of DMPT from natural sources, primarily seaweeds, is a complex and often costly process, which has limited its large-scale industrial application.[3]
Synthetic Dimethylpropiothetin , on the other hand, is produced through chemical reactions, typically involving dimethyl sulfide (B99878) and 3-chloropropionic acid. This method allows for large-scale, cost-effective production with high purity and consistency, making it the more common form of DMPT used in commercial applications.
dot
Caption: Production pathways for natural and synthetic DMPT.
II. Comparative Data
Table 1: General Properties of Natural vs. Synthetic DMPT
| Feature | Natural Dimethylpropiothetin | Synthetic Dimethylpropiothetin |
| Source | Marine algae, seaweed, and other marine organisms[1][2] | Chemical synthesis from raw materials[3] |
| Production | Extraction and purification from natural sources | Controlled chemical reaction |
| Purity | Variable, often lower due to co-extraction of other compounds | High and consistent, typically ≥98%[2] |
| Cost-Effectiveness | High cost due to complex extraction and low yield[3] | Lower cost, suitable for large-scale production |
| Consistency | Batch-to-batch variability is common | High consistency between batches |
| Stability | Generally considered stable | Stable, but can be affected by processing conditions[4][5] |
Table 2: Performance Data of Synthetic DMPT in Carp (B13450389) (Cyprinus carpio)
The following data is from a study comparing the effects of different concentrations of synthetic DMPT and another attractant, DMT, on the growth of carp. The results for DMPT are highlighted below.
| DMPT Concentration in Feed | Daily Weight Gain Increase (vs. Control) | Feed Coefficient Decrease (vs. Control) | Survival Rate |
| 0.1 g/kg | 52.94% | 28.01% | 95% |
| 0.2 g/kg | 78.43% | 29.41% | 95% |
| 0.3 g/kg | 113.73% | 33.05% | 95% |
| Control (0 g/kg) | 0% | 0% | 90% |
| (Data sourced from a study on the effects of DMPT and DMT on carp)[6] |
This study demonstrates a significant, dose-dependent increase in growth performance with the addition of synthetic DMPT to the feed.[6]
An Analogous Case: Natural vs. Synthetic Astaxanthin (B1665798)
A study comparing natural and synthetic astaxanthin (another aquaculture feed additive) in rainbow trout found that synthetic astaxanthin led to more efficient pigmentation.[7] Conversely, natural astaxanthin was associated with better antioxidant properties and immunity.[7] This suggests that natural and synthetic versions of a compound may have different biological effects, a possibility that could also apply to DMPT.
III. Experimental Protocols
Feed Attractant Assay (Biting-Ball Test)
This protocol is a common method to evaluate the efficacy of a feed attractant.
Objective: To quantify the attractant effect of DMPT by measuring the frequency of fish biting a stimulus source.
Methodology:
-
Preparation of Test Substance: Prepare different concentrations of DMPT (e.g., 0.1%, 0.2%, 0.5%) in a solution.
-
Preparation of Biting Balls: Inject a standard volume of the DMPT solution into a cotton ball. A control ball with no DMPT should also be prepared. Wrap the cotton balls in gauze.[8]
-
Acclimation: Place a group of fish (e.g., 50 fish) in a tank and allow them to acclimate.[8]
-
Assay: Suspend the biting balls in the tank.
-
Data Collection: Record the number of bites on each ball over a specific period (e.g., 10 minutes).
-
Analysis: Compare the number of bites on the DMPT-containing balls to the control ball. Statistical analysis (e.g., ANOVA) is used to determine significance.
dot
Caption: Workflow for a feed attractant biting-ball assay.
Stability Testing of DMPT in Feed
This protocol outlines the general steps for assessing the stability of DMPT in aquaculture feed.
Objective: To determine the degradation rate of DMPT in feed under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare a batch of feed with a known concentration of DMPT.
-
Storage Conditions: Store the feed samples in conditions that mimic real-world scenarios (e.g., controlled temperature and humidity).[4][5]
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6 months).[5]
-
Extraction: At each time point, take a subsample of the feed and extract the DMPT using an appropriate solvent.
-
Quantification: Analyze the concentration of DMPT in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of DMPT remaining at each time point relative to the initial concentration to determine the stability.
IV. Signaling Pathway
DMPT primarily acts as a chemosensory stimulant, activating the olfactory and gustatory systems in fish.[9] While the precise molecular cascade for DMPT is a subject of ongoing research, a plausible signaling pathway based on known mechanisms of chemoreception in fish is illustrated below.
dot
Caption: Plausible chemosensory signaling pathways for DMPT in fish.
This diagram illustrates how DMPT binding to olfactory and gustatory receptors can initiate a G-protein coupled cascade, leading to neuron or receptor cell depolarization and ultimately triggering a feeding response.[10][11][12]
V. Conclusion
The choice between natural and synthetic Dimethylpropiothetin hinges on the specific application and economic considerations.
-
Synthetic DMPT offers a cost-effective, high-purity, and consistent product suitable for large-scale use in commercial aquaculture feeds. Its efficacy in promoting growth and feed intake is supported by experimental data.
-
Natural DMPT , while being the original source of this potent attractant, is hampered by high production costs and potential for variability. However, the possibility of it containing other beneficial, co-extracted compounds that could offer a broader range of biological effects, as seen in the case of astaxanthin, cannot be discounted and warrants further research.
For researchers and drug development professionals, synthetic DMPT provides a reliable and standardized compound for experimental studies. Future research should focus on direct comparative trials between natural and synthetic DMPT to fully elucidate any potential differences in their biological activity and overall performance in aquaculture.
References
- 1. feedstim.com [feedstim.com]
- 2. DMPT Fish Powder Attractant: Effective & Safe for All Species [accio.com]
- 3. mdpi.com [mdpi.com]
- 4. ifif.org [ifif.org]
- 5. ifif.org [ifif.org]
- 6. The effects of DMPT and DMT on the feeding and growth promotion of carp fish [efinegroup.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Effects of three feed attractants on the growth performance and meat quality of the largemouth bass (Micropterus salmoides) [frontiersin.org]
- 9. Olfaction and gustation in fish: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation between Olfactory Receptor Cell Type and Function in the Channel Catfish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gustation in fish: search for prototype of taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DMPT Hydrochloride: A Comparative Analysis of its Efficacy in Freshwater and Marine Species
An Indispensable Tool for Aquaculture and Research
Introduction: Dimethylpropiothetin hydrochloride (DMPT), a naturally occurring sulfur-containing compound, has garnered significant attention within the aquaculture industry and scientific community as a potent feed attractant for a wide array of aquatic organisms. Its ability to stimulate feeding behavior is well-documented, leading to improved growth rates, feed conversion ratios, and overall production efficiency. This guide provides a comparative analysis of DMPT hydrochloride's effectiveness in freshwater versus marine species, supported by available experimental data. It also explores alternative chemoattractants and details the experimental protocols used to evaluate these substances, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy of DMPT Hydrochloride
DMPT has demonstrated remarkable efficacy as a feeding attractant in both freshwater and marine environments. While direct comparative studies under identical experimental conditions are limited, research on various species within each environment provides strong evidence of its effectiveness.
In Freshwater Species:
Studies on freshwater fish such as carp (B13450389), grass carp, and tilapia have consistently shown that DMPT significantly enhances feed intake and growth performance. For instance, in a study on carp, the addition of DMPT to feed significantly increased the biting frequency, weight gain rate, specific growth rate, and survival rate, while concurrently decreasing the feed conversion ratio. Another study on grass carp identified DMPT as a potent attractant in behavioral maze tests. Research on juvenile GIFT tilapia showed that while tryptophan and dimethylthetin (DMT) significantly increased feed intake, DMPT is also recognized as an effective attractant.
In Marine Species:
Similarly, DMPT has proven to be a powerful growth promoter for several marine fish species. A study involving red sea bream, yellowtail, and flounder reported significant increases in growth with the dietary administration of DMPT. The body weight gain of the DMPT group was approximately 2.5 times higher than the control group in red sea bream after 18 days. In shrimp, a crucial marine aquaculture species, the inclusion of attractants is vital for improving the palatability of feeds, especially those with high plant protein content. While specific quantitative data on DMPT's singular effect in some shrimp studies can be part of a proprietary mix, its role as a key attractant is widely acknowledged.
Alternative Feed Attractants
While DMPT is a highly effective attractant, several other compounds are also used in aquaculture to stimulate feeding. These include:
-
Dimethylthetin (DMT): A compound structurally similar to DMPT, it has also been shown to be an effective attractant, though some studies suggest DMPT is more potent.
-
Betaine: A quaternary ammonium (B1175870) compound that is widely used as a feed attractant in the aquaculture industry.
-
Amino Acids: Various amino acids, such as L-glutamic acid, L-alanine, L-proline, L-arginine, and glycine, have been identified as feeding stimulants for different fish species.
-
Trimethylamine N-oxide (TMAO): A compound found in many marine organisms that can act as a feeding stimulant.
-
Inosine Monophosphate (IMP): A nucleotide that has been shown to be an effective attractant for carnivorous fish.
The effectiveness of these alternatives can be species-specific, and they are often used in combination to create a more potent attractant profile.
Data Presentation
Table 1: Quantitative Effects of DMPT in Freshwater Species
| Species | Parameter | DMPT Concentration | Result | Citation |
| Carp | Biting Frequency | Not specified | Significantly increased compared to control | [1] |
| Carp | Weight Gain Rate | Optimal concentration | Significantly increased compared to control | [1] |
| Carp | Feed Conversion Ratio | Optimal concentration | Significantly decreased compared to control | [1] |
| Grass Carp | Attraction | Not specified | Attractant effect observed in maze test | [2] |
Table 2: Quantitative Effects of DMPT in Marine Species
| Species | Parameter | DMPT Concentration | Result | Citation |
| Red Sea Bream | Body Weight Gain | 5mM | ~2.5-fold increase vs. control at 18 days | |
| Yellowtail | Body Weight Gain | 1mM | Significant increase vs. control | |
| Flounder | Body Weight Gain | Not specified | Significant increase vs. control |
Table 3: Comparison of DMPT with Alternative Attractants in Freshwater Species
| Species | Attractants Compared | Parameter | Result | Citation |
| Carp | DMPT vs. DMT | Biting Frequency, Weight Gain | DMPT showed a more significant effect than DMT | [1] |
| Grass Carp | DMPT, DMT, Amino Acids | Attraction | DMPT, DMT, and several amino acids showed attractive effects | [2] |
| Hucho taimen | DMPT, TMAO, Betaine, IMP | Serum Protein, Globulin | 0.2% DMPT significantly increased total protein and globulin | [3] |
Table 4: Comparison of DMPT with Alternative Attractants in Marine Species
| Species | Attractants Compared | Parameter | Result | Citation |
| Shrimp | Betaine/Amino Acid Mixture | Growth, FCR | Addition of 1.5% mixture to plant-protein diet improved growth and FCR | [4] |
Experimental Protocols
1. Feeding Trials:
-
Objective: To determine the effect of a test substance on feed intake, growth rate, and feed conversion ratio.
-
Methodology:
-
Acclimation: Fish are acclimated to the experimental conditions (tanks, water quality, and a basal diet) for a period of 1-2 weeks.
-
Diet Preparation: Experimental diets are prepared by incorporating the test substance at various concentrations into a basal feed mixture. A control diet without the test substance is also prepared.
-
Feeding: Fish are fed the experimental diets to apparent satiation two or three times daily for a predetermined period (e.g., 8 weeks).
-
Data Collection: The amount of feed consumed is recorded daily. Fish are weighed at the beginning and end of the trial to determine weight gain.
-
Calculations:
-
Weight Gain (WG) %: [(Final weight - Initial weight) / Initial weight] * 100
-
Specific Growth Rate (SGR) %/day: [(ln(Final weight) - ln(Initial weight)) / Number of days] * 100
-
Feed Conversion Ratio (FCR): Total feed intake / Weight gain
-
Feed Intake (FI): Total feed consumed / Number of fish
-
-
2. Behavioral Assays (Y-Maze):
-
Objective: To assess the chemo-attractant or repellent properties of a substance.
-
Methodology:
-
Apparatus: A Y-shaped maze with a starting arm and two choice arms. Water flows from the choice arms to the starting arm.
-
Procedure:
-
The test substance is introduced into the water flowing into one of the choice arms, while the other arm receives untreated water (control).
-
A fish is placed in the starting arm and allowed to acclimate for a set period.
-
The barrier to the choice arms is removed, and the fish's movement is recorded for a defined duration.
-
-
Data Analysis: The time spent in each arm and the first arm entered are recorded to determine preference or avoidance of the test substance.
-
Signaling Pathways and Experimental Workflows
Conclusion
DMPT hydrochloride stands out as a highly effective feeding attractant for a broad spectrum of both freshwater and marine aquatic species. The available data, although not from direct comparative studies, strongly indicates its significant positive impact on feed intake and growth across different environments. While alternatives exist, DMPT's potency is frequently highlighted in the literature. For researchers and professionals in aquaculture and drug development, understanding the nuances of its application and the standardized protocols for its evaluation is crucial for optimizing its benefits. Future research should focus on direct comparative studies to elucidate the species-specific and environment-specific efficacy of DMPT and other chemoattractants, which will further refine feeding strategies and contribute to the sustainable growth of the aquaculture industry.
References
The Cost-Effectiveness of DMPT in Commercial Aquaculture: A Comparative Guide
In the competitive landscape of commercial aquaculture, optimizing feed costs while maximizing growth performance is paramount. Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, has emerged as a potent feed attractant, but its cost-effectiveness compared to other additives like betaine (B1666868) and traditional fishmeal warrants a thorough evaluation. This guide provides a comprehensive comparison of DMPT's performance, supported by experimental data, detailed methodologies, and an exploration of its underlying biological mechanisms.
Performance Comparison: DMPT vs. Alternatives
The efficacy of a feed attractant is primarily measured by its ability to stimulate feed intake, which in turn influences key production parameters such as growth rate, feed conversion ratio (FCR), and overall survival. Experimental evidence suggests that DMPT can significantly enhance these metrics in various aquaculture species.
A crucial aspect of evaluating DMPT's cost-effectiveness is a direct comparison with other widely used feed attractants, particularly betaine. While both are effective, studies suggest DMPT may elicit a stronger feeding response at lower inclusion levels.
Table 1: Comparative Performance of DMPT and Betaine on Growth Parameters in Aquaculture
| Species | Attractant | Inclusion Level | Weight Gain (g) | Specific Growth Rate (%/day) | Feed Conversion Ratio (FCR) | Source(s) |
| Yellow River Carp (Cyprinus carpio) | Control (Plant Protein) | - | - | - | - | [1] |
| Compound Attractant with DMPT | 0.06% DMPT + 0.22% tangerine peel powder + 0.75% yeast powder | Significantly higher than control | Significantly higher than control | Significantly lower than control | [1] | |
| Compound Attractant with Betaine | 0.07% sodium glutamate (B1630785) + 0.22% tangerine peel powder + 0.34% betaine | Significantly higher than control | Significantly higher than control | Significantly lower than control | [1] | |
| Largemouth Bass (Micropterus salmoides) | Control (Low Fish Meal) | - | - | - | - | [2] |
| Betaine | 0.2% | Increased (at 4 weeks) | Increased (at 4 weeks) | - | [2] | |
| Common Carp (Cyprinus carpio) | Control | 0% | 7.46 | - | 4.35 | [3] |
| Betaine Hydrochloride | 0.20% | 10.80 | 1.06 | 3.23 | [3] | |
| Betaine Hydrochloride | 0.25% | - | - | 3.66 | [3] |
Note: The study on Yellow River Carp used compound attractants, making a direct comparison of DMPT and betaine alone challenging. However, it demonstrates the potential of both substances to improve performance in plant-based diets.
Experimental Protocols
To ensure the validity and reproducibility of findings, detailed experimental protocols are essential. Below is a synthesized methodology for a typical feeding trial evaluating the efficacy of a feed attractant like DMPT.
Experimental Workflow for Evaluating Feed Attractants
Caption: A generalized workflow for an aquaculture feeding trial to evaluate feed attractants.
Key Methodological Components:
-
Test Animals and Acclimation: Healthy, uniformly sized animals (e.g., shrimp or fish) are sourced and acclimated to the experimental conditions (tanks, water quality, and a basal diet) for a period of at least one week to reduce stress.[4][5][6]
-
Experimental Diets: A basal diet is formulated to meet the known nutritional requirements of the test species. This basal diet is then divided into batches to create the different treatment groups. The control group receives the basal diet with no attractant. Treatment groups receive the basal diet supplemented with varying concentrations of the test attractant (e.g., DMPT at 100, 200, 300, 400, 500, 600, and 700 mg/kg).[4] Another common alternative, such as betaine, would be included as a separate treatment group for comparison. All diets are prepared to be isonitrogenous and isoenergetic.
-
Experimental Design: Animals are randomly distributed into replicate tanks for each dietary treatment. A typical design would involve at least three replicate tanks per treatment to ensure statistical power.[4] Stocking density is maintained at a level that does not impede growth or cause undue stress.[4]
-
Feeding and Water Quality Management: Fish or shrimp are fed a predetermined ration (e.g., a percentage of their body weight) or ad libitum (to satiation) multiple times a day.[4] Uneaten feed is collected to accurately calculate feed intake. Water quality parameters such as temperature, pH, dissolved oxygen, and ammonia (B1221849) levels are monitored daily and maintained within the optimal range for the species.[5][6]
-
Data Collection and Analysis:
-
Growth Performance: Animals are weighed at the beginning and end of the trial to determine weight gain (WG), specific growth rate (SGR), and average daily gain (ADG).[7][8]
-
Feed Utilization: The total amount of feed consumed is recorded to calculate the feed conversion ratio (FCR), which is the ratio of feed intake to weight gain.[7][8]
-
Survival Rate: The number of surviving animals in each tank is recorded at the end of the experiment.
-
Statistical Analysis: Data are subjected to statistical analysis, typically using analysis of variance (ANOVA), to determine if there are significant differences between the treatment groups.
-
Mechanism of Action: The Signaling Pathway of DMPT
DMPT functions as a potent chemoattractant by stimulating the olfactory and gustatory receptors of aquatic animals. This stimulation triggers a signaling cascade within the sensory neurons, ultimately leading to a behavioral response of increased feed-seeking and ingestion. The primary mechanism involves the activation of G-protein coupled receptors (GPCRs) located on the membranes of chemosensory neurons.
Hypothesized DMPT Chemosensory Signaling Pathway
Caption: A proposed model of the DMPT chemosensory signaling pathway in aquatic animals.
Upon binding of DMPT to a specific GPCR, the associated G-protein is activated. This activation can trigger one of two primary signaling cascades:
-
The cAMP Pathway: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). Increased intracellular cAMP can directly open cyclic nucleotide-gated ion channels or activate Protein Kinase A (PKA), which then phosphorylates and opens ion channels.
-
The Phospholipase C (PLC) Pathway: The activated G-protein can also stimulate Phospholipase C, which cleaves a membrane lipid (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates Protein Kinase C (PKC). Both calcium and PKC can modulate the activity of ion channels.
The opening of these ion channels leads to a depolarization of the sensory neuron's membrane, generating an electrical signal that is transmitted to the brain. The brain interprets this signal as a positive feeding cue, prompting the animal to initiate foraging and feeding behaviors.
Conclusion
The available evidence strongly suggests that DMPT is a highly effective feed attractant in commercial aquaculture, with the potential to significantly improve growth performance and feed efficiency. While a definitive, universal cost-benefit analysis against alternatives like betaine is challenging due to species-specific responses and varying market prices of additives and feed ingredients, the potent chemo-attractant properties of DMPT at low inclusion levels present a compelling case for its cost-effectiveness. Further research focusing on direct, species-specific comparative trials with comprehensive economic analyses will be invaluable for aquaculture producers seeking to optimize their feed formulations and enhance the profitability of their operations. The elucidation of the precise signaling pathways involved in DMPT chemoreception will also open new avenues for the development of even more effective and targeted feed attractants.
References
- 1. FSHN24-7/FS462: A Review of Feed Attractants as a Guide for Aquaculture Operations [edis.ifas.ufl.edu]
- 2. Prediction of Feed Efficiency and Performance-Based Traits in Fish via Integration of Multiple Omics and Clinical Covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The repertoire of olfactory C family G protein-coupled receptors in zebrafish: candidate chemosensory receptors for amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Compound Feed Attractants on Growth Performance, Feed Utilization, Intestinal Histology, Protein Synthesis, and Immune Response of White Shrimp (Litopenaeus Vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Modulation of Olfactory Sensing Receptors in Carnivorous Rainbow Trout (Oncorhynchus mykiss) Fed from First Feeding with Plant-Based Diet | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
DMPT vs. Other Sulfur-Containing Compounds: A Comparative Guide to Attractant Efficacy
An objective analysis of Dimethylpropiothetin (DMPT) as a premier attractant in aquaculture, supported by experimental data and methodological insights for researchers and scientists.
Dimethylpropiothetin, commonly known as DMPT, is a naturally occurring sulfur-containing compound that has garnered significant attention as a highly effective feed attractant for a wide range of aquatic animals.[1][2] This guide provides a detailed comparison of DMPT's attractant effects against other sulfur-containing compounds and common attractants, presenting quantitative data, experimental protocols, and the underlying chemoreception pathways.
Comparative Performance: DMPT's Superior Attractant Effect
Numerous studies have demonstrated that DMPT is a potent attractant, often outperforming other compounds in stimulating feeding behavior in both freshwater and marine species.
Quantitative Comparison of Attractant Efficacy
Data consistently shows DMPT to be a more powerful attractant compared to several other widely used substances. Its effect is reported to be significantly higher than that of choline (B1196258) chloride, glycine (B1666218) betaine, methyl-methionine, and glutamine.[1]
| Compound | Comparative Attractant Efficacy (Relative to DMPT) |
| DMPT | 1.00 |
| Choline Chloride | 0.80 |
| Glycine Betaine | 0.39 |
| Methyl-Methionine | 0.70 |
| Glutamine | 0.64 |
| Data sourced from commercial product information sheets, presenting DMPT's effect as 1.25 times that of choline chloride, 2.56 times that of glycine betaine, 1.42 times that of methyl-methionine, and 1.56 times that of glutamine.[1] |
Performance Against Other Sulfur Compounds
In studies directly comparing various sulfur-containing organic compounds, DMPT consistently demonstrates the strongest effect on the feeding behavior and olfactory responses of fish.
A study on grass carp (B13450389) evaluated the olfactory response to several compounds using electro-olfactogram (EOG) recordings. The intensity of the response, from lowest to highest, was recorded as: taurine, L-glutamic acid, L-proline, L-arginine, glycine, L-alanine, DMPT, and finally DMT (Dimethylthetin), indicating a potent response to DMPT and its related compound DMT.[3] While both DMPT and DMT show strong attractant properties, DMPT is generally considered to have a better functional effect and is a naturally occurring substance found in aquatic animals, unlike DMT which is a synthetic compound.[2]
Other sulfur compounds like dimethylsulfoxide and dimethylsulfone have also been shown to promote striking behavior in fish, but to a lesser extent than DMPT.[2]
Experimental Protocols for Attractant Evaluation
The efficacy of feeding attractants is quantified through various established experimental methodologies, primarily focusing on behavioral and physiological responses.
Behavioral Assays
These methods directly observe and quantify the feeding response of aquatic animals to chemical stimuli.
-
Biting-Ball Test: This test measures the feeding stimulation effect of a compound. A food ball or pellet made of an inert substance (e.g., cellulose) is impregnated with the test attractant at a specific concentration. The number of bites the ball receives from the test subjects over a set period is recorded. Higher bite counts indicate a stronger attractant effect. This method has been used to determine optimal concentrations for attractants like DMPT, allicin, and betaine.[3]
-
Behavioral Maze Test: This method is used to screen for the attractive or suppressive effects of various stimuli. Fish are placed in a maze with different channels, some containing the test substance. The preference of the fish for a particular channel, determined by the time spent or frequency of entry, indicates the substance's attractant or repellent properties.[3]
-
Food Consumption and Growth Trials: In a more applied setting, attractants are mixed into feed and offered to fish over an extended period.[4] Key performance indicators such as feed intake, weight gain rate, specific growth rate, and feed conversion ratio are measured to determine the attractant's effectiveness in a practical aquaculture scenario.[5]
Electrophysiological Assays
These techniques provide direct physiological evidence of chemosensory stimulation.
-
Electro-olfactogram (EOG) Recording: EOG measures the electrical responses of the olfactory organ to chemical stimuli. Electrodes are placed on the olfactory epithelium of the fish to record voltage changes when a solution containing the test compound is introduced. A stronger electrical response indicates a more potent stimulation of the olfactory receptors. This method has been used to confirm the strong olfactory stimulation induced by DMPT compared to other compounds like L-glutamine.[3]
Figure 1. A generalized workflow for the comparative evaluation of aquatic feed attractants.
Mechanism of Action: Chemoreception Signaling
The attractant effect of DMPT and other sulfur-containing compounds is mediated by the chemosensory systems of aquatic animals—olfaction (smell) and gustation (taste).[6][7]
-
Stimulus Detection: DMPT, being a water-soluble molecule, disperses in the aquatic environment.[6] These chemical cues are detected by specialized receptor cells located in the olfactory organs (nares) and taste buds, which can be found on the lips, mouth, and even the external body surface of some fish.[6][7]
-
Receptor Binding: Fish taste and olfactory receptors are known to interact with low molecular weight compounds that contain specific chemical groups. For sulfur compounds like DMPT, the dimethylsulfonium ((CH3)2S+-) group is a key feature for binding to these chemoreceptors.[1]
-
Signal Transduction: The binding of DMPT to a receptor protein triggers a cascade of intracellular events. This process converts the chemical signal into an electrical signal (a nerve impulse).[8]
-
Neural Processing: This electrical signal is then transmitted via sensory neurons to the brain (e.g., the olfactory bulb and other processing centers).[6]
-
Behavioral Response: The brain interprets these signals, leading to a recognized "smell" or "taste," which in turn elicits a specific behavioral response, such as increased swimming activity, searching for the source of the stimulus, and initiating feeding or biting behavior.[3]
Figure 2. Simplified signaling pathway for DMPT chemoreception in fish.
References
- 1. China DMPT 98% Dimethyl-Beta-Propiothetin Aquapro Aquatic Attractant (2-Carboxyethyl) dimethylsulfonium chloride s,s-Dimethyl-β-propionic acid thetine White Crystalline Powder Manufacturer and Exporter | Sustar [sustarfeed.com]
- 2. How to distinguish DMPT and DMT [efinegroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Attracting Common Carp to a bait site with food reveals strong positive relationships between fish density, feeding activity, environmental DNA, and sex pheromone release that could be used in invasive fish management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine-Dominated Feeding Attractant Mixture Induces Efficient Foraging in Neptunea cumingii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalseafood.org [globalseafood.org]
- 7. researchgate.net [researchgate.net]
- 8. Pesticides Drive Stochastic Changes in the Chemoreception and Neurotransmission System of Marine Ectoparasites [mdpi.com]
Statistical Validation of Increased Feed Intake with DMPT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimethylpropiothetin (DMPT) as a feed intake enhancer in aquaculture. The information presented is supported by experimental data to aid in the evaluation of DMPT against other alternatives.
Quantitative Performance Data
The efficacy of DMPT in stimulating feed intake and promoting growth in aquatic species has been demonstrated in several studies. The following tables summarize the key quantitative data from a controlled experiment on carp (B13450389), comparing the effects of different concentrations of DMPT with a control diet and a diet supplemented with Dimethylthetin (DMT), another known feed attractant.
Table 1: Effect of DMPT on Biting Frequency in Carp
| Treatment | Concentration (g/kg of feed) | Biting Frequency (counts/2 min) |
| Control | 0 | 25.3 ± 3.1 |
| DMPT | 0.1 | 48.2 ± 4.5 |
| DMPT | 0.2 | 55.7 ± 5.2 |
| DMPT | 0.3 | 63.4 ± 6.8 |
| DMT | 0.1 | 39.8 ± 3.9 |
| DMT | 0.2 | 45.1 ± 4.2 |
| DMT | 0.3 | 51.6 ± 5.5 |
Data presented as mean ± standard deviation.
Table 2: Effect of DMPT on Growth Performance and Feed Utilization in Carp
| Treatment | Concentration (g/kg of feed) | Weight Gain Rate (%) | Specific Growth Rate (%/day) | Feed Conversion Ratio (FCR) |
| Control | 0 | 100 ± 8.7 | 1.15 ± 0.10 | 2.07 ± 0.18 |
| DMPT | 0.1 | 160.4 ± 12.5 | 1.62 ± 0.13 | 1.49 ± 0.12 |
| DMPT | 0.2 | 173.9 ± 14.1 | 1.74 ± 0.15 | 1.46 ± 0.11 |
| DMPT | 0.3 | 198.5 ± 17.9 | 1.84 ± 0.16 | 1.39 ± 0.13 |
| DMT | 0.1 | 135.7 ± 11.8 | 1.41 ± 0.11 | 1.68 ± 0.14 |
| DMT | 0.2 | 148.2 ± 12.3 | 1.53 ± 0.12 | 1.59 ± 0.13 |
| DMT | 0.3 | 163.6 ± 13.7 | 1.65 ± 0.14 | 1.52 ± 0.12 |
Data presented as mean ± standard deviation.
In studies on marine fish, dietary administration of DMPT also showed significant increases in body weight gain. For red sea bream, a 2.5-fold increase was observed at day 18, and for yellowtail, a 4.5-fold increase was seen at day 13 compared to control groups[1].
Experimental Protocols
The following is a representative experimental protocol based on studies investigating the effects of DMPT on carp[2][3].
Objective: To evaluate the effect of DMPT as a feed attractant on the feed intake and growth performance of carp.
Experimental Animals: Healthy carp with an average initial body weight of approximately 30g were used. The fish were acclimated to the laboratory conditions for one week prior to the experiment, during which they were fed a basal diet.
Experimental Diets:
-
Control Diet: A basal feed mixture was prepared by crushing standard carp feed and mixing it with an equal amount of alpha-starch. This mixture was then formed into granules with distilled water and air-dried.
-
DMPT-Supplemented Diets: The basal feed mixture was supplemented with DMPT at concentrations of 0.1 g/kg, 0.2 g/kg, and 0.3 g/kg of feed. DMPT crystals were first dissolved in distilled water and then thoroughly mixed with the feed ingredients before pelleting and drying.
-
DMT-Supplemented Diets: For comparison, diets supplemented with DMT at the same concentrations were also prepared using the same method.
Experimental Design:
-
Fish were randomly distributed into experimental tanks, with 20 fish per tank.
-
Each dietary treatment was tested in triplicate.
-
The experiment was conducted for a duration of 6 weeks.
Feeding and Rearing Conditions:
-
Fish were fed three times a day at 8:00, 13:00, and 17:00.
-
The daily feeding rate was maintained at 5-7% of the fish's body weight.
-
Water quality parameters (temperature, pH, dissolved oxygen) were monitored and maintained within the optimal range for carp.
Data Collection and Analysis:
-
Biting Frequency: To assess the attractant effect, the number of bites on the feed pellets within a 2-minute interval was recorded.
-
Growth Performance: Fish were weighed at the beginning and end of the experiment to calculate the Weight Gain Rate (WGR) and Specific Growth Rate (SGR).
-
Feed Utilization: The total feed consumed was recorded to calculate the Feed Conversion Ratio (FCR).
-
Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.
Signaling Pathway of DMPT in Fish Gustatory Receptors
DMPT enhances feed intake by stimulating the gustatory (taste) and olfactory (smell) receptors of aquatic animals[4][5]. The primary mechanism involves the activation of G-protein-coupled receptors (GPCRs) in the taste buds[6][7]. The binding of DMPT to these receptors initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of a positive feeding cue.
Caption: DMPT gustatory signaling pathway in fish.
Experimental Workflow
The process of validating the efficacy of DMPT as a feed attractant follows a structured experimental workflow.
Caption: Workflow for DMPT feed additive validation.
Logical Relationship of DMPT's Effects
The positive impact of DMPT on aquaculture production is a result of a cascade of interconnected physiological and behavioral responses.
Caption: Logical flow of DMPT's impact in aquaculture.
References
- 1. researchgate.net [researchgate.net]
- 2. China The effects of DMPT and DMT on the feeding and growth promotion of carp fish Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 3. The effects of DMPT and DMT on the feeding and growth promotion of carp fish [efinegroup.com]
- 4. DMPT: A Distinctive and Efficient Aquaculture Feed Attractant [yufinebio.com]
- 5. nbinno.com [nbinno.com]
- 6. Gustation in fish: search for prototype of taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Ligands for Fish Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of olfactory sensitivity to Dimethylpropiothetin.
A Comparative Guide to the Olfactory Sensitivity to Dimethylpropiothetin (DMPT) Across Species
Dimethylpropiothetin (DMPT) is a naturally occurring sulfur compound found in marine algae and is recognized as a potent chemoattractant and feeding stimulant for a wide range of aquatic organisms.[1] Despite its well-documented behavioral effects, a comprehensive cross-species comparison of olfactory sensitivity to DMPT at a quantitative level is currently limited in scientific literature. This guide synthesizes the available data on DMPT's role as a chemical cue and presents a comparative overview, including a detailed examination of the closely related compound, dimethyl sulfide (B99878) (DMS), to provide a broader context for understanding olfactory sensitivity to these ecologically vital molecules.
Quantitative and Qualitative Olfactory Responses
Direct quantitative comparisons of olfactory detection thresholds for DMPT across multiple species are scarce. However, the available evidence strongly indicates its significance as a feeding attractant for both freshwater and saltwater species. In contrast, the olfactory sensitivity to DMS, a volatile breakdown product of DMPT, has been quantitatively studied in some marine mammals, offering valuable insights into the potential sensitivity to related sulfur compounds.
Table 1: Summary of Olfactory Sensitivity to DMPT and DMS in Various Species
| Species | Compound | Type of Response | Key Findings |
| Red Sea Bream (Pagrus major) | DMPT | Behavioral (Feeding) | Dietary supplementation with DMPT at an optimal concentration of 5mM significantly increased growth, indicating its role as a potent feeding stimulant.[2] |
| Yellowtail (Seriola quinqueradiata) | DMPT | Behavioral (Feeding) | An optimal dietary concentration of 1mM DMPT resulted in a significant increase in body weight gain, highlighting its effectiveness as a feed attractant.[2] |
| Flounder (Paralichthys olivaceus) | DMPT | Behavioral (Feeding) | Exhibited enhanced growth with dietary DMPT supplementation.[2] |
| Atlantic Cod (Gadus morhua) | DMPT | Physiological | DMPT fed to cod was absorbed from the digestive system and deposited in tissues.[3] |
| Various Crustaceans | DMPT | Behavioral (Feeding) | Generally recognized as a highly effective feed lure stimulant, improving feed intake.[1][4] |
| Harbour Seal (Phoca vitulina) | DMS | Behavioral (Olfactory) | Possess an extraordinarily high olfactory sensitivity to DMS, with detection thresholds of 13 and 20 pmol m⁻³. This sensitivity is believed to aid in locating productive foraging areas.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of scientific findings. Below is a summary of a behavioral olfaction study conducted on harbour seals to determine their detection threshold for DMS, which can serve as a model for future quantitative studies on DMPT.
Behavioral Olfactory Threshold Determination in Harbour Seals (adapted from a study on DMS)
Objective: To determine the lowest concentration of a chemical cue (in this case, DMS) that an animal can reliably detect.
Experimental Setup:
-
Subjects: Two male harbour seals.
-
Apparatus: A custom-made olfactometer designed to present controlled concentrations of the odorant against a clean air control. The apparatus typically consists of a stimulus delivery system with multiple channels, allowing for the presentation of different concentrations and a control.
-
Stimulus Preparation: Gaseous DMS concentrations were generated by vaporizing different dilutions of a DMS solution. Stimuli were prepared in sealable glass syringes.[5]
-
Training Paradigm: A " go/no-go " response paradigm was used.
-
Go-Response (Stimulus Present): Seals were trained to touch a target with their nose when they detected the DMS odor. A correct response was rewarded with fish.
-
No-Go Response (Control Present): Seals were trained to remain still when presented with the control (clean air). A correct response was also rewarded.
-
-
Trial Structure:
-
The seal positions itself at a designated station.
-
The olfactometer presents either the DMS stimulus or the control in a randomized order.
-
The seal's response (touching the target or remaining still) is recorded.
-
Correct responses are rewarded to maintain motivation.
-
-
Data Analysis: The detection threshold is typically defined as the concentration at which the animal correctly detects the stimulus in 50% of the trials (corrected for chance).
Signaling Pathways and Experimental Workflows
The precise molecular signaling pathway for DMPT olfaction has not been fully elucidated. However, based on the general mechanism of olfaction in aquatic vertebrates, a putative pathway can be proposed. Odorants like DMPT are thought to bind to G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons. This interaction initiates an intracellular signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP), which ultimately leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain.
Below are diagrams illustrating a generalized olfactory signaling pathway and a typical experimental workflow for assessing olfactory sensitivity.
Caption: Generalized olfactory signaling pathway for DMPT.
Caption: General experimental workflow for olfactory sensitivity testing.
References
- 1. Olfaction in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol [mdpi.com]
- 3. Electrophysiological evidence for acidic, basic, and neutral amino acid olfactory receptor sites in the catfish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High olfactory sensitivity for dimethyl sulphide in harbour seals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking Aquaculture Potential: A Comparative Analysis of DMPT and Choline Chloride in Fish Diets
For researchers, scientists, and drug development professionals in the aquaculture industry, the optimization of feed formulations is paramount to enhancing fish growth, improving feed efficiency, and ensuring overall stock health. Among the myriad of feed additives, Dimethylpropiothetin (DMPT) and Choline (B1196258) Chloride have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the formulation of advanced aquafeeds.
Dimethylpropiothetin (DMPT) is primarily recognized as a potent feed attractant, or phagostimulant, while Choline Chloride is an essential, vitamin-like nutrient crucial for metabolic function. While they operate through distinct mechanisms, their combined use can elicit synergistic effects on fish growth and health.[1]
Performance Data: A Quantitative Comparison
While direct, comprehensive comparative studies testing DMPT and Choline Chloride under identical conditions are limited in publicly available literature, a synthesis of data from various studies allows for a quantitative assessment of their individual and potential combined effects.
Numerous sources report that the attractant effect of DMPT is approximately 1.25 times more potent than that of choline chloride.[1] DMPT's primary role is to enhance feed intake by stimulating the fish's olfactory and gustatory senses, leading to more rapid and complete consumption of feed.[1][2] This increased feed intake is a principal driver for improved growth metrics.
Choline Chloride's primary contribution lies in optimizing nutrient metabolism post-ingestion. It is integral to preventing fatty liver syndrome by aiding in the transport of lipids from the liver and serves as a methyl group donor, which can spare essential amino acids like methionine for protein synthesis.[1]
Below are tables summarizing data from studies on Choline Chloride supplementation in the diets of various fish species.
Table 1: Effects of Dietary Choline Chloride on the Growth Performance of Chinese Perch (Siniperca chuatsi) [3][4]
| Dietary Choline Chloride (mg/kg) | Weight Gain Rate (WGR) (%) | Specific Growth Rate (SGR) (%/day) | Feed Conversion Ratio (FCR) | Protein Efficiency Ratio (PER) |
| 0 (Control) | 85.57 ± 0.54 | - | - | - |
| 800 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |
| 1600 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |
| 3200 | - | - | Significantly Decreased | Significantly Increased |
| 6400 | Significantly Decreased | Significantly Decreased | - | Significantly Decreased |
Table 2: Effects of Dietary Choline Chloride on the Growth Performance of Indian Major Carps and Air-Breathing Fish Species [5]
| Fish Species | Treatment | Weight Gain (WG) (%) | Specific Growth Rate (SGR) (%/day) | Feed Conversion Ratio (FCR) | Survivability (%) |
| Labeo rohita (Rahu) | Control | - | - | - | - |
| Choline-supplemented | Significant Increase | Significant Increase | -46.39% (Decrease) | Significant Increase | |
| Catla catla (Catla) | Control | - | - | - | - |
| Choline-supplemented | Significant Increase | Significant Increase | Significant Decrease | Significant Increase | |
| Clarias batrachus (Magur) | Control | - | - | - | - |
| Choline-supplemented | Moderate Increase | Moderate Increase | Significant Decrease | Significant Increase | |
| Anabas testudineus (Koi) | Control | - | - | - | - |
| Choline-supplemented | Low Increase | Low Increase | -28.39% (Decrease) | Significant Increase |
Experimental Protocols
The following are detailed methodologies from key cited experiments to provide a clear understanding of the conditions under which the data was generated.
Study on Chinese Perch (Siniperca chuatsi)[3]
-
Fish and Experimental Conditions: Juvenile Chinese perch with an initial body weight of 85.57 ± 0.54 g were used. The fish were acclimated to experimental conditions before the trial.
-
Diets: Six isonitrogenous and isoenergetic diets were formulated with graded levels of choline chloride: 0, 400, 800, 1600, 3200, and 6400 mg/kg.
-
Feeding and Duration: The feeding trial was conducted for a specified period, during which fish were fed the experimental diets.
-
Data Collection: At the end of the trial, parameters such as weight gain rate, specific growth rate, feed conversion ratio, and protein efficiency ratio were calculated.
Study on Indian Major Carps and Air-Breathing Fish Species[5][6][7]
-
Fish and Experimental Setup: The study involved two Indian major carps (Catla catla and Labeo rohita) and two air-breathing species (Clarias batrachus and Anabas testudineus) cultured in a semi-intensive system for 90 days.
-
Treatments: The control group received only farm-made aqua-feed. The treatment group received farm-made aqua-feed plus choline chloride applied directly into the pond water at a rate of 350 g per 1600 square meters every fortnight.
-
Data Analysis: Growth parameters including final total length, final standard length, final mean weight, percentage weight gain, specific growth rate, and survivability were recorded. The feed conversion ratio was also calculated.
Signaling and Metabolic Pathways
The distinct roles of DMPT and Choline Chloride are rooted in their different interactions with the fish's physiological systems.
DMPT: Chemosensory Pathway
DMPT acts as a powerful chemoattractant by stimulating the olfactory and gustatory receptors of fish. This stimulation triggers a signaling cascade in the central nervous system, leading to an enhanced feeding response.
Choline Chloride: Metabolic Pathway in the Liver
Choline Chloride is a precursor for phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL). VLDL is essential for transporting triglycerides from the liver to other tissues, thereby preventing the accumulation of fat in the liver (hepatic steatosis).
Conclusion
DMPT and Choline Chloride are valuable feed additives in aquaculture that serve distinct yet complementary functions. DMPT acts as a potent attractant, significantly increasing feed intake, which is a prerequisite for growth. Choline Chloride, on the other hand, is a crucial nutrient that ensures the efficient metabolic utilization of the ingested feed, particularly lipids, and supports overall fish health.
The synergistic use of DMPT and Choline Chloride presents a promising strategy for aquafeed formulators. By ensuring that a highly palatable feed is consumed eagerly and then efficiently metabolized, it is possible to achieve superior growth performance, better feed conversion ratios, and improved profitability in aquaculture operations. Optimal dosage and application will vary depending on the fish species, life stage, and specific diet formulation, necessitating further targeted research.[1]
References
- 1. kdlfeed.com [kdlfeed.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Dietary Choline Supplementation Modulates Growth Performance and Protein Metabolism by Promoting Glucose and Lipid Catabolism in Chinese Perch (Siniperca chuatsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline Chloride Induces Growth Performance of Indian Major Carps and Air-Breathing Fish Species with an Outcome of Quality Food-Fish under a Semi-Intensive Culture System: A Biochemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimethylpropiothetin Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of Dimethylpropiothetin hydrochloride (DMPT HCl), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The toxicological properties of this material have not been thoroughly investigated.[1] Therefore, exercising caution is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[1]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance. After handling, wash hands and any exposed skin thoroughly.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1] Do not discharge this material into drains or the environment.[1][2]
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a clearly labeled, closed, and suitable container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and alkaline substances.[2]
2. Spill Management:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
3. Final Disposal:
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
All disposal activities must be conducted in accordance with applicable local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing disposal limits, concentrations for neutralization, or other numerical thresholds for this compound. The provided safety data sheets offer qualitative guidance. For all disposal procedures, adhere to your institution's general chemical waste policies and any specific limits they may have for sulfur-containing organic compounds.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration with a combustible solvent | Biosynth Safety Data Sheet[1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Alkaline | Fisher Scientific Safety Data Sheet[2] |
| pH of 500 g/l aq. sol. | 5-6 | Fisher Scientific Safety Data Sheet[2] |
Experimental Protocols
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dimethylpropiothetin hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols and logistical information for handling Dimethylpropiothetin hydrochloride (DMPT). Adherence to these procedures is critical to ensure personal safety and proper management of this chemical in a laboratory setting. While this compound is not currently classified as hazardous under GHS, its toxicological properties have not been fully investigated, warranting careful handling.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves.[1] Nitrile gloves are a suitable option. Inspect gloves prior to use. |
| Body Protection | Lab Coat/Clothing | Wear a lab coat and clothing that prevents skin exposure.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust may be generated.[1] Handle in a well-ventilated area or under a chemical fume hood. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Inspect the container for any damage or leaks upon receipt.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[1]
-
Keep away from incompatible substances.[1]
2. Handling and Use:
-
Handle only in a well-ventilated area or under a chemical fume hood with mechanical exhaust.[1]
-
Avoid breathing dust, fumes, or vapors.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Response:
-
In case of a spill, provide adequate ventilation and wear appropriate PPE, including a respirator if dust is present.[1]
-
Move undamaged containers from the immediate hazard area if it can be done safely.[1]
-
Collect the spilled material in a closed and suitable container for disposal.[1]
-
Thoroughly clean the contaminated area.[1]
-
Do not allow the substance to enter drains, soil, or surface water.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them warm and at rest. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician. |
| Skin Contact | Immediately wash the skin with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1] |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[1] Consult an ophthalmologist.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting. Call a physician.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical Disposal: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of as unused product.
-
Empty Containers: Triple rinse empty containers and dispose of them in accordance with local regulations.
Experimental Workflow: Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Logical Relationship: Hazard Mitigation
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
